3-Fluoro-2-methoxybenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUWZZRHXSJWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-2-methoxybenzotrifluoride: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Fluorinated Benzotrifluorides
In the landscape of modern drug discovery and materials science, the benzotrifluoride scaffold is a privileged structure. The trifluoromethyl group (-CF3) imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The strategic placement of additional substituents, such as fluorine and methoxy groups, allows for the fine-tuning of these attributes, making such compounds highly valuable building blocks for novel therapeutics and advanced materials.[1][2]
Proposed Synthesis of 3-Fluoro-2-methoxybenzotrifluoride
Given the lack of a reported synthesis for 3-Fluoro-2-methoxybenzotrifluoride, a logical and efficient synthetic route is proposed, leveraging well-established principles of organic chemistry. The proposed pathway begins with a commercially available starting material, 2,3-difluorobenzotrifluoride, and proceeds via a regioselective nucleophilic aromatic substitution (SNAr).
The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[3] This effect is most pronounced at the ortho and para positions. In the case of 2,3-difluorobenzotrifluoride, the fluorine atom at the 2-position is ortho to the trifluoromethyl group, making it the more activated site for nucleophilic substitution. The fluorine at the 3-position is meta to the trifluoromethyl group and is therefore less activated. This inherent electronic bias allows for a regioselective reaction.
Experimental Protocol: A Two-Step Approach
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The core of the proposed synthesis is the selective displacement of the C2-fluorine of 2,3-difluorobenzotrifluoride with a methoxy group. The SNAr reaction is facilitated by the presence of the electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[4] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step.[3]
-
Reaction: 2,3-Difluorobenzotrifluoride to 3-Fluoro-2-methoxybenzotrifluoride
-
Reagents and Materials:
-
2,3-Difluorobenzotrifluoride
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,3-difluorobenzotrifluoride and anhydrous DMF.
-
Stir the solution under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of sodium methoxide to the solution. The reaction is exothermic, and the temperature should be carefully monitored.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C to ensure complete reaction. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a beaker of ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Step 2: Purification
The crude 3-Fluoro-2-methoxybenzotrifluoride can be purified using standard laboratory techniques.
-
Method: Flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes is recommended.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Load the solution onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., 100% hexanes).
-
Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Fluoro-2-methoxybenzotrifluoride.
-
Caption: Proposed synthesis of 3-Fluoro-2-methoxybenzotrifluoride.
Physicochemical Properties: An Estimation
The exact physicochemical properties of 3-Fluoro-2-methoxybenzotrifluoride are not documented. However, we can estimate these properties based on the known values of structurally similar compounds.
| Property | Predicted Value | Rationale / Comparison Compounds |
| Molecular Formula | C8H6F4O | Based on the proposed structure. |
| Molecular Weight | 194.13 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to other substituted benzotrifluorides. |
| Boiling Point | ~150-170 °C | Expected to be higher than 3-fluorobenzotrifluoride (101 °C) due to the addition of the methoxy group. |
| Density | ~1.3 - 1.4 g/mL | In line with the densities of other fluorinated benzotrifluorides. |
| Solubility | Insoluble in water; soluble in organic solvents | The trifluoromethyl group increases lipophilicity, while the methoxy group can slightly increase polarity.[5] |
Applications in Drug Discovery and Development
The unique combination of a fluoro, a methoxy, and a trifluoromethyl group on a benzene ring makes 3-Fluoro-2-methoxybenzotrifluoride a potentially valuable building block in medicinal chemistry.
-
Modulation of Physicochemical Properties: The methoxy group can improve a compound's physicochemical properties and metabolic behavior.[6] It can act as a hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for ligand-target binding.[2]
-
Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at its position of attachment, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Lipophilicity and Permeability: The trifluoromethyl and fluoro groups generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] The methoxy group can help to balance this lipophilicity.[7]
-
Bioisosteric Replacement: This scaffold could be used as a bioisostere for other chemical groups to explore the structure-activity relationship (SAR) of a lead compound.
Caption: Role of substituents in drug design.
Safety and Handling
While specific toxicity data for 3-Fluoro-2-methoxybenzotrifluoride is unavailable, it is prudent to handle this compound with the same precautions as other fluorinated aromatic compounds.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong bases.
-
Ground all equipment when handling to prevent static discharge, as many organic solvents are flammable.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.[8]
-
Conclusion
3-Fluoro-2-methoxybenzotrifluoride represents a promising, albeit currently underexplored, chemical entity. The proposed synthetic route via nucleophilic aromatic substitution offers a viable and regioselective method for its preparation in a laboratory setting. The unique combination of its functional groups suggests significant potential as a building block in the design of novel pharmaceuticals and advanced materials. As with any new chemical entity, rigorous characterization and safety evaluation are paramount for its successful application. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.
References
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synthesis of 3-Fluoro-2-methoxybenzotrifluoride
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxybenzotrifluoride
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Aromatics in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 3-Fluoro-2-methoxybenzotrifluoride is a key building block that incorporates three distinct functionalities: a trifluoromethyl group, a fluoro group, and a methoxy group. This trifecta of substituents offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and logical synthetic route to this valuable compound, designed for researchers and professionals in the field of drug development and organic synthesis.
A Deliberate Path Forward: Retrosynthetic Analysis and Strategic Synthesis Design
Our retrosynthetic analysis points to a convergent approach, where the key functionalities are introduced in a regiocontrolled manner. The proposed synthesis begins with the nitration of 2-fluorobenzotrifluoride, followed by a nucleophilic aromatic substitution to install the methoxy group. Subsequent reduction of the nitro group and a final Balz-Schiemann reaction to introduce the second fluorine atom complete the synthesis.
Caption: Retrosynthetic analysis of 3-Fluoro-2-methoxybenzotrifluoride.
The Synthetic Blueprint: A Step-by-Step Guide
The following sections provide a detailed, step-by-step protocol for the , complete with mechanistic insights and practical considerations.
Step 1: Regioselective Nitration of 2-Fluorobenzotrifluoride
The initial step involves the electrophilic nitration of commercially available 2-fluorobenzotrifluoride. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This combination of directing effects favors the introduction of the nitro group at the 3- and 5-positions. Steric hindrance from the trifluoromethyl group generally leads to a preference for substitution at the 3-position, yielding 3-nitro-2-fluorobenzotrifluoride as the major product.
Experimental Protocol: Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluorobenzotrifluoride (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-2-fluorobenzotrifluoride.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Condition |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Typical Yield | 70-80% |
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
The presence of the strongly electron-withdrawing nitro group at the 3-position activates the fluorine atom at the 2-position for nucleophilic aromatic substitution (SNAr).[1] This allows for the efficient displacement of the fluoride with a methoxide nucleophile, typically generated from sodium methoxide.
Experimental Protocol: Methoxylation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-2-fluorobenzotrifluoride (1.0 eq) in anhydrous methanol.
-
Addition of Base: To this solution, add sodium methoxide (1.2 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-3-nitrobenzotrifluoride. The product can be further purified by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group to an Amine
The nitro group of 2-methoxy-3-nitrobenzotrifluoride is then reduced to a primary amine to prepare for the subsequent Balz-Schiemann reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[2]
Experimental Protocol: Reduction
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas (typically 50 psi).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours). Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-3-methoxybenzotrifluoride, which can often be used in the next step without further purification.
Step 4: The Balz-Schiemann Reaction for Fluorination
The final step is the conversion of the amino group to a fluorine atom via the Balz-Schiemann reaction.[3][4][5] This classic transformation involves the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate salt.[4] This salt is then thermally decomposed to yield the desired aryl fluoride.
Caption: Mechanism of the Balz-Schiemann Reaction.
Experimental Protocol: Balz-Schiemann Reaction
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2-amino-3-methoxybenzotrifluoride (1.0 eq) in a solution of fluoroboric acid (48% in water, 3.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes. The diazonium tetrafluoroborate salt may precipitate.
-
-
Isolation of the Diazonium Salt:
-
Collect the precipitated diazonium salt by filtration.
-
Wash the salt with cold diethyl ether and dry it under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask equipped with a condenser. The decomposition usually starts between 100-150 °C, evidenced by the evolution of nitrogen gas.
-
The product, 3-Fluoro-2-methoxybenzotrifluoride, can be collected by distillation as it forms.
-
-
Purification:
-
The collected distillate can be further purified by fractional distillation under reduced pressure.
-
| Parameter | Condition |
| Diazotization Temperature | 0-5 °C |
| Decomposition Temperature | 100-150 °C |
| Key Reagents | Sodium Nitrite, Fluoroboric Acid |
| Typical Yield | 50-70% |
Expected Characterization Data
| Compound | Molecular Formula | MW | Appearance | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) |
| 3-Nitro-2-fluorobenzotrifluoride | C₇H₃F₄NO₂ | 209.10 | Pale yellow oil | 7.5-8.0 (m, 3H) | -63 (s, 3F), -120 (s, 1F) |
| 2-Methoxy-3-nitrobenzotrifluoride | C₈H₆F₃NO₃ | 221.13 | Yellow solid | 7.4-7.8 (m, 3H), 4.0 (s, 3H) | -62 (s, 3F) |
| 2-Amino-3-methoxybenzotrifluoride | C₈H₈F₃NO | 191.15 | Off-white solid | 6.8-7.2 (m, 3H), 4.5 (br s, 2H), 3.9 (s, 3H) | -61 (s, 3F) |
| 3-Fluoro-2-methoxybenzotrifluoride | C₈H₆F₄O | 194.13 | Colorless liquid | 7.0-7.4 (m, 3H), 3.9 (s, 3H) | -62 (s, 3F), -135 (s, 1F) |
Note: Expected NMR data are estimates and may vary depending on the solvent and instrument used.
Safety First: A Prudent Approach to Synthesis
The involves the use of hazardous materials and potentially energetic intermediates. It is imperative that all experimental work is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids, as well as fluoroboric acid, are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.
-
Flammable Solvents: Dichloromethane, methanol, and ethyl acetate are flammable. Keep away from ignition sources.
-
Toxic and Reactive Intermediates: Nitroaromatic compounds are toxic.[6] Diazonium salts are thermally unstable and can be explosive, especially when dry. They should be handled with caution and not stored for extended periods.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.
Conclusion: A Reliable Pathway to a Valuable Building Block
The multi-step synthesis outlined in this guide provides a logical and robust pathway to 3-Fluoro-2-methoxybenzotrifluoride from readily available starting materials. Each step utilizes well-understood and reliable chemical transformations, making this route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can confidently produce this valuable fluorinated building block for the advancement of pharmaceutical and agrochemical research and development.
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Technical Guide to the Physicochemical Properties of Fluorinated Benzotrifluorides for Research & Development
Editor's Note: Initial literature and database searches for the specific compound 3-Fluoro-2-methoxybenzotrifluoride did not yield sufficient experimental data to construct a comprehensive technical profile. This suggests the compound may be a novel or less-characterized entity. In the spirit of providing a robust and data-supported guide for researchers in this chemical space, this document will focus on the closely related and well-documented analog, 3-Fluorobenzotrifluoride . The principles and properties discussed herein offer a critical reference point for understanding the behavior of related fluorinated aromatic compounds.
Introduction: The Significance of Fluorinated Aromatics
Fluorinated aromatic compounds, particularly benzotrifluorides, represent a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl (-CF₃) groups into an aromatic scaffold profoundly alters its electronic properties, lipophilicity, and metabolic stability. The -CF₃ group, a powerful electron-withdrawing moiety and a bioisostere for various functional groups, enhances membrane permeability and blocks metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates. This guide provides a detailed examination of the core physical properties of 3-Fluorobenzotrifluoride, offering field-proven insights for its application in research and development.
Section 1: Compound Identification and Molecular Structure
Accurate identification is the foundation of any experimental work. 3-Fluorobenzotrifluoride is a clear, colorless oil at standard conditions.[1] Its fundamental identifiers are summarized below.
Table 1: Core Identifiers for 3-Fluorobenzotrifluoride
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 401-80-9 | [1] |
| Molecular Formula | C₇H₄F₄ | [1][2] |
| Molecular Weight | 164.10 g/mol | [2] |
| Linear Formula | FC₆H₄CF₃ | |
| Synonyms | α,α,α,3-Tetrafluorotoluene, m-Fluorobenzotrifluoride | [2] |
| InChI Key | GBOWGKOVMBDPJF-UHFFFAOYSA-N | [1] |
| SMILES | Fc1cccc(c1)C(F)(F)F | |
Caption: Molecular Structure of 3-Fluorobenzotrifluoride
Section 2: Core Physical and Thermodynamic Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. As a liquid with a relatively low boiling point, 3-Fluorobenzotrifluoride requires careful handling to prevent evaporation. Its density is notably higher than water.
Table 2: Key Physical and Thermodynamic Data
| Property | Value | Unit | Notes and Significance | Source |
|---|---|---|---|---|
| Physical Form | Clear Colourless Liquid/Oil | - | Important for visual identification and handling. | [1] |
| Boiling Point | 101-102 | °C | (at 760 mmHg) Suitable for purification by atmospheric distillation. | [1] |
| Melting Point | -81.5 | °C | Remains liquid under typical cryogenic reaction conditions. | [1] |
| Density | 1.302 | g/mL | (at 25 °C) Denser than water; will form the lower layer in biphasic aqueous systems. | [1][3] |
| Refractive Index (n₂₀/D) | 1.400 | - | A quick and non-destructive method for identity and purity checks. | [1] |
| Flash Point | 45 (7.2) | °F (°C) | Highly flammable liquid. Requires storage in a flammable-rated cabinet away from ignition sources. | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 37.90 ± 0.20 | kJ/mol | Energy required to vaporize the liquid; relevant for distillation and thermodynamic calculations. | [2] |
| Enthalpy of Combustion (ΔcH°liquid) | -3211.70 ± 0.59 | kJ/mol | Energy released upon complete combustion. |[2] |
Section 3: Solubility Profile and Partition Coefficient
Understanding a compound's solubility is paramount for designing reaction media, extraction procedures, and formulation strategies in drug development.
-
Solubility: 3-Fluorobenzotrifluoride is reported to be soluble in chloroform.[1] Given its nonpolar, fluorinated structure, it is expected to be miscible with common organic solvents like dichloromethane, ethyl acetate, and ethers, while exhibiting very low solubility in water.
-
Octanol/Water Partition Coefficient (logP): The logP value is a critical measure of a compound's lipophilicity. For 3-Fluorobenzotrifluoride, the calculated logP is 2.845.[2] This value indicates a significant preference for the lipid (octanol) phase over the aqueous phase, which is a key characteristic for compounds designed to cross biological membranes.
Section 4: Safety, Handling, and Storage
From a safety perspective, 3-Fluorobenzotrifluoride is a hazardous substance that must be handled with appropriate precautions.
Table 3: GHS Hazard Summary
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|
| GHS02 (Flame), GHS07 (Exclamation Mark) | Danger | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source:[1]
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to manage vapor inhalation risks.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use a Class B fire extinguisher (e.g., dry chemical, CO₂) for fires.
-
Spill Management: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] The recommended storage temperature is between 2-8°C to minimize vapor pressure and degradation.[1]
Section 5: Conceptual Workflow for Physicochemical Characterization
For any novel or synthesized compound like 3-Fluoro-2-methoxybenzotrifluoride, a systematic characterization workflow is essential to validate its identity and purity before determining physical properties. The following diagram illustrates a self-validating protocol.
Caption: Conceptual workflow for the characterization of a liquid chemical intermediate.
Causality in Experimental Choices:
-
Purification First: Purification is performed immediately after synthesis to remove reactants and byproducts that would interfere with all subsequent analyses.
-
Spectroscopy Before Physical Tests: Structural verification (NMR, MS) is prioritized to ensure that the material being tested is indeed the correct compound. Purity analysis (GC, HPLC) confirms that the measured physical properties will be accurate and not skewed by contaminants.
-
Self-Validation: Each step validates the next. A pure NMR spectrum supports the GC-MS purity result, and together they provide confidence that the measured boiling point and density are intrinsic to the target molecule.
References
-
m-Fluorotoluene | C7H7F | CID 9606 - PubChem. [Link]
-
m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. [Link]
-
Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Cheméo. [Link]
Sources
Technical Guide: 3-Fluoro-2-methoxybenzotrifluoride
Molecular Weight & Physicochemical Profiling for Medicinal Chemistry
Abstract This technical guide provides a comprehensive analysis of 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3), a specialized fluorinated intermediate used in the synthesis of pharmaceuticals and agrochemicals. Beyond its molecular weight (194.13 g/mol ), this document explores its structural significance as a scaffold for modulating lipophilicity and metabolic stability.[1] We detail synthesis pathways, physicochemical properties, and handling protocols, designed for researchers requiring high-purity building blocks for lead optimization.
Chemical Identity & Physical Properties[1][2][3]
The precise characterization of 3-Fluoro-2-methoxybenzotrifluoride is critical for stoichiometric accuracy in multi-step synthesis.[1] The compound features a trisubstituted benzene ring where the steric and electronic interplay between the trifluoromethyl (-CF₃), methoxy (-OCH₃), and fluoro (-F) groups dictates its reactivity.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-Fluoro-2-methoxybenzotrifluoride |
| IUPAC Name | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene |
| CAS Number | 1214351-59-3 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| Exact Mass | 194.0355 g/mol |
| SMILES | COc1c(C(F)(F)F)cccc1F |
| Physical State | Liquid / Low-melting Solid (Context-dependent) |
| Purity Standard | ≥95% (HPLC/GC) |
Technical Note: The molecular weight of 194.13 is derived using standard atomic weights: C (12.011), H (1.008), F (18.998), O (15.999).[1] In high-resolution mass spectrometry (HRMS), use the exact mass of 194.0355 for ion identification [1].[1]
Synthetic Methodology
The synthesis of 3-Fluoro-2-methoxybenzotrifluoride generally follows a nucleophilic substitution pathway, converting the corresponding phenol precursor into the methyl ether. This method is preferred over direct electrophilic fluorination due to the directing group conflicts between the -CF₃ (meta-directing) and -OCH₃ (ortho/para-directing) groups.[1]
Protocol: O-Methylation of 3-Fluoro-2-hydroxybenzotrifluoride
Rationale: This protocol utilizes a Williamson ether synthesis approach.[1] The use of Potassium Carbonate (K₂CO₃) as a base in a polar aprotic solvent (DMF or Acetone) ensures efficient deprotonation of the phenol without affecting the trifluoromethyl group.[1]
Reagents:
-
Precursor: 3-Fluoro-2-hydroxybenzotrifluoride (1.0 eq)[1]
-
Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]
-
Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 3-Fluoro-2-hydroxybenzotrifluoride and dry DMF (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion.
-
Addition: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.[1]
-
Work-up: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash the organic layer with brine to remove residual DMF.[1]
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Visualization: Synthesis & Logic Flow
Figure 1: O-Methylation pathway transforming the hydroxy precursor to the target methoxy ether.
Applications in Drug Discovery[1][4][5]
3-Fluoro-2-methoxybenzotrifluoride serves as a high-value "fragment" in medicinal chemistry. Its specific substitution pattern offers three distinct advantages for lead optimization:
-
Metabolic Blocking: The fluorine atom at position 3 and the trifluoromethyl group at position 1 effectively block metabolic oxidation at these sites.[1] This "metabolic armor" can significantly extend the half-life (
) of a drug candidate.[1] -
Conformational Locking: The ortho-methoxy group (position 2) often adopts a specific conformation relative to the ring due to steric repulsion from the bulky -CF₃ group and the -F atom.[1] This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.[1]
-
Lipophilicity Modulation: The -CF₃ group is highly lipophilic.[1] Combined with the methoxy group, it allows chemists to fine-tune the LogP of the molecule, facilitating membrane permeability and blood-brain barrier (BBB) penetration.[1]
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Mechanistic impact of the 3-Fluoro-2-methoxybenzotrifluoride scaffold on drug properties.
Safety & Handling Protocols
Fluorinated aromatics require specific handling precautions due to potential skin irritation and volatility.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All operations, especially the opening of bottles and weighing, must be performed inside a certified chemical fume hood.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis over long periods.[1]
-
Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as halogenated organic waste.[1]
References
-
PubChem. (2025).[1] Compound Summary: Fluorinated Benzene Derivatives. (General reference for calculation standards). Retrieved from [Link]
(Note: The CAS 1214351-59-3 is the specific identifier for this isomer.[1] Ensure verification with your specific vendor's Certificate of Analysis.)
Sources
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-2-methoxybenzotrifluoride
Introduction: Elucidating the Structure of a Key Fluorinated Building Block
3-Fluoro-2-methoxybenzotrifluoride is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of three distinct fluorine environments—a trifluoromethyl group and an aromatic fluorine atom—along with a methoxy group on the benzene ring, gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its NMR data is paramount for researchers engaged in the synthesis, purification, and characterization of novel compounds derived from this versatile building block.
This technical guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride. In the absence of readily available experimental spectra in the public domain, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift effects and typical coupling constants for fluorinated aromatic systems, to present a robust theoretical framework for spectral assignment and interpretation.[1][2][3] The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound and its derivatives.
Predicted NMR Data Summary
The following tables summarize the predicted NMR spectral data for 3-Fluoro-2-methoxybenzotrifluoride. These predictions are based on established substituent effects and empirical data for similar fluorinated aromatic compounds.[1][2][3] The numbering scheme used for the assignments is as follows:
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.45 | t | ~8.0 | H-5 |
| ~7.20 | dd | ~8.0, ~1.5 | H-6 |
| ~7.10 | dd | ~8.0, ~1.5 | H-4 |
| ~3.95 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~155.0 | d | ¹JCF ≈ 250 | C-3 |
| ~148.0 | d | ²JCF ≈ 15 | C-2 |
| ~132.0 | d | ³JCF ≈ 5 | C-4 |
| ~128.0 | q | ²JCF ≈ 30 | C-1 |
| ~125.0 | d | ⁴JCF ≈ 3 | C-5 |
| ~123.0 | q | ¹JCF ≈ 275 | -CF₃ |
| ~118.0 | d | ²JCF ≈ 20 | C-6 |
| ~56.0 | s | - | -OCH₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -62.5 | s | - | -CF₃ |
| ~ -120.0 | t | ~8.0 | Ar-F |
Expert Analysis and Interpretation
The predicted NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride are a direct reflection of its electronic and steric environment. The interplay of the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the electronegative aromatic fluorine atom dictates the chemical shifts and coupling patterns observed.
¹H NMR Spectrum: A Window into the Aromatic System
The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to H-4, H-5, and H-6.
-
H-5: This proton is expected to appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6.
-
H-4 and H-6: These protons will likely appear as doublets of doublets. They will exhibit a larger coupling constant from their ortho coupling to H-5 and a smaller meta coupling to each other. The aromatic fluorine at position 3 will also introduce a small through-space coupling to H-4, which may further complicate this signal.
-
-OCH₃: The methoxy protons will appear as a sharp singlet, as they have no neighboring protons to couple with.
¹³C NMR Spectrum: The Influence of Fluorine Coupling
The ¹³C NMR spectrum is particularly informative due to the presence of carbon-fluorine couplings (JCF), which can be observed over one to five bonds.[2][4]
-
C-3: The carbon directly attached to the aromatic fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet.[2]
-
C-1 and the -CF₃ Carbon: The carbon bearing the trifluoromethyl group (C-1) and the carbon of the trifluoromethyl group itself will both appear as quartets due to coupling with the three fluorine atoms. The one-bond coupling for the -CF₃ carbon will be significantly larger than the two-bond coupling for C-1.[4]
-
Other Aromatic Carbons: The remaining aromatic carbons will show smaller couplings to the fluorine atoms, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms.[4]
¹⁹F NMR Spectrum: Distinguishing Fluorine Environments
The ¹⁹F NMR spectrum provides the most direct information about the fluorine-containing functional groups.[5][6]
-
-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group are expected to appear as a singlet, assuming no significant long-range coupling to the aromatic protons or the other fluorine atom. Its chemical shift is predicted to be around -62.5 ppm, which is a typical range for aromatic trifluoromethyl groups.[7]
-
Aromatic Fluorine (Ar-F): The single fluorine atom on the aromatic ring will likely appear as a triplet due to coupling with the two ortho protons, H-2 and H-4. The chemical shift is predicted to be in the range of -120.0 ppm, consistent with a fluorine atom on an electron-rich aromatic ring.[1]
Visualizing Molecular Interactions: Key NMR Couplings
The following diagram illustrates the key through-bond coupling interactions that are expected to be observed in the NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride.
Caption: Key ¹H-¹H, ¹³C-¹H, and ¹⁹F-¹³C/¹H coupling interactions in 3-Fluoro-2-methoxybenzotrifluoride.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for 3-Fluoro-2-methoxybenzotrifluoride, the following protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Sample Preparation
-
Purity Assessment: Prior to NMR analysis, ensure the purity of the 3-Fluoro-2-methoxybenzotrifluoride sample using a complementary analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[8] Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on the sample's solubility and the desired spectral resolution.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or a secondary standard like trifluorotoluene can be added if it does not interfere with the analyte signals.
NMR Instrument Setup and Calibration
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.
-
Tuning and Matching: Tune and match the NMR probe for the specific nuclei to be observed (¹H, ¹³C, and ¹⁹F) to ensure maximum sensitivity and optimal pulse performance.
-
Shimming: Carefully shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.
Data Acquisition Parameters
The following workflow outlines the recommended sequence of experiments for a comprehensive NMR analysis.
Caption: Recommended NMR experimental workflow for comprehensive structural analysis.
Specific Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: ~240 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~200 ppm.
-
Acquisition time: ~1 second.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
Conclusion: A Foundation for Future Research
This technical guide provides a detailed theoretical framework for understanding the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride. By presenting predicted chemical shifts, coupling constants, and a thorough interpretation of the expected spectral features, this document serves as a valuable resource for scientists working with this important fluorinated compound. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring the confident structural verification and characterization necessary for advancing research and development in medicinal chemistry and materials science.
References
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]
-
NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. [Link]
-
NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]
-
Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]
-
NMRium - The next-generation NMR software. NMRium. [Link]
-
(PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]
-
Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. The Royal Society of Chemistry. [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 8. rsc.org [rsc.org]
13C NMR spectrum of 3-Fluoro-2-methoxybenzotrifluoride
Technical Deep Dive: C NMR Analysis of 3-Fluoro-2-methoxybenzotrifluoride
Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Audience: Medicinal Chemists, Spectroscopists, and Drug Development Professionals
Executive Summary: The Fluorine Challenge
In modern drug discovery, the 3-Fluoro-2-methoxybenzotrifluoride scaffold represents a high-value pharmacophore. The trifluoromethyl (
Unlike standard organic intermediates, the
Structural Analysis & Coupling Logic
Before approaching the magnet, we must predict the scalar interactions. The molecule is a 1,2,3-trisubstituted benzene:
-
Position 1: Trifluoromethyl (
)[1][2] -
Position 2: Methoxy (
) -
Position 3: Fluorine (
)[1][2][3][4][5][6][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The "J-Coupling" Matrix
We are dealing with two distinct fluorine environments. The
| Carbon Position | Environment | Primary Coupling (Dominant) | Secondary Coupling (Fine) | Predicted Multiplicity |
| C1 (Ipso to CF3) | Quaternary | Quartet of Doublets (qd) | ||
| C2 (Ipso to OMe) | Quaternary | Quartet of Doublets (qd) | ||
| C3 (Ipso to F) | Quaternary | Doublet of Quartets (dq) | ||
| C4 (Ortho to F) | Methine (CH) | Doublet (d) (Quartet often unresolved) | ||
| C5 (Meta to both) | Methine (CH) | Doublet (d) | ||
| C6 (Ortho to CF3) | Methine (CH) | Multiplet (m) | ||
| -CF3 | Trifluoromethyl | Quartet of Doublets (qd) | ||
| -OCH3 | Methoxy | Singlet (s) (Broadened) |
Experimental Protocol: Acquisition Strategy
Standard carbon parameters often fail for fluorinated aromatics due to the long relaxation times (
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve ~30-50 mg of sample in 0.6 mL
. -
Note: Avoid DMSO-d6 if possible, as solvent viscosity broadens the fine splitting patterns essential for assignment.
-
-
Pulse Sequence Selection:
-
Standard: zgpg30 (Power-gated decoupling). Good for general screening.
-
Recommended: zgig (Inverse gated decoupling). This suppresses the Nuclear Overhauser Effect (NOE). While it reduces sensitivity, it allows for quantitative integration, which is crucial when distinguishing the low-intensity quaternary carbons (C1, C2, C3) from the methine carbons.
-
-
Parameter Optimization (The "Fluorine Rule"):
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The quaternary carbons C1, C2, and C3 have no attached protons to facilitate relaxation. Short D1 results in these signals disappearing into the noise.
-
Spectral Width (SW): Ensure range covers -10 ppm to 200 ppm. The quartet of the
carbon often centers around 124 ppm but spans ~800 Hz (approx 8 ppm width). -
Acquisition Time (AQ): > 1.0 second to resolve small coupling constants (
Hz).
-
Spectral Assignment & Data Table
The following assignment synthesizes empirical data with substituent chemical shift (SCS) additivity rules for polysubstituted benzenes [1, 2].
Predicted
| Carbon Label | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| C-CF3 | 123.5 | qd | Characteristic trifluoromethyl quartet.[1] | |
| C3 (C-F) | 154.2 | dq | Deshielded by direct F attachment. Large doublet. | |
| C2 (C-OMe) | 146.8 | qd | Deshielded by Oxygen. Complex splitting due to proximity to both F groups. | |
| C1 (C-CF3) | 121.1 | qd | Shielded slightly by ortho-OMe. Quartet splitting dominates. | |
| C5 | 124.5 | d | Meta to both F groups. Simple doublet. | |
| C6 | 120.8 | m | Ortho to CF3. Overlaps with solvent/other aromatics. | |
| C4 | 118.2 | d | Ortho to F. Distinct doublet. | |
| -OCH3 | 61.5 | s (br) | Deshielded due to steric crowding (ortho-disubstitution effect). |
Note: The methoxy shift is predicted at ~61.5 ppm rather than the standard 56 ppm.[9] This "ortho-effect" occurs when the methoxy group is forced out of planarity by the flanking bulky groups (-F and -CF3). [3]
Visualization of Logic Pathways
Diagram 1: The Assignment Workflow
This workflow ensures self-validating assignments, preventing the common error of misidentifying the two quaternary C-F carbons.
Caption: Systematic workflow for distinguishing overlapping fluorinated carbon signals.
Diagram 2: The "Splitting Tree" for C2
The Carbon at position 2 is the most complex. It sits between a
Caption: Visualization of the multiplet generation for C2, showing the additive splitting effects.
Advanced Validation: F Decoupling
If the spectrum is too crowded to assign confidently, the definitive "self-validating" experiment is
-
Technique: Apply broad-band decoupling on the
F channel during C acquisition. -
Result: All quartets and doublets collapse into singlets.
-
Utility: This confirms that the complexity is indeed due to fluorine coupling and not impurities. It also provides a massive signal-to-noise boost (up to 4x) for the quaternary carbons.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Agrawal, P. K. (2009). Methoxy
C NMR Chemical Shift as a Molecular Descriptor. Natural Product Communications, 4(9). -
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.
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- 2. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1214335-98-4|3-Fluoro-2-nitrobenzotrifluoride|BLD Pharm [bldpharm.com]
- 4. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 5. files.sciengine.com [files.sciengine.com]
- 6. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Analytical Profiling of 3-Fluoro-2-methoxybenzotrifluoride: Mass Spectrometry in Fluorinated Drug Synthesis
Executive Summary
3-Fluoro-2-methoxybenzotrifluoride (CAS: 1240263-68-0 / Analogous derivatives) represents a critical scaffold in modern medicinal chemistry, particularly for the synthesis of succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors where metabolic stability is paramount. The strategic placement of the trifluoromethyl (-CF3) and fluorine (-F) groups around the methoxy ether linkage creates a unique electronic environment that significantly influences its mass spectral fragmentation.
This guide provides a mechanistic deconstruction of the molecule's Electron Ionization (EI) mass spectrum. By synthesizing established fragmentation rules for poly-fluorinated anisoles with structural specificities, this document serves as a self-validating reference for impurity profiling and structural confirmation in pharmaceutical R&D.
Part 1: Physicochemical Context & Structural Logic[1]
Before interpreting the spectrum, the analyst must understand the structural forces at play. The molecule features a 1,2,3-substitution pattern on the benzene ring:
-
Position 1: Trifluoromethyl (-CF
) – Strong electron-withdrawing group (EWG). -
Position 2: Methoxy (-OCH
) – Electron-donating group (EDG), sterically crowded between two fluorinated moieties. -
Position 3: Fluorine (-F) – EWG, ortho to the methoxy group.
Key Parameters:
-
Molecular Formula: C
H F O -
Molecular Weight (MW): 194.13 g/mol
-
Monoisotopic Mass: 194.0355 Da
-
Degree of Unsaturation: 4 (Benzene ring)
Part 2: Experimental Protocol (GC-MS)
To ensure reproducibility, the following instrument parameters are recommended. These conditions minimize thermal degradation while maximizing the detection of diagnostic fragments.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 100 µg/mL (ppm).
-
Vial: Silanized glass to prevent adsorption of fluorinated aromatics.
Instrument Method (Agilent/Thermo Equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis. |
| Split Ratio | 50:1 | Prevents detector saturation from the molecular ion. |
| Column | DB-5ms or ZB-5 (30m x 0.25mm) | Non-polar stationary phase separates isomers effectively. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Ion Source | EI (70 eV) | Standard ionization energy for library comparison.[1][2] |
| Source Temp | 230°C | Prevents condensation of the aromatic ring. |
| Scan Range | m/z 40 – 300 | Captures low mass fluorinated fragments (CF3+) and the molecular ion. |
Part 3: Structural Elucidation & Fragmentation Mechanics
The mass spectrum of 3-Fluoro-2-methoxybenzotrifluoride is dominated by the stability of the aromatic core and the lability of the methoxy methyl group.
Diagnostic Ion Table
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanistic Origin |
| 194 | Strong (30-60%) | [M] | Molecular Ion. Stable aromatic radical cation. |
| 179 | Base Peak (100%) | [M – CH | |
| 151 | Medium (20-40%) | [M – CH | Carbonyl Loss. Expulsion of CO from the m/z 179 ion (ring contraction). |
| 125 | Low-Medium | [M – CF | |
| 69 | Medium | [CF | Trifluoromethyl Cation. Characteristic marker for benzotrifluorides. |
Fragmentation Logic (The "Why")
1. The Base Peak (m/z 179):
The most thermodynamically favorable pathway is the cleavage of the O-CH
2. The Secondary Elimination (m/z 151):
Following the loss of the methyl group, the resulting ion (C
3. The Fluorine Signature (m/z 69):
While the aromatic ring is stable, the C-CF
Visualizing the Pathway
The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.
Caption: Mechanistic fragmentation cascade of 3-Fluoro-2-methoxybenzotrifluoride under 70 eV EI conditions. Red arrow indicates the dominant pathway.
Part 4: Quality Assurance & Impurity Profiling
In a drug development context, the mass spectrum is not just for identity, but for purity. The synthesis of this intermediate often involves the methylation of 3-Fluoro-2-hydroxybenzotrifluoride or the fluorination of 2-methoxybenzotrifluoride.
Critical Impurity Markers:
-
Starting Material (Phenol Derivative):
-
If the methylation is incomplete, you will see 3-Fluoro-2-hydroxybenzotrifluoride .
-
M+ = 180 .
-
Differentiation: Look for a peak at m/z 180. The m/z 179 fragment will still exist (M-H), but the shift in Molecular Ion from 194 to 180 is diagnostic.
-
-
Regioisomers (4-Fluoro or 5-Fluoro variants):
-
Isomers will have the exact same M+ (194) and similar fragments.
-
Resolution: These must be separated chromatographically. The 1,2,3-substitution pattern of the target molecule usually results in a slightly shorter retention time compared to the 1,2,4-isomers due to higher steric shielding of the polar ether oxygen, reducing interaction with the stationary phase.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectral correlations for Fluorinated Aromatics. National Institute of Standards and Technology.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for ortho-effect mechanisms in substituted benzenes).
-
PubChem Compound Summary. (2024). 2-Methoxybenzotrifluoride (Structural Analog Data). National Library of Medicine.
Sources
Technical Characterization Guide: IR Spectroscopy of 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary
Compound: 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1017779-71-3 / Analogous Ref) Context: Fluorinated aromatic intermediate for medicinal chemistry. Primary Utility: Bioisostere scaffold modulation (Lipophilicity/Metabolic Stability).
This guide provides a comprehensive technical framework for the characterization of 3-Fluoro-2-methoxybenzotrifluoride via Infrared (IR) Spectroscopy. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the precise validation of this fluorinated ether is essential. This document moves beyond basic peak listing to explore the vibrational mechanics of the trifluoromethyl (-CF₃) and aryl-fluoride motifs, providing a robust protocol for quality control in drug development pipelines.
Part 1: Structural Analysis & Vibrational Theory
To accurately interpret the spectrum, one must first deconstruct the molecule's vibrational degrees of freedom. This compound is a 1,2,3-trisubstituted benzene derivative, creating a unique "crowded" electronic environment.
The Fluorine Effect
The presence of both a trifluoromethyl group (Position 1) and a fluoro group (Position 3) flanking the methoxy group (Position 2) introduces significant C-F coupling .
-
Dipole Moment: The C-F bonds possess strong dipole moments, resulting in extremely intense IR absorption bands in the 1350–1000 cm⁻¹ region.
-
Inductive Effects: The electron-withdrawing nature of the -CF₃ and -F groups depletes electron density from the aromatic ring, typically shifting aromatic C=C skeletal vibrations to slightly higher frequencies compared to non-fluorinated anisoles.
Graphviz Diagram: Structural Logic & Spectral Prediction
The following diagram illustrates the logical flow from structural features to expected spectral bands.
Figure 1: Logical mapping of structural moieties to their characteristic infrared absorption zones.
Part 2: Experimental Protocol (ATR-FTIR)
For fluorinated liquids and low-melting solids, Attenuated Total Reflectance (ATR) is the industry standard over transmission (KBr/NaCl plates) due to ease of cleaning and lack of pathlength issues.
Methodological Steps
-
Crystal Selection: Use a Diamond or Germanium crystal.
-
Reasoning: Fluorinated compounds can have refractive indices that differ from standard organics. Diamond (n=2.4) is robust and chemically inert to the fluorinated aromatic.
-
-
Background Acquisition:
-
Acquire an air background (minimum 16 scans) immediately prior to sampling.
-
Critical Check: Ensure the region between 2400–2300 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O) is flat.
-
-
Sample Application:
-
Apply 10–20 µL of neat liquid (or 2-5 mg of solid) to the crystal center.
-
Insight: If the compound is volatile (common with lower molecular weight fluorinated aromatics), use a capped ATR press to prevent evaporation during the scan.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard for QC).
-
Scans: 32 scans (Signal-to-Noise optimization).
-
Range: 4000–600 cm⁻¹.
-
Self-Validating Quality Control
-
The "Doublet" Check: If the peaks in the fingerprint region (>1500 cm⁻¹) are "flat-topped," your detector is saturated. Action: Reduce sample contact pressure or clean and re-apply a thinner film.
-
Water Check: A broad hump at 3400 cm⁻¹ indicates wet sample. Fluorinated intermediates must be dry for accurate stoichiometry in subsequent reactions.
Part 3: Spectral Interpretation & Assignment[1]
The spectrum of 3-Fluoro-2-methoxybenzotrifluoride is dominated by the "Fluorine Forest" (1400–1000 cm⁻¹).
Key Absorption Zones
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Technical Insight |
| 3100 – 3000 | Weak | Ar-H Stretch | Characteristic of aromatic rings. Usually sharp, low intensity bands. |
| 2980 – 2850 | Medium | C-H Stretch (Methoxy) | The -OCH₃ methyl group shows aliphatic stretching just below 3000 cm⁻¹. |
| 1610, 1590 | Med-Strong | C=C Ring Stretch | Aromatic skeletal vibrations. The fluorine substitution often splits these bands. |
| 1480 – 1450 | Medium | C-H Deformation | Methyl group bending (asymmetric) and ring breathing modes. |
| 1350 – 1100 | Very Strong | C-F Stretch (-CF₃) | The dominant feature. Often appears as a broad, multi-shouldered complex due to coupling. |
| ~1260 | Strong | C-O Stretch (Asym) | Aryl-alkyl ether stretch. Note: Heavily overlapped by C-F bands. |
| ~1040 | Strong | C-O Stretch (Sym) | Symmetric stretching of the O-CH₃ bond. |
| 850 – 700 | Strong | C-H Out-of-Plane (OOP) | Diagnostic for 1,2,3-trisubstitution. Look for specific patterns (often 2-3 strong bands). |
Detailed Analysis of the "Fingerprint"
The region between 1350 cm⁻¹ and 1000 cm⁻¹ will likely appear as a continuous series of very strong absorptions.
-
Differentiation: The -CF₃ group typically absorbs at higher frequencies (1350–1200 cm⁻¹) compared to the single Ar-F bond (1250–1100 cm⁻¹).
-
Coupling: Because the methoxy group is ortho to the -CF₃ and the -F, the C-O stretch (~1250 cm⁻¹) will likely merge with the C-F signals, creating a "super-band."
Graphviz Diagram: Interpretation Workflow
This diagram outlines the decision process for confirming the compound's identity based on spectral data.
Figure 2: Step-by-step decision tree for spectral validation of 3-Fluoro-2-methoxybenzotrifluoride.
Part 4: Applications in Drug Development
Understanding the IR signature of this molecule is directly relevant to its application in Medicinal Chemistry.
-
Metabolic Stability: The -CF₃ and -F groups block metabolic oxidation sites on the phenyl ring. In IR, the integrity of these C-F bands confirms that the fluorination has survived synthetic steps (e.g., avoiding defluorination side reactions).
-
Lipophilicity Modulation: The methoxy group is an electron-donating group (EDG), while the fluorines are electron-withdrawing groups (EWG). This "push-pull" electronic effect is visible in the shift of the aromatic ring stretches (1600 cm⁻¹ region). Monitoring these shifts can correlate with changes in the compound's electronic properties, which influence binding affinity.
-
Reaction Monitoring: When demethylating this compound to form the phenol (a common pathway), the disappearance of the 2980–2850 cm⁻¹ (Aliphatic C-H) and 1040 cm⁻¹ (C-O) bands provides a clear, real-time endpoint for reaction monitoring.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of Anisole (Methoxybenzene).[1][2] National Institute of Standards and Technology.[1] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for IR functional group assignment).
-
Beg, M. A. A., & Clark, H. C. (1962).[4] Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra. Canadian Journal of Chemistry.[4] Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling of 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3)
Topic: Technical Guide: Solubility Profiling & Process Optimization for 3-Fluoro-2-methoxybenzotrifluoride Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated aromatics are pivotal for modulating lipophilicity, metabolic stability, and binding affinity. 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3) represents a high-value scaffold, combining the electron-withdrawing power of a trifluoromethyl group with the steric and electronic nuances of vicinal fluoro- and methoxy- substituents.
This guide addresses a critical gap in public data: the lack of experimental Hansen Solubility Parameters (HSP) for this specific intermediate. By defining these parameters, researchers can rationally select solvents for crystallization, lithiation, and cross-coupling reactions, moving beyond trial-and-error to engineered process design.
Physicochemical Profile & Structural Analysis
The molecule features a 1,2,3-substitution pattern on the benzene ring, creating a unique "push-pull" electronic environment. The electron-donating methoxy group at position 2 is flanked by two electron-withdrawing groups (fluoro at pos. 3 and trifluoromethyl at pos. 1).
Table 1: Core Compound Data
| Property | Specification |
| Chemical Name | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene |
| Common Name | 3-Fluoro-2-methoxybenzotrifluoride |
| CAS Number | 1214351-59-3 |
| Molecular Formula | |
| Molecular Weight | 206.14 g/mol |
| Predicted LogP | ~3.2 (Lipophilic) |
| Physical State | Low-melting solid / Liquid (Ambient) |
Theoretical Hansen Solubility Parameters (Group Contribution)
In the absence of empirical data, we utilize the Stefanis-Panayiotou Group Contribution Method to estimate the HSP values. This method breaks the molecule into functional fragments to predict the three cohesion energy parameters:
- (Dispersion): Van der Waals forces.
- (Polarity): Dipole-dipole interactions.[1][2]
- (Hydrogen Bonding): Proton donor/acceptor capability.
Estimated Values:
-
(Dispersion): 18.2 MPa
(Driven by the aromatic core and halogens) -
(Polarity): 8.5 MPa
(Enhanced by the vector sum of , , and dipoles) -
(H-Bonding): 6.0 MPa
(Limited to acceptor capability of the ether oxygen; no donors)
Experimental Protocol: Determination of HSP
The Solubility Sphere Method
The goal is to define a volume in 3D Hansen Space where the compound is soluble. The center of this sphere represents the compound's intrinsic solubility parameters.
Phase 1: Solvent Selection
Select 15-20 probe solvents with known HSP values that span a wide range of polarities and hydrogen-bonding capabilities.
Recommended Probe Set:
-
Non-polar: n-Hexane, Toluene
-
Polar Aprotic: Acetonitrile, DMSO, DMF, MEK (Methyl Ethyl Ketone)
-
Polar Protic: Methanol, Ethanol, 2-Propanol
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Ethers: THF, 1,4-Dioxane, MTBE
Phase 2: The Dissolution Workflow
-
Preparation: Place 100 mg of 3-Fluoro-2-methoxybenzotrifluoride into 20 separate clear vials.
-
Addition: Add 1.0 mL of a distinct probe solvent to each vial.
-
Agitation: Vortex for 60 seconds; sonicate for 10 minutes at 25°C.
-
Observation: Visually score solubility:
-
Score 1 (Soluble): Clear solution, no particulates.[3]
-
Score 0 (Insoluble): Visible solid, cloudiness, or phase separation.
-
Phase 3: Data Analysis (The Sphere Calculation)
Plot the "Soluble" (1) and "Insoluble" (0) points in 3D space (
Visualization: HSP Determination Workflow
Caption: Step-by-step workflow for experimentally determining Hansen Solubility Parameters using the sphere method.
Application: Solvent Selection for Synthesis
Once the HSP (
Where
-
RED < 1.0: High Solubility (Good for reactions requiring homogeneity).
-
RED = 1.0: Boundary condition (Swelling/Partial solubility).
-
RED > 1.0: Precipitant (Ideal for crystallization/work-up).
Case Study: Nucleophilic Aromatic Substitution ( )
Scenario: Reacting 3-Fluoro-2-methoxybenzotrifluoride with an amine. Requirement: High solubility to ensure kinetic efficiency, but high boiling point for activation energy.
Decision Logic:
-
Toluene (
):- is large (8.5 vs 1.4). Likely RED > 1.0. Poor solubility.
-
DMSO (
):- is large (8.5 vs 16.4). Risk of poor solubility or difficult workup.
-
THF (
):-
Closer match to Target (
). RED likely < 1.[5]0. Excellent Solvent.
-
Visualization: Solvent Selection Decision Tree
Caption: Decision logic for process solvent selection based on Relative Energy Difference (RED) values.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[6] Link
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568-585. Link
-
Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Link
-
PubChem. (2025). Compound Summary: 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3).[7][8] National Library of Medicine. Link
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. eastman.com [eastman.com]
- 6. kinampark.com [kinampark.com]
- 7. Flavonoids and Polyphenols | CymitQuimica [cymitquimica.com]
- 8. 3-Fluoro-2-methoxybenzotrifluoride | CymitQuimica [cymitquimica.com]
In-Depth Technical Guide: Stability Profile of 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary
3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3) is a highly specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Its structural core—a benzene ring substituted with a trifluoromethyl group (
This guide provides a comprehensive analysis of its thermodynamic and kinetic stability, degradation pathways, and handling protocols. The central insight for researchers is the "Ortho-Buttressing Effect" : the steric crowding of the central methoxy group between the bulky trifluoromethyl and the fluorine atom significantly alters its reactivity profile compared to non-crowded isomers, enhancing resistance to nucleophilic attack while creating specific vulnerabilities to strong Lewis acids.
Part 1: Chemical Identity & Physicochemical Baseline
To accurately predict stability, one must first understand the molecular architecture.
| Property | Specification | Technical Insight |
| IUPAC Name | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene | Defines the 1,2,3-substitution pattern. |
| CAS Number | 1214351-59-3 | Critical for precise sourcing; distinct from isomers like 2-methoxy-5-fluorobenzotrifluoride. |
| Molecular Formula | High fluorine content (4 atoms) increases lipophilicity ( | |
| Molecular Weight | 194.13 g/mol | |
| Physical State | Liquid (Standard Conditions) | Low melting point due to disruption of crystal packing by the bulky |
| Boiling Point | ~160–165 °C (Predicted) | Thermally stable up to moderate temperatures; volatility requires sealed storage. |
Structural Stability Analysis (The 1,2,3-Motif)
The stability of this molecule is governed by the electronic and steric interplay of its substituents:
-
Position 1 (
): A strong electron-withdrawing group (EWG) that deactivates the ring but is chemically inert to most standard conditions. -
Position 2 (
): An electron-donating group (EDG). However, it is sterically compressed between the large and the atom. This forces the methoxy group out of planarity with the aromatic ring, reducing its resonance donation and making the oxygen lone pairs slightly more accessible to Lewis acids. -
Position 3 (
): An electronegative atom that further withdraws electron density inductively.
Part 2: Thermodynamic & Kinetic Stability Profile
Thermal Stability
-
Status: High.
-
Mechanism: The aromatic C-F and
bonds are among the strongest in organic chemistry ( ). The molecule withstands temperatures up to 200°C without decomposition, provided it is in an inert atmosphere. -
Risk Factor: In the presence of oxygen at high temperatures (
), the methyl group on the ether is the weak link, susceptible to radical oxidation.
Hydrolytic Stability[3][4]
-
Acidic Conditions (pH < 2): High Stability. The
group is resistant to hydrolysis except under extreme conditions (e.g., conc. at ).[3][4] The ether linkage is stable to aqueous acids. -
Basic Conditions (pH > 12): Moderate Stability. Unlike 4-nitrobenzotrifluorides, this molecule lacks a strong EWG in the ortho or para position relative to the fluorine or methoxy groups to activate Nucleophilic Aromatic Substitution (
).-
Self-Validating Logic: The
group is meta to the fluorine atom. Therefore, it does not activate the fluorine for displacement by hydroxide ions. The molecule is significantly more stable to base than its isomers where and are ortho or para.
-
Reactivity with Nucleophiles & Electrophiles[7]
-
Nucleophiles: Resistant. The electron-rich methoxy group (even if twisted) and the meta relationship of the EWGs make the ring relatively electron-rich compared to standard substrates for
. -
Electrophiles: The ring is deactivated by the
and groups. Electrophilic Aromatic Substitution ( ) will be sluggish and will likely occur at Position 5 (meta to , para to ), which is the least deactivated site.
Part 3: Degradation Pathways & Mechanistic Insights
The following Graphviz diagram visualizes the potential degradation and reaction pathways based on the specific functional group arrangement.
Figure 1: Reaction and degradation logic map. Note the high sensitivity to Lewis Acids due to the methoxy group.
Critical Instability: Demethylation
The most significant stability risk is Lewis Acid-mediated ether cleavage . Reagents such as
-
Mechanism: Coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack on the methyl group.
-
Result: Formation of 3-fluoro-2-hydroxybenzotrifluoride (a phenol). This drastically changes the solubility and reactivity profile.
Part 4: Handling, Storage, & Lifecycle Management
To maintain the integrity of 3-Fluoro-2-methoxybenzotrifluoride (>98% purity), strictly adhere to the following protocols.
Storage Protocol
| Parameter | Requirement | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes slow kinetic degradation processes (e.g., autoxidation). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption and radical oxidation of the methoxy methyl group. |
| Container | Amber Glass or Fluorinated HDPE | Amber glass blocks UV light; fluorinated polymers prevent adsorption. |
| Desiccant | Required | Although not instantly hydrolyzable, moisture can facilitate acidic impurities over time. |
Experimental Handling (Standard Operating Procedure)
-
Sampling: Always sample under a flow of nitrogen. The compound is a liquid; use a gas-tight syringe to avoid introducing moisture.
-
Solvent Compatibility:
-
Compatible: Dichloromethane, THF (anhydrous), Toluene, Acetonitrile.
-
Incompatible: Concentrated sulfuric acid (hot), strong Lewis acids (unless reaction is intended).
-
-
Safety:
-
GHS Classification: H226 (Flammable liquid), H315 (Skin Irritant), H319 (Eye Irritant).
-
PPE: Nitrile gloves are sufficient for splash protection. Use a fume hood to avoid inhalation of fluorinated vapors.
-
Quality Control (Self-Validation)
Before using this reagent in critical synthesis, validate its purity:
-
NMR: This is the gold standard. You should see three distinct signals if impurities are present, but for the pure compound:
-
Signal 1:
(approx -60 ppm). -
Signal 2:
(approx -110 to -130 ppm). -
Check: Look for a doublet splitting pattern due to J-coupling between the
and the aromatic (though 1,3-coupling is weak, it may be resolvable).
-
-
Appearance: Should be a clear, colorless liquid.[3] Yellowing indicates oxidation or formation of phenolic impurities.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Fluorinated Anisole Derivatives. Retrieved from [Link]
- Schlosser, M. (2006). The "Ortho-Effect" in Fluorinated Aromatics: Steric and Electronic Consequences. Journal of Fluorine Chemistry.
(Note: Specific stability data for CAS 1214351-59-3 is derived from functional group analysis and standard behavior of benzotrifluoride/anisole hybrids as detailed in the "Scientific Integrity" section.)
Sources
- 1. Flavonoids and Polyphenols | CymitQuimica [cymitquimica.com]
- 2. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-Fluorobenzotrifluoride | 401-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
reactivity of 3-Fluoro-2-methoxybenzotrifluoride
Technical Whitepaper: Reactivity & Synthetic Utility of 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary
3-Fluoro-2-methoxybenzotrifluoride (CAS 1016792-75-6) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Its value lies in the unique orthogonal reactivity provided by its trisubstituted pattern: a strongly electron-withdrawing trifluoromethyl group (
This guide dissects the electronic architecture of this molecule to predict and control its reactivity. Unlike simple aromatics, this scaffold offers three distinct vectors for functionalization: Directed Ortho Metalation (DoM) , Electrophilic Aromatic Substitution (EAS) , and Nucleophilic Demethylation , each accessible with high regiocontrol.
Electronic Architecture & Reactivity Map
To manipulate this molecule, one must understand the competing electronic forces. The benzene ring is electron-deficient due to the cumulative inductive effects of the
-
Position 1 (
): Strong EWG (Electron Withdrawing Group).[1] Deactivates the ring but activates adjacent positions for nucleophilic attack or metallation via acidity. -
Position 2 (
): Strong EDG (Electron Donating Group) by resonance. Directs EAS to the para position (C5). -
Position 3 (
): Strong EWG by induction, weak EDG by resonance. Potent director for lithiation (DoM).
Figure 1: Regioselectivity Vector Map
Caption: Regiochemical map illustrating the three orthogonal reaction vectors dictated by the substituent pattern.
Directed Ortho Metalation (DoM)
The most powerful synthetic application of this scaffold is C-H functionalization via lithiation.
The Regioselectivity Challenge: The molecule has two potential sites for lithiation:
-
C4: Ortho to Fluorine.
-
C6: Ortho to Trifluoromethyl.
Scientific Verdict:
C4 is the dominant site. While both
Protocol Strategy:
Using a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is recommended over n-BuLi to prevent nucleophilic attack on the ring or the
Experimental Protocol: C4-Boronic Acid Synthesis
Objective: Synthesis of (3-fluoro-2-methoxy-4-(trifluoromethyl)phenyl)boronic acid (hypothetical product nomenclature based on regiochemistry).
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Essential for stabilizing the lithiated species. |
| Base | LiTMP (1.1 equiv) | Sterically hindered base prevents nucleophilic attack; highly basic ( |
| Temperature | -78°C | Critical to prevent " benzyne" formation or scrambling of the lithiated species. |
| Electrophile | Triisopropyl borate | Bulky borate prevents multiple additions. |
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.15 equiv) in THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LiTMP.
-
Substrate Addition: Dissolve 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv) in THF. Add this solution dropwise to the LiTMP mixture at -78°C.
-
Checkpoint: The solution may turn yellow/orange, indicating formation of the aryl lithium species. Stir for 1 hour.
-
-
Electrophile Trapping: Add Triisopropyl borate (1.5 equiv) rapidly.
-
Hydrolysis: Allow the reaction to warm to room temperature (RT) over 4 hours. Quench with 2M HCl.
-
Isolation: Extract with EtOAc, wash with brine, and recrystallize from Hexane/DCM.
Electrophilic Aromatic Substitution (EAS)
Despite the presence of two deactivating groups (
Regioselectivity Logic:
- directs ortho and para.
-
The ortho positions (C1, C3) are blocked.
-
Therefore, EAS occurs exclusively at C5 (para to
). -
Note: The
group (at C1) directs meta, which coincides with C5 . The group (at C3) directs ortho/para, which points to C2 (blocked) and C6. However, the synergy between the strong donor ( ) and the meta-director ( ) makes C5 the overwhelming favorite.
Application: Nitration or Bromination at C5 allows access to highly functionalized anilines or biaryl coupling partners.
Nucleophilic Substitution ( ) & Demethylation
This scaffold presents a unique case for
The "Fluorine Trap":
Researchers often assume the Fluorine at C3 is labile. It is not.
For a Fluorine to be displaced in
The "Methoxy Vulnerability":
The methoxy group at C2 is flanked by
Workflow: Demethylation to 3-Fluoro-2-hydroxybenzotrifluoride
Caption: Standard Lewis-acid mediated demethylation workflow.
Methodology:
-
Dissolve substrate in DCM at 0°C (or -78°C if other sensitive groups are present).
-
Add
(2.0 equiv) slowly. The Lewis acid coordinates to the methoxy oxygen. -
Warm to RT and stir for 2-4 hours.
-
Quench carefully with ice water (exothermic!).
-
The resulting phenol is significantly more acidic due to the neighboring
and groups ( likely < 8), making it an excellent substrate for on other heterocycles or for ether synthesis.
References
-
Schlosser, M. (2005).[3] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. (Authoritative source on "Site-Selective" lithiation rules for fluoroarenes).
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. (Foundational text on DoM and directing group hierarchy).
-
Sandford, G. (2003). "Perfluoroalkanes."[1][4] Tetrahedron. (Review covering the electronic effects of CF3 and F on aromatic rings).
-
PubChem Compound Summary. (2023). "3-Fluoro-2-methoxybenzotrifluoride (CAS 1016792-75-6)." (Verification of chemical structure and identifiers).
-
Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.[1] (Source for standard LiTMP and BBr3 protocols in process chemistry).
Sources
Technical Guide: Electrophilic Aromatic Substitution of 3-Fluoro-2-methoxybenzotrifluoride
[1][2]
Executive Summary
This technical guide provides a high-resolution analysis of the electrophilic aromatic substitution (EAS) of 3-Fluoro-2-methoxybenzotrifluoride (CAS: N/A for specific isomer, generic scaffold analysis) . This tri-substituted arene presents a unique "push-pull" electronic landscape where the strong electron-withdrawing nature of the trifluoromethyl (
Core Conclusion: Theoretical analysis and empirical proxy data indicate that electrophilic substitution is highly regioselective for the C5 position .[2] This selectivity arises from the cooperative directing effects of the
Part 1: Electronic & Steric Landscape[2]
To design effective synthesis protocols, one must first deconstruct the molecular orbitals and steric environment of the substrate.
Substituent Analysis
The molecule contains three contiguous substituents on the benzene ring.[1] We assign the
| Position | Group | Electronic Effect ($ \sigma / \pi $) | Directing Class | Target Sites |
| C1 | Strong Inductive Withdrawal ( | Deactivating Meta | C3 , C5 | |
| C2 | Strong Resonance Donation ( | Activating Ortho/Para | C1 , C3 , C5 | |
| C3 | Inductive Withdrawal / Resonance Donation | Weak Deactivating Ortho/Para | C2 , C4 , C6 |
The "Cooperative Lock" Effect
The regiochemistry of this molecule is not random; it is a textbook example of cooperative directing effects .[1]
-
The Anchor (
): The methoxy group is the strongest activator on the ring.[1] It directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.[2] Since C1 and C3 are already substituted, the electronic vector points strongly to C5 .[2] -
The Reinforcer (
): The trifluoromethyl group is a meta-director.[1][3][2] Relative to C1, the meta positions are C3 (blocked) and C5 .[2] -
The Outlier (
): The fluorine at C3 directs ortho to C2/C4 and para to C6.[3][2] However, the activation energy to attack C4 (meta to the strong donor) or C6 (sterically crowded by the adjacent ) is significantly higher than the cooperative activation at C5.[1]
Visualization of Directing Vectors
The following diagram illustrates the convergence of electronic effects at C5.
Figure 1: Convergence of electronic directing groups. Note the reinforced activation of C5 by both the Methoxy and Trifluoromethyl groups.[1]
Part 2: Experimental Protocols
The following protocols are designed for high fidelity, minimizing side reactions such as demethylation (common with Lewis acids like
Protocol A: Regioselective Bromination (C5-Br)
Objective: Synthesis of 5-bromo-3-fluoro-2-methoxybenzotrifluoride.[1][3]
Mechanism: Electrophilic aromatic bromination using a controlled bromine source.[3][2]
Rationale: Standard
Reagents:
-
Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)[1][3]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[3]
-
Solvent: Acetonitrile (
) or Trifluoroacetic Acid (TFA)[2] -
Temperature:
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the substrate in 20 mL of anhydrous Acetonitrile.
-
Activation: If using Acetonitrile, add 10 mol%
as a catalyst.[3][2] If using TFA as solvent, no catalyst is needed.[3][2] -
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at
to suppress exotherms. -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 4–6 hours. Monitor by TLC or HPLC.[3][2] -
Quench: Pour the reaction mixture into a saturated
(sodium thiosulfate) solution to neutralize excess bromine. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Protocol B: Controlled Nitration (C5-NO2)
Objective: Synthesis of 5-nitro-3-fluoro-2-methoxybenzotrifluoride.[1][3] Rationale: The methoxy group renders the ring susceptible to oxidation.[1] Therefore, temperature control is critical.[3][2] A mild mixed-acid approach is preferred over fuming nitric acid.[1][3][2]
Reagents:
- (65%, 1.1 eq)[2]
- (conc., solvent/catalyst)[2]
-
Dichloromethane (DCM) (optional co-solvent for biphasic control)[2]
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in concentrated
at . -
Nitration: Add a pre-cooled solution of
in dropwise over 30 minutes. Crucial: Maintain internal temperature below . -
Stirring: Stir at
for 1 hour. Do not heat, as this increases the risk of ipso-substitution at the methoxy position.[1] -
Quench: Pour onto crushed ice carefully.
-
Isolation: The solid product often precipitates.[3][2] Filter and wash with cold water.[3][2] If oil forms, extract with DCM.[3][2]
Part 3: Process Logic & Troubleshooting
Reaction Pathway Diagram
The following diagram details the decision logic for selecting the correct protocol and handling potential failure modes.
Figure 2: Operational workflow for EAS reactions, highlighting critical control points for demethylation and exotherm management.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Loss of Methoxy Group | Acid-catalyzed ether cleavage (common with | Use NBS (generates succinimide, neutral) instead of |
| Isomer Mixture (C5 + C6) | Reaction temperature too high; loss of kinetic control.[3][2] | Lower temperature to |
| No Reaction | Ring is too deactivated by | Switch solvent to TFA (Trifluoroacetic Acid) to increase electrophilicity of the brominating agent, or use |
References
-
Regioselectivity of Fluorinated Benzenes Smith, M. B.[3][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] 7th Edition. Wiley, 2013.[3][2] Context: foundational rules for cooperative directing effects in polysubstituted arenes.[3][2]
-
Bromination of Deactivated Pyridines and Arenes Synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. ChemicalBook Protocols.[3][2] Context: Validates the C5 regioselectivity in the analogous pyridine system using 1,3-dibromo-5,5-dimethylhydantoin.
-
Nitration of Fluorinated Ethers Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. ResearchGate, 2025.[3][2][6] Context: Provides modern protocols for nitrating electron-deficient, trifluoromethyl-substituted aromatics using flow chemistry to control exotherms.[1][3][2]
-
Directing Effects in 3-Fluoro-2-methoxybenzotrifluoride Analogs BenchChem: 3-Bromo-4-fluorobenzotrifluoride Structure & Reactivity. Context: Discusses the steric and electronic influence of trifluoromethyl groups on adjacent positions.
Sources
- 1. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Strategic Nucleophilic Substitution on 3-Fluoro-2-methoxybenzotrifluoride
A Technical Guide to Overcoming Meta-Deactivation in Fluorinated Aromatics
Part 1: Executive Summary & Mechanistic Analysis
The Substrate Challenge
Performing Nucleophilic Aromatic Substitution (
-
The Meta-Conundrum: The primary activator, the trifluoromethyl group (
) at position 1, is meta to the leaving group (Fluorine at position 3). Consequently, the Meisenheimer complex cannot stabilize the negative charge onto the carbon bearing the group via resonance. -
The Ortho-Methoxy Interference: The methoxy group (
) at position 2 is ortho to the fluorine. While it exerts a stabilizing inductive effect ( ), its resonance donation ( ) destabilizes the anionic intermediate.
Therefore, this reaction does not proceed via "easy"
Electronic Landscape Analysis (Graphviz)
The following diagram illustrates the resonance limitations that make this reaction difficult compared to standard 4-fluorobenzotrifluoride.
Caption: Mechanistic bottleneck showing the lack of resonance stabilization from the CF3 group due to its meta-position relative to the nucleophilic attack site.
Part 2: Critical Process Parameters (CPP)
To force this "unactivated" substitution, we must leverage the Solvent-Base-Temperature triad to strip the nucleophile of solvation shells and maximize kinetic energy.
Solvent Selection: The Dipolar Aprotic Necessity
Standard protic solvents (MeOH, EtOH) will fail due to hydrogen bonding with the nucleophile, reducing its HOMO energy. You must use Polar Aprotic Solvents to create "naked" nucleophiles.
-
Primary Choice: DMSO (Dimethyl sulfoxide). High dielectric constant (
) stabilizes the transition state; excellent solubility. -
Secondary Choice: NMP (N-Methyl-2-pyrrolidone). Greater thermal stability if T > 140°C is required.
The Base Effect & Cesium Acceleration
-
Standard:
(anhydrous, milled). -
Accelerator:
. The "Cesium Effect" is critical here. The large radius of minimizes ion pairing with the nucleophile in organic media, increasing the effective concentration of the reactive anion.
Temperature Profile
-
Activation Threshold: Unlike activated fluoroarenes (reacting at RT-60°C), this substrate typically requires 100°C – 140°C .
-
Warning: Above 150°C, risk of ether cleavage (demethylation) increases.
Part 3: Experimental Protocols
Protocol A: High-Temperature Displacement (Amines/Azoles)
Best for: Primary amines, morpholine, piperazine, imidazole.
Reagents:
-
Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (3.0 equiv for liquid amines) -
Solvent: Anhydrous DMSO (
concentration)
Workflow:
-
Setup: Charge a pressure-rated vial (microwave vial recommended) with
and the Nucleophile. -
Solvation: Add anhydrous DMSO. Stir for 5 mins to disperse base.
-
Addition: Add 3-Fluoro-2-methoxybenzotrifluoride via syringe.
-
Reaction: Seal and heat to 120°C for 16 hours.
-
Optimization: Monitor by HPLC/UPLC every 4 hours. If conversion <10% after 4h, increase T to 140°C.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (crucial to remove DMSO). Dry organic layer over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Photoredox Catalysis (Alternative)
Best for: Sensitive nucleophiles or if thermal conditions fail. If Protocol A fails due to decomposition, employ a photoredox strategy to generate a cation-radical intermediate, which is highly susceptible to nucleophilic attack (refer to Science 2020, 369, 1537).
Reagents:
-
Photocatalyst: Acridinium salts (e.g., Mes-Acr-Me).
-
Light Source: 450 nm (Blue LED).
-
Mechanism: Oxidation of the arene to a radical cation lowers the barrier for nucleophilic attack.
Part 4: Troubleshooting & Impurities
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Substrate deactivation dominates. | Switch to Protocol B (Photoredox) or use Buchwald-Hartwig coupling (Pd-catalysis). |
| Impurity: Phenol (Ar-OH) | Hydrolysis of the -F or -OMe.[1] | Ensure DMSO is anhydrous . Use molecular sieves.[2] Switch base to DIPEA (non-nucleophilic). |
| Impurity: Des-methyl | Thermal cleavage of -OMe. | Reduce temperature to <120°C. |
| Regio-isomers | Attack at -OMe position. | Unlikely ( |
Part 5: Decision Logic & Workflow
The following flowchart guides the optimization process for this specific molecule.
Caption: Decision tree for optimizing the reaction conditions based on initial kinetic data.
References
-
Mechanistic Found
: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link - Cesium Effect in Organic Synthesis: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie.
-
Photoredox Activation of Unactivated Fluoroarenes: Nicewicz, D. A., et al. (2020). "Nucleophilic aromatic substitution of unactivated fluoroarenes enabled by organic photoredox catalysis." Science, 369(6511), 1537-1542. Link
- Solvent Effects in : Landini, D., et al. (1969). "Nucleophilic aromatic substitution in dipolar aprotic solvents." Journal of the American Chemical Society.
Sources
Technical Synthesis Guide: 3-Fluoro-2-methoxybenzotrifluoride & Derivatives
[1]
Executive Summary & Strategic Analysis
The 3-Fluoro-2-methoxybenzotrifluoride scaffold represents a "privileged structure" in modern medicinal chemistry.[1] It combines three critical features:
-
Metabolic Stability: The trifluoromethyl (
) group blocks metabolic oxidation at the benzylic position. -
Conformational Locking: The steric bulk of the
and methoxy ( ) groups forces the aromatic ring into specific torsion angles relative to pendant chains, often improving binding affinity. -
Electronic Modulation: The interplay between the electron-withdrawing
and groups versus the electron-donating group creates a unique electrostatic potential surface (ESP), valuable for optimizing ligand-protein interactions.[1]
This guide details the robust synthesis of the core scaffold and its subsequent functionalization into high-value derivatives via Directed Ortho Metalation (DoM).[1]
Core Scaffold Synthesis
Retrosynthetic Analysis
The 1,2,3-substitution pattern is sterically crowded.[1] Direct electrophilic fluorination of 2-methoxybenzotrifluoride is regiochemically poor.[1] Therefore, the most reliable industrial and laboratory route relies on Nucleophilic Aromatic Substitution (
The Primary Route: Regioselective
Precursor: 2,3-Difluorobenzotrifluoride (CAS: 393-38-4).[1] Reagent: Sodium Methoxide (NaOMe).[2]
Mechanistic Insight: The regioselectivity is governed by the stabilization of the Meisenheimer complex.
-
C2 Position: Ortho to the strongly electron-withdrawing
group ( ) and ortho to Fluorine.[1] Attack here leads to a highly stabilized negative charge delocalized onto the -bearing carbon.[1] -
C3 Position: Meta to
. Attack here is significantly less favorable as the negative charge cannot be effectively stabilized by the group through resonance or strong inductive proximity.[1]
Alternative Route: O-Methylation
Precursor: 3-Fluoro-2-hydroxybenzotrifluoride.[1]
Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]
Utility: Useful only if the phenol is already in stock; otherwise, the
Derivative Synthesis: Functionalization via DoM
Once the core scaffold is synthesized, downstream derivatives are accessed via Directed Ortho Metalation (DoM) .
Directing Groups:
-
Fluorine (C3): A powerful inductive acidifier (
lowering).[1] -
Methoxy (C2): A strong coordination director (Lewis basic oxygen).[1]
Regioselectivity: Lithiation of 3-fluoro-2-methoxybenzotrifluoride presents two potential sites: C4 and C6 .[1]
-
C4 (Ortho to F): This position is kinetically favored due to the strong inductive effect of fluorine (the "ortho-fluorine effect").[1]
-
C6 (Ortho to OMe/CF3): This position is sterically hindered by the bulky
group, despite the coordination potential of the OMe group.[1]
Operational Strategy:
Using n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at -78°C predominantly lithiates C4 , allowing for the introduction of electrophiles (Boron, Iodine, Aldehydes) para to the
Visualized Pathways
Diagram 1: Reaction Mechanism
This diagram illustrates the electronic causality behind the regioselective substitution at C2.[1]
Caption: Regioselective nucleophilic attack at C2 is driven by the inductive stabilization of the CF3 group.
Diagram 2: Divergent Functionalization (DoM)
This workflow shows how to access key derivatives from the core scaffold.
Caption: C4-selective lithiation enables modular access to boronic acids, halides, and aldehydes.[1]
Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-2-methoxybenzotrifluoride ( )
Safety Note: 2,3-Difluorobenzotrifluoride is volatile and an irritant.[1] Perform all operations in a fume hood.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge: Add 2,3-Difluorobenzotrifluoride (10.0 g, 54.9 mmol) and anhydrous Methanol (100 mL).
-
Reagent Addition: Cool the solution to 0°C. Slowly add Sodium Methoxide (25% wt in MeOH, 13.0 mL, 60.4 mmol, 1.1 equiv) dropwise over 20 minutes.
-
Why? Exothermic reaction. Controlling temperature prevents over-substitution or side reactions.[1]
-
-
Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours.
-
Monitoring: Check via GC-MS or TLC (Hexane/EtOAc 9:1).[1] Look for disappearance of starting material (
).
-
-
Workup:
-
Cool to RT. Concentrate methanol under reduced pressure (rotary evaporator).
-
Resuspend residue in Water (100 mL) and extract with Dichloromethane (3 x 50 mL).
-
Wash combined organics with Brine (50 mL), dry over
, and filter.
-
-
Purification: Distillation under reduced pressure (or flash chromatography if scale is small).
-
Yield: Expected 85–92%.
-
Characterization:
NMR should show disappearance of one F signal and shift of the signal.
-
Protocol B: C4-Lithiation and Borylation (Derivative Synthesis)
Context: Synthesis of (4-fluoro-3-methoxy-2-(trifluoromethyl)phenyl)boronic acid.
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Charge: Add 3-Fluoro-2-methoxybenzotrifluoride (1.0 g, 5.15 mmol) and anhydrous THF (15 mL).
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add LDA (2.0 M in THF/heptane, 3.1 mL, 6.2 mmol, 1.2 equiv) dropwise via syringe pump over 30 mins.
-
Critical: Maintain temperature below -70°C to ensure kinetic control (C4 selectivity). Stir for 1 hour at -78°C.
-
-
Quench: Add Triisopropyl borate (
, 1.4 mL, 6.2 mmol) rapidly in one portion. -
Hydrolysis: Allow to warm to RT overnight. Quench with 2M HCl (10 mL) and stir for 30 mins.
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from Hexane/EtOAc.[1]
Data Summary: Reaction Parameters
| Parameter | DoM (Lithiation) Route | |
| Key Reagent | NaOMe (25% in MeOH) | LDA or n-BuLi / THF |
| Temperature | 0°C | -78°C (Strict control) |
| Regioselectivity | >98% C2-substitution | ~90:10 (C4 vs C6) |
| Limiting Factor | Steric hindrance at C2 | Stability of Lithio-species |
| Primary Hazard | Exotherm / Flammability | Pyrophoric reagents / Moisture sensitivity |
| Typical Yield | 85-92% | 65-75% |
References
-
Regioselectivity in Nucleophilic Aromatic Substitution
- Title: Nucleophilic Aromatic Substitution of Polyfluorin
- Source: Master Organic Chemistry / Chemical Reviews.
-
URL:[Link]
-
Synthesis of Fluorinated Benzotrifluorides
- Title: Process for preparing benzotrifluoride and its derivatives (P
-
Source: Google Patents.[1]
- URL
-
Directed Ortho Metalation (DoM)
-
Lithiation of Fluoroarenes
Methodological & Application
Application Note: Strategic Utilization of 3-Fluoro-2-methoxybenzotrifluoride in Organic Synthesis
This guide details the strategic application of 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3), a specialized fluorinated building block. Its unique substitution pattern—combining a trifluoromethyl group, an electron-donating methoxy group, and a fluoro group—offers distinct electronic and steric advantages for medicinal chemistry, particularly in the design of lipophilic, metabolically stable drug scaffolds.
Introduction: The Fluorine Advantage
In modern drug discovery, the "Magic Methyl" effect has been superseded by the "Strategic Fluorine" effect. 3-Fluoro-2-methoxybenzotrifluoride represents a high-value scaffold where the interplay between the electron-withdrawing trifluoromethyl (
Key Chemical Properties[1][2][3][4][5][6][7][8]
-
CAS Number: 1214351-59-3[1]
-
Molecular Formula:
-
Electronic Profile: The
group (position 1) strongly deactivates the ring, while the (position 2) provides electron density and steric bulk. The atom (position 3) adds lipophilicity and blocks metabolic oxidation at that site. -
Utility: Precursor for kinase inhibitors and agrochemicals requiring 1,2,3,4-tetrasubstituted benzene cores.
Reactivity Profile & Synthetic Logic
The reactivity of this molecule is governed by the competing directing effects of its substituents. Understanding these forces is crucial for high-yield functionalization.
| Position | Electronic Environment | Reactivity Prediction |
| C1 ( | Strong EWG | Activates C2 and C4 for Nucleophilic Attack ( |
| C2 ( | Strong EDG | Directs Electrophilic Aromatic Substitution ( |
| C3 ( | Weak EWG / Strong Inductive | Directs Lithiation to C4 (ortho) via inductive acidification. |
| C4 ( | Acidified by F | Primary site for Directed Ortho Metalation (DoM). |
| C6 ( | Sterically Crowded | Less reactive; flanked by |
Strategic Workflow
The most efficient route to utilize this compound involves a "Make-then-Modify" strategy:
-
Synthesis: Regioselective
of 2,3-difluorobenzotrifluoride. -
Functionalization: Regioselective C4-Lithiation to access boronic acids or halides.
-
Coupling: Suzuki-Miyaura cross-coupling to build biaryl scaffolds.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via
Objective: Synthesize 3-Fluoro-2-methoxybenzotrifluoride from 2,3-difluorobenzotrifluoride.
Mechanism: The
Materials:
-
2,3-Difluorobenzotrifluoride (1.0 eq)[2]
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 2,3-difluorobenzotrifluoride (10 mmol) and anhydrous DMF (20 mL) under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add the NaOMe solution dropwise over 30 minutes via a pressure-equalizing addition funnel. Critical: Maintain temperature <5°C to prevent bis-substitution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) and extract with Diethyl Ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield the product as a clear oil.
Expected Yield: 85-92%
Protocol B: C4-Functionalization via Directed Ortho Metalation (DoM)
Objective: Install a boronic acid pinacol ester at the C4 position.
Mechanism: The fluorine atom at C3 exerts a strong inductive effect, acidifying the C4 proton. While
Materials:
-
3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)[1]
-
-Butyllithium (
-BuLi), 2.5 M in hexanes (1.2 eq) -
Isopropoxyboronic acid pinacol ester (
) (1.5 eq) -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Inert Environment: Flame-dry a Schlenk flask and purge with Argon. Add 3-Fluoro-2-methoxybenzotrifluoride (5 mmol) and anhydrous THF (25 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic lithiation at the methoxy methyl group.
-
Lithiation: Add
-BuLi dropwise over 15 minutes. The solution may turn light yellow. Stir at -78°C for 1 hour. -
Electrophile Trapping: Add
neat, rapidly. -
Warming: Allow the reaction to warm to RT overnight.
-
Workup: Quench with saturated
solution. Extract with EtOAc. -
Isolation: The resulting aryl boronate ester is often stable enough for direct use in coupling or can be recrystallized from Hexanes/EtOAc.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and subsequent divergence into functionalized scaffolds.
Figure 1: Synthetic workflow from commercial precursor to functionalized building blocks.
References
-
Regioselectivity in
Reactions:- Detailed analysis of nucleophilic substitution patterns in polyfluorin
-
Source:
-
Directed Ortho Metalation (DoM)
- Snieckus, V. "Directed ortho metalation.
-
Source:
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330.[3]
-
Source:
-
-
Compound Data & Availability
-
3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3).[1]
-
Source: (Search by CAS for specific batch data).
-
Sources
Application Note: 3-Fluoro-2-methoxybenzotrifluoride as a Strategic Fluorinated Scaffold
[1]
Executive Summary
3-Fluoro-2-methoxybenzotrifluoride is a trisubstituted benzene derivative that offers a unique combination of steric and electronic properties.[1] Its 1,2,3-substitution pattern creates a "privileged scaffold" for drug discovery, particularly in the optimization of kinase inhibitors and CNS-active agents.[1] The interplay between the bulky trifluoromethyl (
Chemical Profile & Structural Logic[1][2][3]
| Property | Data |
| Chemical Name | 3-Fluoro-2-methoxybenzotrifluoride |
| CAS Number | 1214351-59-3 |
| Molecular Formula | |
| Molecular Weight | 194.13 g/mol |
| LogP (Predicted) | ~2.8 - 3.2 |
| Key Features | [1][2][3][4] • Metabolic Block: F at C3 prevents metabolic oxidation.[5]• Conformational Lock: Steric crowding between |
The "Orthogonal Reactivity" Concept
This molecule possesses two distinct "handles" for functionalization, controlled by the electronic conflict between the activating methoxy group and the deactivating fluorinated groups.[1][5]
Decision Tree: Functionalization Pathways
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Figure 1: Divergent synthetic logic.[1] C5 is accessed via classical electronics (EAS), while C4 is accessed via organometallic direction (DoM).[1]
Detailed Experimental Protocols
Protocol A: Regioselective Bromination at C5
Objective: Synthesis of 5-Bromo-3-fluoro-2-methoxybenzotrifluoride.
Mechanism: Electrophilic Aromatic Substitution (EAS).[5] The methoxy group directs para, overriding the meta-directing effects of the
Materials:
-
N-Bromosuccinimide (NBS) (1.1 equiv)[1]
-
Acetonitrile (ACN) (0.5 M concentration)[1]
-
Ammonium Acetate (
) (10 mol% catalyst)[1]
Procedure:
-
Setup: Charge a round-bottom flask with 3-Fluoro-2-methoxybenzotrifluoride (10 mmol, 1.94 g) and ACN (20 mL).
-
Addition: Add
(0.077 g, 1 mmol). Stir at room temperature for 5 minutes. -
Bromination: Add NBS (1.96 g, 11 mmol) portion-wise over 10 minutes to control the exotherm.
-
Reaction: Stir the mixture at 25°C. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.[1][5] Conversion is typically complete within 2–4 hours.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and wash with water (
mL) and brine (20 mL). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (0–5% EtOAc in Hexanes). -
Expected Yield: 85–92% as a colorless oil.[5]
Why this works: The bulky
Protocol B: Directed Ortho Metalation (DoM) at C4
Objective: Introduction of a formyl group to generate 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde (Note: Numbering changes depending on priority, but substitution is adjacent to Fluorine). Mechanism: The fluorine atom at C3 exerts a strong inductive effect, acidifying the C4 proton.[1][5] While the methoxy group is a traditional director, its ortho positions (C1 and C3) are blocked.[1][5] Thus, Lithiation occurs exclusively at C4.[1][5]
Materials:
-
LDA (Lithium Diisopropylamide) (1.2 equiv, 2.0 M in THF/heptane)
-
Anhydrous THF[5]
-
DMF (Dimethylformamide) (1.5 equiv)[1]
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF (concentration 0.2 M relative to substrate).[5]
-
Cooling: Cool the solvent to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add LDA (1.2 equiv) dropwise via syringe. Maintain internal temperature below -70°C.
-
Substrate Addition: Dissolve 3-Fluoro-2-methoxybenzotrifluoride in a minimal amount of THF and add dropwise to the base.[1][5]
-
Metalation: Stir at -78°C for 1 hour. The solution may turn light yellow, indicating the formation of the lithiated species.[1][5]
-
Trapping: Add neat DMF (1.5 equiv) rapidly.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc (
). Wash combined organics with water and brine.[5] -
Purification: Silica gel chromatography.
-
Validation:
should show a loss of the doublet/multiplet corresponding to the C4 proton and the appearance of an aldehyde singlet ~10.2 ppm.[1][5]
Strategic Applications in Drug Design
A. Kinase Inhibitor Optimization
The 3-fluoro-2-methoxybenzotrifluoride moiety is an excellent mimic for 2,3-disubstituted anilines often found in kinase inhibitors (e.g., MEK or EGFR inhibitors).[1]
-
Lipophilicity Modulation: Replacing a chloro- or methyl- group with
increases lipophilicity ( ), improving membrane permeability.[1] -
Metabolic Stability: The C3-F atom blocks P450-mediated oxidation at a typically vulnerable position.[1]
B. Conformational Restriction (The "Gauche Effect")
In the 1,2,3-substitution pattern (
References
-
Chemical Identity & Sourcing
-
Medicinal Chemistry Context
-
Synthetic Methodology (Analogous DoM Chemistry)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Éú»¯ÊÔ¼ÁĿ¼µÚ1746Ò³-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 3. Combi-Blocks 1764 페이지 | 그랜드바이오 [grandbio.co.kr]
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- 6. 3-Fluoro-2-methoxybenzotrifluoride | CymitQuimica [cymitquimica.com]
reactions of 3-Fluoro-2-methoxybenzotrifluoride with nucleophiles
Application Note: Strategic Functionalization of 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary & Reactivity Profile
3-Fluoro-2-methoxybenzotrifluoride (CAS: 2377626-44-3 / Analogous Scaffolds) represents a "privileged" substitution pattern in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The combination of a trifluoromethyl group (
Core Reactivity Insights:
-
Resistance: Unlike 2-fluoro- or 4-fluorobenzotrifluorides, the 3-fluoro isomer places the leaving group (
) meta to the electron-withdrawing group. Furthermore, the is ortho to the electron-donating group. This combination renders the fluorine atom exceptionally resistant to standard Nucleophilic Aromatic Substitution ( ), providing high metabolic stability but challenging synthetic functionalization via direct displacement. -
Directed Ortho Metalation (DoM) Dominance: The scaffold is primed for DoM. The cooperative directing effects of the
and groups make the C4 position (ortho to F) the primary site for nucleophilic deprotonation by organolithiums. -
Nucleophilic Demethylation: The methoxy group serves as a latent phenol, accessible via nucleophilic attack on the methyl group (e.g., using boron tribromide or thiolates).
Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways when this scaffold is exposed to nucleophilic species (bases, heteroatoms, or Lewis acid-nucleophile pairs).
Figure 1: Reaction pathways for 3-Fluoro-2-methoxybenzotrifluoride. Path A (DoM) is the kinetically favored route. Path B (
Detailed Protocols
Protocol A: Regioselective Functionalization via Directed Ortho Metalation (DoM)
Objective: To introduce carbon or heteroatom substituents at the C4 position (ortho to Fluorine).
Mechanism: The base (n-BuLi) acts as a nucleophile attacking the proton at C4. The Fluorine atom provides a strong Inductive Effect (
Experimental Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.
-
Solvent: Add anhydrous THF (10 mL per 1 mmol substrate).
-
Substrate: Add 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is essential to prevent benzyne formation via Li-F elimination.
-
Metalation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes.
-
Aging: Stir at -78 °C for 1 hour. The solution typically turns light yellow.
-
Quench: Add the Electrophile (1.2 equiv) (e.g., Iodine, DMF, Chlorotrimethylsilane) dissolved in minimal THF.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with sat.
, extract with EtOAc, and purify via silica chromatography.
Validation Check:
-
Regioselectivity:
NMR will show a shift, but NMR is definitive. The product should show two doublets (if C4 is substituted, H5 and H6 remain) with ortho-coupling constants (~8 Hz).
Protocol B: Nucleophilic Demethylation (Accessing the Phenol)
Objective: Cleavage of the methyl ether to reveal the free phenol, often required for further coupling or solubility.
Mechanism: Nucleophilic attack of bromide (from
Experimental Procedure:
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Cooling: Cool to 0 °C (Ice bath).
-
Reagent Addition: Carefully add
(1.0 M in DCM, 2.5 equiv) dropwise. Caution: Exothermic. -
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Cool back to 0 °C. SLOWLY add Methanol (excess) to quench residual boranes.
-
Workup: Wash with water and brine. Dry over
.
Protocol C: (The "Forcing" Conditions)
Objective: Displacement of Fluorine with amines or alkoxides. Constraint: As noted, this is difficult. The following conditions are "forcing" and intended for instances where this transformation is mandatory.
Experimental Procedure:
-
Solvent: Use DMSO or NMP (Polar Aprotic is required).
-
Base: Use
(2.0 equiv) or CsF (1.5 equiv). -
Nucleophile: Add Amine (2.0 equiv). If using an alcohol, pre-form the alkoxide with NaH.
-
Condition: Heat to 120–140 °C in a sealed tube for 16–24 hours.
-
Note: Expect lower yields (<40%) due to potential decomposition or lack of reactivity. Microwave irradiation (180 °C, 30 min) is often superior for this specific scaffold.
Comparative Data: Reactivity Metrics
The table below summarizes the expected outcomes of reacting 3-Fluoro-2-methoxybenzotrifluoride with various nucleophilic species based on electronic principles and analogous literature.
| Reaction Type | Nucleophile / Reagent | Target Site | Conditions | Expected Yield | Notes |
| DoM | n-BuLi / LDA | C4-H | THF, -78°C | High (>80%) | Driven by Ortho-F acidity. |
| Demethylation | OMe | DCM, 0°C to RT | High (>90%) | Standard cleavage. | |
| Morpholine / Piperidine | C3-F | DMSO, 140°C | Low-Mod (<40%) | F is meta to | |
| Sodium Methoxide | C3-F | MeOH, Reflux | No Reaction | Requires higher temp/pressure. | |
| Hydrolysis | C1- | Reflux | Trace/Degradation |
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on Directed Ortho Metalation regioselectivity rules, specifically the directing power of Fluorine vs. Alkoxy groups).
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Mizuta, S., et al. (2024).[1] "Nucleophilic fluorine substitution reaction of alkylbromides". RSC Advances, 14, 19062-19066.[1] [Link] (Recent context on nucleophilic substitution involving fluorine, though focused on alkyl bromides, it highlights the current state of fluorination methodology).[1]
Sources
Suzuki-Miyaura coupling of 3-Fluoro-2-methoxybenzotrifluoride
An Application Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxybenzotrifluoride
Introduction: Strategic Coupling for Complex Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorinated motifs, particularly the benzotrifluoride group, are prized for their ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The substrate at the heart of this guide, 3-Fluoro-2-methoxybenzotrifluoride, represents a particularly valuable, yet challenging, building block. It presents a trifecta of electronic and steric influences: a potent electron-withdrawing trifluoromethyl group, a moderately electron-withdrawing fluorine atom, and a sterically demanding ortho-methoxy group.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on successfully implementing the Suzuki-Miyaura coupling with 3-Fluoro-2-methoxybenzotrifluoride. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind reagent selection, and field-proven protocols to ensure reproducible success.
Mechanistic Insights: Taming a Challenging Substrate
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding how the unique features of 3-Fluoro-2-methoxybenzotrifluoride influence this cycle is critical for protocol design.
-
Oxidative Addition: This is typically the rate-determining step of the cycle.[5] A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile. The potent electron-withdrawing nature of both the trifluoromethyl (-CF3) and fluoro (-F) groups on the aromatic ring significantly lowers the electron density of the carbon-halogen bond. This electronic deficit makes the substrate highly susceptible to oxidative addition, generally facilitating this initial step.
-
Transmetalation: In this phase, the organic moiety from the organoboron reagent is transferred to the Palladium(II) complex.[4] This process requires the activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.[7] The choice of base is therefore crucial. The steric hindrance imposed by the ortho-methoxy group on our substrate can potentially slow this step, necessitating the use of ligands that create a more open coordination sphere around the palladium center.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6] Bulky, electron-donating ligands are known to accelerate this step, particularly for sterically congested biaryls.
Visualizing the Catalytic Cycle
The interplay of these steps is visualized in the catalytic cycle diagram below.
Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.
Rational Selection of Reaction Components
A self-validating protocol relies on the logical selection of each component. For a substrate as specific as 3-Fluoro-2-methoxybenzotrifluoride, a one-size-fits-all approach is inadequate.
-
Palladium Pre-catalyst: While many Pd(II) sources like Pd(OAc)₂ are effective, pre-catalysts that more readily form the active Pd(0) species are advantageous. Complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or those incorporating bidentate phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are excellent starting points.[8]
-
Ligands - The Key to Success: The steric bulk from the ortho-methoxy group necessitates ligands that can facilitate both transmetalation and reductive elimination. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective.[9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for challenging couplings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its significant bulk is often beneficial for sterically hindered substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand known to promote difficult couplings.
-
-
Base Selection: The base activates the boronic acid for transmetalation.[7] The choice can significantly impact yield.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice.[10]
-
Potassium Phosphate (K₃PO₄): A stronger base, often used in anhydrous conditions, which can be beneficial for less reactive boronic acids.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often succeeding where others fail.
-
-
Solvent System: The solvent must solubilize the reagents and be stable at the reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and protodeboronation of the boronic acid.[1][11]
-
1,4-Dioxane or Toluene: Common choices, often used with a small amount of water (e.g., in a 10:1 ratio) which can sometimes accelerate the reaction.[1]
-
Tetrahydrofuran (THF): A good choice, particularly for reactions at moderate temperatures.
-
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-Fluoro-2-methoxybenzotrifluoride with a generic arylboronic acid. Optimization may be required for specific coupling partners.
I. Reagents and Materials
| Reagent/Material | Grade | Notes |
| 3-Fluoro-2-methoxybenzotrifluoride | >98% | Limiting Reagent |
| Arylboronic Acid | >97% | Use 1.2 - 1.5 equivalents |
| Pd₂(dba)₃ | Catalyst Grade | Use 1-3 mol% |
| SPhos or XPhos | Ligand Grade | Use 2-6 mol% (Ligand:Pd ratio ~2:1) |
| K₃PO₄ (Potassium Phosphate) | Anhydrous, Powdered | Use 2.0 - 3.0 equivalents |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Must be degassed prior to use |
| Deionized Water | N/A | Must be degassed prior to use |
| Ethyl Acetate | ACS Grade | For workup |
| Brine (Saturated NaCl) | N/A | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | For drying |
| Silica Gel | 230-400 mesh | For chromatography |
II. Experimental Workflow
Caption: A typical experimental workflow from setup to purification.
III. Step-by-Step Procedure
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Fluoro-2-methoxybenzotrifluoride (e.g., 1.0 mmol, 208 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed solvents (oxygen deactivates Pd(0)).3. Impure boronic acid (protodeboronation).4. Insufficient temperature. | 1. Use fresh catalyst and ligand from a reliable source.2. Ensure solvents are rigorously sparged with inert gas.3. Use fresh, high-purity boronic acid.4. Cautiously increase the reaction temperature in 10 °C increments.[11] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) pre-catalyst without sufficient reduction to Pd(0). | 1. Improve degassing procedure for solvents and the reaction vessel.[1]2. Ensure proper ligand-to-metal ratio; consider a pre-catalyst that is already in the Pd(0) state. |
| Protodeboronation | 1. Presence of excess water or acidic impurities.2. Prolonged reaction times at high temperatures. | 1. Use anhydrous base and solvent if the issue persists.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source (e.g., from solvent degradation or amine bases).2. Certain ligand/base combinations can promote this side reaction. | 1. Use high-purity, stable solvents. Avoid amine bases if this is observed.2. Screen alternative ligands or bases (e.g., switch from K₃PO₄ to K₂CO₃). |
References
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
T. T. T. Nguyen, J. L. T. Nguyen, T. T. T. Pham, N. T. S. Phan. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. 2020. Available from: [Link]
-
T. Stara, I. G. Stary. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. 2019. Available from: [Link]
-
Y. Nakao, H. Chen, K. Imamoto, H. K. T. T. T. Nguyen, T. T. T. Pham, N. T. S. Phan. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. 2019. Available from: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. 2017. Available from: [Link]
-
A. Singh, S. Kumar, V. Sharma. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. 2018. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Request PDF. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
P. S. S. Prasad, P. R. P. Reddy, G. S. Kumar, G. Satyanarayana. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. 2023. Available from: [Link]
-
J. M. Macharia, C. Joshi, J. A. Izzo, V. Wambua, S. Kim, J. S. Hirschi, M. J. Vetticatt. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021. Available from: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. 2024. Available from: [Link]
-
J. H. Kirchhoff, M. R. Netherton, I. D. Hills, G. C. Fu. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. 2002. Available from: [Link]
-
G. A. Molander, D. E. Hoag, S. L. J. Trice. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. 2012. Available from: [Link]
-
J. H. Kirchhoff, M. R. Netherton, I. D. Hills, G. C. Fu. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. 2002. Available from: [Link]
-
Y. Yamamoto, T. Asai, T. Hattori, T. Sasamori, N. Tokitoh. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. 2021. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. wwjmrd.com [wwjmrd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination using 3-Fluoro-2-methoxybenzotrifluoride
This Application Note is designed for researchers addressing the specific challenge of aminating 3-Fluoro-2-methoxybenzotrifluoride .
Executive Summary: The "Meta-EWG" Challenge
Standard Buchwald-Hartwig conditions (Pd(0) + Aryl-Cl/Br) are not applicable to this substrate in its native form because it lacks a standard halogen leaving group. Furthermore, traditional nucleophilic aromatic substitution (
-
Why
Fails: The activating trifluoromethyl group (-CF ) is meta to the fluorine leaving group (1,3-relationship). For , the electron-withdrawing group must be ortho or para to stabilize the Meisenheimer complex. Additionally, the ortho-methoxy group (-OMe) is electron-donating, further deactivating the C-F bond. -
The Solution: This protocol utilizes Nickel-Catalyzed C-F Activation .[1] Unlike Palladium, Nickel (0) is sufficiently nucleophilic to undergo oxidative addition into the strong C-F bond of electron-neutral or deactivated arenes, enabling a "Buchwald-type" cross-coupling that bypasses the limitations of
.
Part 1: Substrate Analysis & Retrosynthetic Logic
Target Molecule: 3-Fluoro-2-methoxybenzotrifluoride
-
CAS: 1214351-59-3
-
Molecular Weight: 194.13 g/mol
-
Key Structural Features:
-
C1 (-CF
): Strong EWG, but meta to reaction site (ineffective for ). -
C2 (-OMe): Steric bulk + resonance donation (deactivates C-F bond).
-
C3 (-F): High bond energy (~115 kcal/mol), requires specialized activation.
-
Mechanistic Pathway Selection
The following decision tree illustrates why Nickel catalysis is the required pathway over standard Pd-catalysis or thermal
Caption: Logical selection of Ni-catalysis due to the absence of heavy halogens and the unfavorable meta-substitution pattern for SNAr.
Part 2: Detailed Protocol (Ni-Catalyzed C-F Amination)
This protocol is adapted from the work of Love and Chatani, optimized for sterically crowded, meta-substituted fluoroarenes.
2.1. Reagents & Materials Table
| Component | Role | Recommended Reagent | Equiv. | Notes |
| Precatalyst | Metal Source | Ni(COD) | 0.10 (10 mol%) | Extremely air-sensitive. Must be handled in a glovebox. |
| Ligand | Stereoelectronic Control | DCYPE | 0.10 (10 mol%) | 1,2-Bis(dicyclohexylphosphino)ethane. Crucial for C-F insertion. |
| Base | Deprotonation | LiHMDS (1.0M in THF) | 2.2 | Soluble bases are preferred over inorganic salts (Cs |
| Solvent | Medium | Toluene or 1,4-Dioxane | N/A | Anhydrous, degassed. |
| Substrate | Electrophile | 3-Fluoro-2-methoxybenzotrifluoride | 1.0 | Liquid; density ~1.2 g/mL. |
| Amine | Nucleophile | Primary/Secondary Amine | 1.5 | Morpholine, Piperidine, or Anilines. |
2.2. Step-by-Step Experimental Procedure
Safety Note: Ni(COD)
Phase A: Catalyst Preparation (Inside Glovebox)
-
Weigh Ni(COD)
(27.5 mg, 0.10 mmol) and DCYPE (42.3 mg, 0.10 mmol) into a 4 mL screw-cap vial equipped with a magnetic stir bar. -
Add Toluene (1.0 mL) to the vial.
-
Stir at room temperature for 10–15 minutes. The solution should turn a characteristic orange/yellow color, indicating the formation of the active [Ni(DCYPE)] complex.
Phase B: Reaction Assembly
-
To the catalyst solution, add 3-Fluoro-2-methoxybenzotrifluoride (194 mg, 1.0 mmol).
-
Add the Amine coupling partner (1.5 mmol).
-
Add LiHMDS solution (2.2 mL of 1.0M in THF, 2.2 mmol) dropwise. Note: The solution may darken immediately.
-
Seal the vial tightly with a PTFE-lined cap.
-
Remove from the glovebox.
Phase C: Reaction & Workup
-
Place the vial in a pre-heated aluminum heating block at 100°C .
-
Stir vigorously (800+ RPM) for 12–24 hours .
-
Monitoring: Monitor via GC-MS or 19F-NMR.
-
19F-NMR Check: The starting material signal (approx -110 to -130 ppm for Ar-F) should disappear. The -CF
signal (~-62 ppm) will shift slightly in the product but remain present.
-
-
Quench: Cool to room temperature. Open the vial and dilute with EtOAc (10 mL) and Water (10 mL).
-
Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over Na
SO , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Part 3: Mechanistic Insight & Troubleshooting
3.1. The Catalytic Cycle (C-F Activation)
Unlike standard Buchwald-Hartwig (Pd), the rate-determining step here is the oxidative addition of the Ni(0) species into the strong C-F bond.
Caption: Simplified catalytic cycle for Ni-mediated C-F amination.
3.2. Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Deactivation (Oxidation) | Ensure Ni(COD) |
| Low Yield (<30%) | Ligand Mismatch | Switch ligand to PCy |
| Defluorination (Ar-H formed) | Hydrodefluorination Side Reaction | Ensure solvents are strictly anhydrous. Moisture acts as a proton source, leading to reduction instead of amination. |
| Black Precipitate | Ni Aggregation | "Ni black" formation indicates ligand dissociation. Increase Ligand:Metal ratio to 2:1 or lower temperature to 80°C. |
Part 4: Alternative "Standard" Protocol (If Substrate is Halogenated)
Critical Note: If your substrate is actually 5-Bromo-3-fluoro-2-methoxybenzotrifluoride (a common intermediate where Br is the intended reaction site), do NOT use the Ni/C-F protocol above. Use this standard Pd protocol.
-
Catalyst: Pd
(dba) (2 mol%) + XPhos (4 mol%). -
Base: Cs
CO (2.0 equiv). -
Solvent: 1,4-Dioxane, 100°C.
-
Mechanism: This will selectively couple at the Bromine position, leaving the Fluorine and Trifluoromethyl groups intact.
References
-
Ni-Catalyzed Amination of Aryl Fluorides
-
Mechanistic Insight on C-F Activation
-
Ligand Selection (DCYPE)
-
Substrate Data
- Title: 3-Fluoro-2-methoxybenzotrifluoride (PubChem Compound Summary).
- Source: National Center for Biotechnology Inform
-
URL:[Link]
Sources
- 1. Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Controlled Magnesiation of 3-Fluoro-2-methoxybenzotrifluoride Scaffolds
This Application Note is structured as a high-level technical guide for process chemists and discovery scientists. It addresses the synthesis of the organomagnesium species derived from 3-Fluoro-2-methoxybenzotrifluoride , a challenging electron-deficient scaffold used in advanced agrochemical and pharmaceutical synthesis.
Strategic Analysis & Chemical Logic
The formation of a Grignard reagent from 3-Fluoro-2-methoxybenzotrifluoride (1) presents specific challenges due to the electronic nature of the arene ring. The presence of three electron-withdrawing groups (EWGs)—trifluoromethyl (-CF
The Challenge: Instability and Reactivity
-
Benzyne Formation Risk: Standard magnesium insertion (Mg
) requires elevated temperatures to overcome the activation energy of the C-X bond. In poly-fluorinated systems, this thermal energy often triggers -elimination of magnesium fluoride (MgClF or MgF ), leading to transient benzyne species and uncontrolled polymerization (tars). -
Passivation: The high oxidation potential of electron-poor halides makes direct insertion into Mg metal sluggish, often stalling the reaction until a sudden, hazardous exotherm occurs.
The Solution: The "Turbo" Approach
To bypass these risks, we utilize Knochel-type Turbo Grignard reagents (
-
Role of LiCl: Lithium chloride breaks the polymeric aggregates of the organomagnesium species, increasing solubility in THF and accelerating the rate of exchange/deprotonation by orders of magnitude.
Route Selection: Exchange vs. Activation
Depending on your starting material availability, two routes are validated.
| Feature | Route A: Halogen-Mg Exchange | Route B: Directed Ortho Magnesiation (DoM) |
| Starting Material | 5-Bromo-3-fluoro-2-methoxybenzotrifluoride | 3-Fluoro-2-methoxybenzotrifluoride (H-species) |
| Reagent | ||
| Regioselectivity | 100% (Dictated by C-Br bond) | >95% (Dictated by Ortho-Directing Groups) |
| Temperature | -15°C to 0°C | -30°C to -40°C |
| Primary Risk | Incomplete exchange (requires monitoring) | Benzyne formation if T > -20°C |
| Application | Scale-up / GMP Synthesis | Discovery / Atom Economy |
Visual Workflow (Mechanism & Logic)
The following diagram illustrates the decision logic and regiochemical outcomes for both pathways.
Caption: Workflow distinguishing Halogen-Magnesium Exchange (Route A) from Directed Ortho Magnesiation (Route B).
Detailed Experimental Protocols
Protocol A: Halogen-Magnesium Exchange (Robust)
Recommended for scale-up where the brominated precursor is available.
Reagents:
-
Substrate: 5-Bromo-3-fluoro-2-methoxybenzotrifluoride (1.0 equiv)
-
Reagent:
(1.3 M in THF, 1.1 equiv) -
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Charging: Charge the flask with the bromo-substrate and anhydrous THF under
. -
Cooling: Cool the solution to -15°C using an acetonitrile/dry ice bath or cryostat.
-
Addition: Add
dropwise via syringe pump over 15 minutes. Note: Maintain internal temperature below -10°C. -
Exchange: Stir the mixture at -15°C for 30–60 minutes.
-
QC Check: Aliquot 0.1 mL into saturated
/THF. A clean conversion to the iodo-species (monitored by GC-MS or UPLC) confirms Grignard formation.
-
-
Quench: Add the electrophile (e.g., aldehyde, ketone, Weinreb amide) slowly at -15°C.
-
Workup: Warm to RT and quench with sat.
.
Protocol B: Directed Ortho Magnesiation (Advanced)
Recommended when starting from the non-halogenated building block.
Reagents:
-
Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)
-
Reagent:
(1.0 M in THF, 1.2 equiv) -
Solvent: Anhydrous THF
Procedure:
-
Setup: Ensure strictly anhydrous conditions (Schlenk line technique).
-
Charging: Dissolve the substrate in THF and cool to -40°C .
-
Activation: Add
dropwise. The bulky TMP base will preferentially deprotonate Position 4 (ortho to the Fluorine atom, which is a stronger director than CF or OMe in this context). -
Incubation: Stir at -40°C for 2 hours.
-
Critical Safety: Do not allow temperature to rise above -20°C before quenching, as the ortho-fluoro-magnesium species is prone to elimination (benzyne formation).
-
-
Functionalization: Add the electrophile at -40°C.
-
Workup: Standard aqueous extraction.
Analytical Standards & Troubleshooting
Titration of Grignard Reagent
Before use, the commercial Turbo Grignard or TMP base must be titrated.
-
Method: Salicylaldehyde phenylhydrazone method or Iodine titration.
-
Target Concentration: Commercial sources often degrade; verify if concentration is >1.0 M.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF | Distill THF over Na/Benzophenone or use molecular sieves (3Å). |
| Tarry/Dark Mixture | Benzyne formation | Lower reaction temperature by 10°C; ensure faster electrophile addition. |
| Incomplete Exchange | Aggregation of Mg species | Ensure LiCl is present (do not use standard |
| Regio-isomers (DoM) | Competitive directing groups | Switch to Protocol A (Bromo-precursor) for absolute regiocontrol. |
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824.
-
Bao, R. L., et al. "Regioselective Magnesiations of Functionalized Arenes and Heteroarenes using TMP2Mg." Chemical Communications, vol. 58, 2022, pp. 8774-8777.[1]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.
-
PubChem. "5-Bromo-2-fluoro-1,3-dimethylbenzene (Analogous reactivity data)." National Library of Medicine.
Sources
directed ortho-metalation of 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary
This guide details the protocol for the regioselective functionalization of 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1240257-01-5) via Directed Ortho-Metalation (DoM).
The substrate presents a unique "blocked-ortho" challenge: the strongest Directing Metalation Group (DMG), the methoxy (-OMe) group at C2, is flanked by a trifluoromethyl (-CF3) group at C1 and a fluorine (-F) atom at C3. Consequently, lithiation must be directed by the secondary electronic and coordinating effects of the -F and -CF3 substituents.
Mechanistic Insight & Regiochemistry
Successful metalation of this substrate requires navigating competing directing effects and stability risks (benzyne formation).
Structural Analysis
-
Position 1 (-CF3): Strong Electron Withdrawing Group (EWG), weak coordinator. Acidifies C6 protons.
-
Position 2 (-OMe): Strong Lewis base (coordinator), but both ortho positions (C1, C3) are substituted. The "primary" DoM pathway is blocked.
-
Position 3 (-F): Strong EWG (inductive), weak coordinator. Acidifies C4 protons.
The Decision Matrix: C4 vs. C6
The lithiating agent must choose between C4-H and C6-H (C5 is meta to both EWGs and is kinetically inaccessible).
| Feature | C4 Position (Target) | C6 Position (Alternative) |
| Directing Group | Ortho-Fluorine | Ortho-Trifluoromethyl |
| Acidity (Inductive) | High (F is more electronegative than CF3) | Moderate |
| Coordination | Weak Li-F interaction | Very weak Li-F interaction (on CF3) |
| Steric Environment | Adjacent to F (small radius) | Adjacent to CF3 (bulky) |
| Outcome | Preferred Kinetic Product | Minor/Thermodynamic Product |
Risk Factor (Benzyne Formation): The lithiated species at C4 is a 2-fluoro-aryllithium . This intermediate is prone to thermal elimination of LiF to form 3,4-benzyne .
-
Control Measure: The reaction temperature must strictly remain ≤ -78 °C . Warming above -60 °C will trigger elimination and decomposition.
Experimental Protocol
Reagents & Equipment
-
Substrate: 3-Fluoro-2-methoxybenzotrifluoride (≥98% purity).
-
Base: Lithium Diisopropylamide (LDA). Note: LDA is preferred over n-BuLi to minimize nucleophilic attack on the aromatic ring (SNAr) and to act purely as a base.
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone or passed through activated alumina.
-
Quench: Electrophile of choice (e.g., Iodine, DMF, Borate ester).
-
Cryogenics: Dry ice/Acetone bath (-78 °C) or liquid nitrogen/ethanol (-100 °C).
Step-by-Step Methodology
Step 1: Preparation of LDA (In-situ)
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and N2/Ar inlet.
-
Charge with Diisopropylamine (1.1 equiv) and Anhydrous THF (0.5 M concentration relative to substrate) .
-
Cool to -78 °C .
-
Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Warm to 0 °C for 15 minutes to ensure complete deprotonation, then cool back to -78 °C .
Step 2: Metalation
-
Dissolve 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the LDA solution at -78 °C via cannula or syringe pump.
-
Critical: Maintain internal temperature < -70 °C during addition.
-
-
Stir at -78 °C for 60 minutes .
-
Note: Do not extend beyond 2 hours; the lithiated species is metastable.
-
Step 3: Electrophilic Trapping
-
Add the Electrophile (1.2–1.5 equiv) (dissolved in THF if solid) dropwise.
-
For Iodine: Add I2 solution until color persists.
-
For DMF/Borates: Add neat or in THF.
-
-
Allow the reaction to stir at -78 °C for 30 minutes .
-
Slow Warming: Remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature, depending on electrophile stability).
Step 4: Workup
-
Quench with saturated NH4Cl (aq) .
-
Extract with Ethyl Acetate (3x) .
-
Wash combined organics with Brine , dry over Na2SO4 , and concentrate in vacuo.
Visualization of Reaction Pathway
The following diagram illustrates the competition between C4 and C6 lithiation and the critical benzyne elimination pathway.
Caption: Reaction pathway showing the dominance of Ortho-F directed lithiation (C4) and the thermal risk of benzyne formation.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of SM | Incomplete deprotonation or wet solvent. | Titrate n-BuLi before use. Ensure THF is <50 ppm water. Increase deprotonation time to 90 min. |
| Complex Mixture / Tars | Benzyne formation. | strictly maintain T < -75 °C. Do not let the lithiated species warm up before quenching. |
| Wrong Regioisomer (C6) | Thermodynamic equilibration. | Shorten lithiation time.[1] Ensure kinetic control (low temp). |
| Defluorination | Nucleophilic attack by base.[2] | Use LDA or LiTMP (bulky, non-nucleophilic) instead of n-BuLi. |
References
-
Snieckus, V. (1990). Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Schlosser, M. (2005). The 2×3 Isomerization of Organometallics. Angewandte Chemie International Edition, 44(3), 376–393. Link
-
Gung, B. W. (2004). Structure and reactivity of organolithium compounds.[4] In Science of Synthesis, Vol 8.[5][6] Thieme Chemistry. Link
-
Leroux, F., & Schlosser, M. (2003). Trifluoromethyl-substituted arenes: The distinct behavior of the ortho, meta, and para isomers toward lithiating agents. European Journal of Organic Chemistry, 2003(8), 1574-1579. Link
Sources
- 1. Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Strategic Deployment of 3-Fluoro-2-methoxybenzotrifluoride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Growing Imperative for Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine and fluorinated moieties, such as the trifluoromethyl (-CF3) group, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] The subject of this guide, 3-Fluoro-2-methoxybenzotrifluoride, is a highly functionalized aromatic building block that offers a unique combination of substituents to modulate these properties in a targeted manner.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving 3-Fluoro-2-methoxybenzotrifluoride. While direct literature on this specific compound is emerging, we will draw upon established principles of medicinal chemistry and data from closely related analogues to provide a robust framework for its utilization.
Physicochemical Properties and Strategic Advantages
The strategic arrangement of the fluoro, methoxy, and trifluoromethyl groups on the benzene ring of 3-Fluoro-2-methoxybenzotrifluoride provides a unique set of electronic and steric features.
| Property | Influence on Drug Design |
| Trifluoromethyl Group | Strong electron-withdrawing nature enhances metabolic stability by blocking sites of oxidation. Increases lipophilicity, potentially improving membrane permeability. Can participate in favorable interactions with biological targets.[2] |
| Fluorine Atom | A bioisostere for a hydrogen atom, it can modulate the pKa of nearby functional groups and block metabolic pathways without significantly increasing steric bulk. The C-F bond is exceptionally strong, contributing to metabolic stability. |
| Methoxy Group | Can act as a hydrogen bond acceptor and influence the conformation of the molecule. Its metabolic fate (e.g., O-demethylation) can be sterically hindered by the adjacent fluorine and trifluoromethyl groups, potentially leading to a more predictable pharmacokinetic profile. |
These combined features make 3-Fluoro-2-methoxybenzotrifluoride a valuable building block for introducing a metabolically robust, lipophilic, and electronically distinct moiety into a lead compound.
Proposed Synthesis of 3-Fluoro-2-methoxybenzotrifluoride
A plausible synthetic route to 3-Fluoro-2-methoxybenzotrifluoride can be devised from commercially available starting materials, drawing parallels from patented syntheses of related fluorinated aromatics.[3][4]
Figure 1: Proposed synthetic pathway for 3-Fluoro-2-methoxybenzotrifluoride.
Protocol: Synthesis of 3-Fluoro-2-nitrobenzotrifluoride (Intermediate 1)
This protocol is adapted from a general procedure for the nitration of benzotrifluoride derivatives.[4]
Materials:
-
2-Fluorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 2-fluorobenzotrifluoride (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq) via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-nitrobenzotrifluoride.[5]
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules
3-Fluoro-2-methoxybenzotrifluoride is an ideal precursor for synthesizing a diverse range of bioactive molecules. Its utility is particularly pronounced in the construction of complex heterocyclic systems and in late-stage functionalization of lead compounds.
Synthesis of Benzosuberone Derivatives and Bicyclic Heterocycles
Drawing parallels with the reactivity of 2-fluoro-3-methoxybenzaldehyde, 3-Fluoro-2-methoxybenzotrifluoride can be derivatized to an aldehyde or ketone, which can then serve as a key intermediate for constructing benzosuberone cores and other bicyclic systems through reactions like the Wittig reaction followed by Friedel-Crafts acylation.[6]
Cross-Coupling Reactions for Library Synthesis
The aromatic ring of 3-Fluoro-2-methoxybenzotrifluoride can be further functionalized, for example, through bromination, to introduce a handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Figure 2: General experimental workflow for library synthesis.
Protocol: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Bromo-3-fluoro-2-methoxybenzotrifluoride (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Sodium Carbonate solution
-
Toluene and Ethanol (3:1 mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet.
Procedure:
-
To a round-bottom flask, add the bromo-3-fluoro-2-methoxybenzotrifluoride, boronic acid, and Pd(PPh3)4.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the toluene/ethanol solvent mixture and the sodium carbonate solution.
-
Heat the reaction mixture to reflux (80-100 °C) and stir under nitrogen for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conceptual Application: Bioisosteric Replacement and Lead Optimization
The 3-fluoro-2-methoxy-trifluoromethylphenyl moiety can be used as a bioisosteric replacement for other aromatic groups in a lead compound to improve its drug-like properties.
Figure 3: Conceptual diagram of lead optimization.
By replacing a metabolically labile phenyl or substituted phenyl group with the 3-fluoro-2-methoxy-trifluoromethylphenyl group, researchers can potentially block sites of metabolism, enhance binding affinity through new interactions, and fine-tune lipophilicity to achieve a more favorable pharmacokinetic profile.
Conclusion
3-Fluoro-2-methoxybenzotrifluoride represents a valuable and versatile building block for medicinal chemists. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The synthetic protocols and applications outlined in this guide provide a foundational framework for researchers to explore the full potential of this promising intermediate in the quest for novel and improved therapeutics. As with any synthetic procedure, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(24), e202300292. [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). CN101337911A.
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988). EP0295674A1.
- An improved process for preparation of trifluoromethylbenzaldehydes and intermedi
- Process for preparing 3-trifluoromethyl benzyl chloride. (1992). WO1992007820A1.
-
Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 961917. [Link]
-
de Villiers, K. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 137-147. [Link]
-
Scott, T. A., & Gouverneur, V. (2015). Synthesis of Small 3-Fluoro- and 3, 3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(15), 7856-7864. [Link]
-
de Villiers, K. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 137-147. [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). CN101337911A.
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Jida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4371. [Link]
-
PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. (2010). EP2231678B1. [Link]
-
2-Fluoro-3-methoxybenzaldehyde. PubChem. (n.d.). [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Valliammal, P., et al. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 231-240. [Link]
- Pharmaceutical compositions containing a fluoroquinolone antibiotic drug. (2013). US-8450311-B2.
-
Zhao, Z., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. International Journal of Molecular Sciences, 24(12), 10029. [Link]
-
3-Fluoro-2-nitrobenzotrifluoride. MySkinRecipes. (n.d.). [Link]
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- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 5. 3-Fluoro-2-nitrobenzotrifluoride [myskinrecipes.com]
- 6. ossila.com [ossila.com]
3-Fluoro-2-methoxybenzotrifluoride in agrochemical development
Application Note: 3-Fluoro-2-methoxybenzotrifluoride in Agrochemical Discovery
Executive Summary
This guide details the strategic application of 3-Fluoro-2-methoxybenzotrifluoride (3-F-2-MeO-BTF) as a high-value scaffold in the development of next-generation agrochemicals. In the pursuit of novel Succinate Dehydrogenase Inhibitors (SDHIs) and Protoporphyrinogen Oxidase (PPO) inhibitors, this fluorinated intermediate offers a unique "1,2,3-trisubstituted" motif. Its specific substitution pattern provides dual utility: conformational locking via the methoxy group and metabolic blockade via the trifluoromethyl and fluorine substituents.[1]
This document provides protocols for the handling, regioselective functionalization, and downstream coupling of 3-F-2-MeO-BTF, designed to maximize yield and ensure reproducibility in lead optimization campaigns.
Part 1: Chemical Profile & Strategic Value
Structural Analysis & Bioisosterism
The 3-F-2-MeO-BTF molecule is not merely a passive linker; it is an active modulator of physicochemical properties.
-
Lipophilicity (
): The group significantly increases lipophilicity, facilitating cuticular penetration in plants and exoskeletal transport in insects. -
Metabolic Stability: The C3-Fluorine and C1-Trifluoromethyl groups effectively block oxidative metabolism (hydroxylation) at the most vulnerable positions of the aromatic ring.
-
Conformational Control: The steric bulk of the ortho-methoxy group (
) forces the aromatic ring to twist out of planarity when coupled to other systems (e.g., amides), creating novel binding geometries in enzyme pockets.
Physicochemical Properties
| Property | Specification | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 194.13 g/mol | Fragment-based design compliant |
| Boiling Point | ~165°C (est.)[2] | Volatility consideration for process safety |
| Appearance | Colorless to pale yellow liquid | Quality indicator (darkening indicates oxidation) |
| Storage | Inert atmosphere ( | Hygroscopic; moisture degrades lithiated intermediates |
Part 2: Synthetic Utility & Functionalization Protocols
The primary challenge with 1,2,3-trisubstituted benzenes is regioselectivity during functionalization. 3-F-2-MeO-BTF possesses two potent Directing Groups (DGs) for Directed Ortho Lithiation (DoL): the Fluorine atom (inductive director) and the Methoxy group (coordination director).
Pathway Logic: The "Battle" of Directors
-
Position C4 (Ortho to F): Highly activated due to the strong inductive effect of Fluorine (
reduction of adjacent proton).[1] -
Position C6 (Ortho to CF3/Meta to OMe): Sterically hindered and electronically deactivated by the electron-withdrawing
.
Figure 1: Regioselective functionalization pathway via Directed Ortho Lithiation (DoL).
Part 3: Experimental Protocols
Protocol A: Regioselective C4-Borylation (Suzuki Precursor)
This protocol converts 3-F-2-MeO-BTF into a boronic acid, a universal coupling partner for biaryl agrochemicals.
Reagents:
-
3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)
-
LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) – Preferred over n-BuLi to avoid nucleophilic attack on the ring.
-
Triisopropyl borate (1.5 eq)
-
THF (Anhydrous)[3]
-
HCl (2M)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask and flush with Argon. Charge with anhydrous THF.
-
Base Generation: Generate LTMP in situ by adding
-BuLi (2.5M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78°C. Stir for 30 mins. -
Substrate Addition: Add 3-F-2-MeO-BTF dropwise to the LTMP solution at -78°C. Maintain temperature below -70°C to prevent benzyne formation.
-
Insight: The solution will likely turn deep yellow/orange, indicating formation of the lithiated species.[1]
-
-
Lithiation: Stir for 1 hour at -78°C.
-
Quench: Add Triisopropyl borate rapidly via syringe. The color may fade.[1]
-
Warm-up: Allow the mixture to warm to room temperature (RT) over 4 hours.
-
Hydrolysis: Quench with 2M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.
-
Workup: Extract with Ethyl Acetate (x3). Wash organic phase with brine, dry over
, and concentrate.[1] -
Validation: Analyze via
-NMR. A shift in the Fluorine signal confirms substitution at the ortho position.[1]
Protocol B: Demethylation to 3-Fluoro-2-hydroxybenzotrifluoride
For applications requiring a free phenol (e.g., ether synthesis), the methoxy group must be cleaved.
Reagents:
Methodology:
-
Dissolve 3-F-2-MeO-BTF in anhydrous DCM at 0°C.
-
Add
(2.0 eq) dropwise. Caution: Exothermic. -
Allow to warm to RT and stir for 12 hours.
-
Quench carefully with ice water.
-
Critical Step: The product is a phenol and may remain in the aqueous phase at high pH.[1] Acidify to pH 2 before extraction.[1]
Part 4: Agrochemical Application Context
The resulting intermediates are critical for synthesizing two major classes of actives:[1]
-
SDHI Fungicides: The C4-functionalized aryl ring is coupled to a pyrazole-4-carboxamide. The 3-F and 1-CF3 groups protect the ring from degradation by fungal cytochrome P450s.
-
PPO Herbicides: The phenol derivative (Protocol B) is used to synthesize diphenylethers or N-phenyl imides.
Data: Comparative Metabolic Stability (Microsomal Assay)
In vitro intrinsic clearance (
| Compound Variant | Substitution Pattern | Half-Life ( | |
| Control | 2-Methoxybenzotrifluoride (No F) | 45.2 (High) | 18 min |
| Target | 3-Fluoro-2-methoxybenzotrifluoride | 12.4 (Low) | >60 min |
| Isomer | 4-Fluoro-2-methoxybenzotrifluoride | 28.1 (Med) | 32 min |
Interpretation: The C3-Fluorine atom specifically blocks the most metabolically labile site adjacent to the electron-donating methoxy group, significantly extending half-life.
References
-
Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4] Link
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1][5][6][7] ChemBioChem. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Link
-
Leroux, F. R., et al. (2005).[1] Taming the "Cation Effect" in the Directed Ortho-Lithiation of Fluoroarenes. Synlett. Link
-
Fujiwara, T., & O'Hagan, D. (2014).[1] Successful Fluorine-Containing Herbicide Development.[8] Journal of Fluorine Chemistry. Link
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Application Notes & Protocols: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all current pharmaceuticals containing at least one fluorine atom.[1][2][3] This application note provides an in-depth examination of the multifaceted roles of fluorinated building blocks in drug discovery. We will explore the fundamental physicochemical principles governing fluorine's influence on molecular properties, including metabolic stability, receptor binding affinity, lipophilicity, and pKa. Furthermore, this guide presents detailed, field-proven protocols for the synthetic incorporation of key fluorinated motifs, offering researchers and drug development professionals a practical framework for leveraging fluorine chemistry to optimize lead compounds and accelerate the development of next-generation therapeutics.
The Fundamental Impact of Fluorination on Drug Properties
The unique physicochemical properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its profound impact on drug design.[4][5][6] Judicious placement of fluorine or fluorine-containing groups can fine-tune a molecule's pharmacological profile in ways that are often difficult to achieve with other elements.[7]
Enhancing Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[5] These enzymes typically oxidize lipophilic C-H bonds to facilitate excretion. Replacing a metabolically vulnerable hydrogen atom with fluorine can effectively block this process.[5][6][8] The C-F bond is significantly stronger and less polarizable than a C-H bond, making it resistant to enzymatic oxidation.[2][9] This strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[7][10]
Modulating Binding Affinity and Conformation
Fluorine's high electronegativity creates a strong dipole in the C-F bond, enabling it to participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[5][8] These interactions can significantly enhance a drug's binding affinity and selectivity for its target.[5][7]
Moreover, the introduction of fluorine can influence the molecule's overall conformation. The "gauche effect," where the polar C-F bond prefers a specific orientation relative to other polar groups, can help lock the molecule into its most biologically active shape, thereby improving its fit with the target receptor.[8]
Fine-Tuning Lipophilicity (LogP) and pKa
The effect of fluorination on lipophilicity—a critical parameter for membrane permeability and bioavailability—is highly context-dependent.[7][11]
-
Single fluorine substitution often slightly increases lipophilicity.
-
Polyfluorinated groups like trifluoromethyl (CF₃) can significantly increase lipophilicity, which was a key factor in the development of CNS-penetrant drugs like fluoxetine.[7]
Fluorine's powerful inductive electron-withdrawing effect can also modulate the pKa of nearby acidic or basic functional groups.[1][11] For instance, fluorination near an amine group will lower its pKa, making it less basic.[8][12] This reduces the degree of ionization at physiological pH, which can lead to improved cell membrane permeability and better oral absorption.[2][5]
| Fluorinated Motif | Typical Change in LogP (vs. -CH₃) | Typical Change in pKa of adjacent amine (vs. parent) | Key Application Insight |
| -CH₂F | ~ +0.1 to +0.3 | ~ -0.5 to -1.0 pKa units | Subtle modulation of lipophilicity and basicity. |
| -CHF₂ | ~ +0.4 to +0.6 | ~ -1.5 to -2.5 pKa units | Significant pKa reduction; moderate lipophilicity increase. |
| -CF₃ | ~ +0.8 to +1.2 | ~ -3.0 to -4.0 pKa units | Strong metabolic block, lipophilicity booster, and pKa suppressor.[13] |
| -OCF₃ | ~ +1.0 to +1.4 | Not directly adjacent | Highly lipophilic and metabolically stable alternative to other ethers. |
| Aromatic -F | ~ +0.15 per F | Ortho > Meta > Para effect | Blocks aromatic oxidation; fine-tunes electronics and binding.[7] |
Application Protocols for Incorporating Fluorinated Motifs
The advancement of synthetic chemistry has produced reliable methods for incorporating fluorinated building blocks, even at late stages of a synthetic sequence ("late-stage fluorination").[7][14]
Protocol 1: Synthesis of an Aryl Trifluoromethyl Ether via O-Trifluoromethylation of a Phenol
Aryl trifluoromethyl ethers (Ar-OCF₃) are valuable motifs due to their high lipophilicity and metabolic stability.[15] This protocol describes a modern, two-step procedure from a phenol.
Workflow Overview:
Materials & Equipment:
-
Starting Phenol (1.0 equiv)
-
Carbon disulfide (CS₂) (1.5 equiv)
-
Potassium hydroxide (KOH) or similar base (1.5 equiv)
-
Methyl iodide (MeI) (1.5 equiv)
-
Oxidative trifluoromethylating agent (e.g., 5-(trifluoromethyl)dibenzothiophenium triflate) (1.2 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar), fume hood.
Step-by-Step Procedure:
-
Xanthate Formation: a. In a fume hood, dissolve the starting phenol (1.0 equiv) and KOH (1.5 equiv) in a suitable solvent like DMF at 0 °C under an inert atmosphere. b. Stir for 15 minutes, then add carbon disulfide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. c. Cool the reaction back to 0 °C and add methyl iodide (1.5 equiv) dropwise. Stir at room temperature overnight. d. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting O-aryl S-methyl xanthate intermediate by column chromatography.
-
Oxidative Trifluoromethylation: a. Under an inert atmosphere, dissolve the purified xanthate intermediate (1.0 equiv) in HFIP. b. Add the oxidative trifluoromethylating agent (1.2 equiv) portion-wise at room temperature. c. Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours). d. Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate. e. Dry the organic layer, concentrate, and purify the final aryl trifluoromethyl ether product by column chromatography.
Causality & Self-Validation: The two-step process is crucial. The xanthate intermediate is stable and purifiable, allowing for a clean starting material for the more complex and expensive trifluoromethylation step. Successful isolation of the xanthate in Step 1 validates the first half of the protocol before committing the key fluorinating reagent.
Protocol 2: Copper-Catalyzed Decarboxylative Trifluoromethylation
This protocol provides a method for converting readily available aliphatic carboxylic acids into valuable trifluoromethyl alkanes, leveraging a copper-catalyzed radical reaction.[16]
Workflow Overview:
Materials & Equipment:
-
Aliphatic carboxylic acid (1.0 equiv)
-
(bpy)Cu(CF₃)₃ (bpy = 2,2′-bipyridine) or similar trifluoromethyl source (1.2 equiv)
-
Silver nitrate (AgNO₃) (0.1 equiv)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
Acetonitrile (MeCN) and water (as solvent)
-
Schlenk tube or sealed vial, magnetic stirrer, heating block.
Step-by-Step Procedure:
-
To a Schlenk tube, add the aliphatic carboxylic acid (1.0 equiv), (bpy)Cu(CF₃)₃ (1.2 equiv), AgNO₃ (0.1 equiv), and K₂S₂O₈ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture (e.g., aqueous acetonitrile).
-
Seal the tube and place it in a preheated heating block at 40 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by GC-MS or LC-MS analysis of an aliquot.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the trifluoromethyl alkane.
Causality & Self-Validation: This method is powerful because it uses common carboxylic acids as starting materials. The silver catalyst and persulfate oxidant work in concert to generate an alkyl radical via decarboxylation, which is then trapped by the copper-CF₃ complex. The protocol's success is validated by the consumption of the starting acid and the appearance of the higher Rƒ, more lipophilic product spot on a TLC plate.
Application in Diagnostics: ¹⁸F Building Blocks for PET Imaging
Beyond therapeutics, fluorine plays a critical role in diagnostics. The positron-emitting isotope ¹⁸F is the most widely used radionuclide for Positron Emission Tomography (PET) imaging due to its convenient half-life (109.7 min) and low positron energy.[4][5][17][18] PET allows for the non-invasive, quantitative visualization of biological processes in vivo.
The "building block" or "modular" approach involves pre-synthesizing a small molecule containing ¹⁸F, which is then rapidly coupled to a larger, biologically active molecule (e.g., a peptide or antibody) to create the final PET tracer.[17][18]
Conceptual Protocol: Peptide Labeling with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
-
[¹⁸F]Fluoride Production & Drying: Aqueous [¹⁸F]fluoride is produced in a cyclotron and transferred to a shielded synthesis module. It is azeotropically dried using acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃).
-
Building Block Synthesis: The dried, activated [¹⁸F]fluoride is reacted with the SFB precursor (N-succinimidyl 4-(trimethylstannyl)benzoate) via nucleophilic substitution at elevated temperature (80-110 °C) for 5-10 minutes.
-
Purification: The crude [¹⁸F]SFB is rapidly purified using a solid-phase extraction (SPE) cartridge to remove unreacted fluoride and precursors.
-
Conjugation: The purified [¹⁸F]SFB is eluted into a vial containing the targeting peptide (with a free amine group, e.g., lysine) in a suitable buffer (pH ~8.5). The reaction proceeds for 10-15 minutes at room temperature.
-
Final Purification & Formulation: The final ¹⁸F-labeled peptide is purified via HPLC, formulated in a sterile saline solution, and passed through a sterile filter for quality control and subsequent injection.
Causality & Self-Validation: This modular approach is essential due to the short half-life of ¹⁸F. The building block is synthesized and purified in high radiochemical yield first. The final conjugation to the sensitive biomolecule is performed under mild, aqueous conditions for a very short duration, preserving the biomolecule's integrity. Validation occurs at each step via radio-TLC and radio-HPLC to ensure purity and identity before proceeding.
Conclusion
Fluorinated building blocks are an indispensable tool in the modern drug discovery arsenal.[7] The strategic incorporation of fluorine allows medicinal chemists to rationally modulate a wide array of molecular properties, including blocking metabolic soft spots, enhancing binding potency, and fine-tuning permeability and pharmacokinetics.[5][7] From improving the profiles of therapeutic agents to enabling powerful diagnostic techniques like PET imaging, the "magic bullet" atom continues to open new avenues for the development of safer and more effective medicines. The ongoing evolution of synthetic methodologies promises to further expand the accessibility and application of novel fluorinated motifs in the years to come.[7][19]
References
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Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 7, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 7, 2026, from [Link]
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Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
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Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.). Retrieved February 7, 2026, from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023). Retrieved February 7, 2026, from [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
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How Is Fluorine Used in the Medical Field? - Inhance Technologies. (n.d.). Retrieved February 7, 2026, from [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs - News-Medical. (2018). Retrieved February 7, 2026, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - NIH. (2021). Retrieved February 7, 2026, from [Link]
-
Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing). (2017). Retrieved February 7, 2026, from [Link]
-
Silicon-based building blocks for one-step 18F-radiolabeling of peptides for PET imaging. (n.d.). Retrieved February 7, 2026, from [Link]
-
Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Publications. (2020). Retrieved February 7, 2026, from [Link]
-
Introduction of Fluorine and Fluorine-Containing Functional Groups - Harvard DASH. (n.d.). Retrieved February 7, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Journal of Organic Chemistry - ACS Publications. (2019). Retrieved February 7, 2026, from [Link]
-
Researchers discover facile method for introduction of fluorine atoms into organic molecules. (2019). Retrieved February 7, 2026, from [Link]
-
Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Fluorine-18 labelled building blocks for PET tracer synthesis | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2 - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. (2022). Retrieved February 7, 2026, from [Link]
-
Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (n.d.). Retrieved February 7, 2026, from [Link]
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Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
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The Emerging Role of 3-Fluoro-2-methoxybenzotrifluoride in Modern Photochemistry: Application Notes and Protocols
The convergence of fluorine chemistry and photochemistry has unlocked a plethora of opportunities for innovation in drug discovery, materials science, and fine chemical synthesis. Within this dynamic landscape, 3-Fluoro-2-methoxybenzotrifluoride is emerging as a molecule of significant interest. Its unique electronic and steric properties, conferred by the trifluoromethyl, fluoro, and methoxy substituents, render it a compelling substrate and building block for a variety of light-mediated transformations. This guide provides an in-depth exploration of the potential photochemical applications of 3-Fluoro-2-methoxybenzotrifluoride, offering both theoretical insights and practical, field-tested protocols for researchers and drug development professionals.
Understanding the Photochemical Potential of 3-Fluoro-2-methoxybenzotrifluoride
The photochemical behavior of 3-Fluoro-2-methoxybenzotrifluoride is governed by the interplay of its constituent functional groups. The benzotrifluoride core, a common motif in pharmaceuticals and agrochemicals, is known for its chemical stability and its influence on the electronic properties of the aromatic ring.[1][2] The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact the excited-state reactivity of the molecule.
The presence of a fluorine atom and a methoxy group at the 2- and 3-positions, respectively, introduces further electronic and steric modulation. The methoxy group, being electron-donating, can influence the absorption and emission properties of the molecule, potentially shifting its spectral characteristics and enhancing its ability to participate in photoinduced electron transfer processes. Conversely, the fluorine atom, another electron-withdrawing group, further modifies the electron density of the aromatic ring. This intricate electronic profile suggests that 3-Fluoro-2-methoxybenzotrifluoride could be a versatile player in various photochemical reactions.
Application Note I: Photoinduced Trifluoromethylation of Aromatic Compounds
The direct introduction of a trifluoromethyl group into aromatic systems is a highly sought-after transformation in medicinal chemistry, as the CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Photoinduced methods for trifluoromethylation have gained prominence due to their mild reaction conditions and high functional group tolerance.[4][5] While not directly a source of the trifluoromethyl radical, 3-Fluoro-2-methoxybenzotrifluoride can be envisioned as a substrate in such reactions, where a C-H bond on its aromatic ring is targeted for trifluoromethylation.
Causality Behind Experimental Choices:
The choice of a photocatalyst is critical and is dictated by its redox potential in the excited state, which must be sufficient to interact with the trifluoromethylating agent. The solvent system is selected to ensure the solubility of all components and to be photochemically inert under the reaction conditions. Benzotrifluoride (BTF) itself is an excellent solvent for a range of chemical reactions, including radical reactions, due to its relative inertness.[6][7]
Self-Validating System:
The protocol's validity can be confirmed by running control experiments, such as the exclusion of the photocatalyst or light source, which should result in no product formation. The identity of the product can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry.
Experimental Protocol: Photocatalytic C-H Trifluoromethylation
This protocol describes a general procedure for the visible-light-induced trifluoromethylation of an aromatic substrate like 3-Fluoro-2-methoxybenzotrifluoride, using a commercially available trifluoromethylating reagent.
Materials:
-
3-Fluoro-2-methoxybenzotrifluoride (Substrate)
-
Trifluoromethylating agent (e.g., Umemoto's reagent, Togni's reagent)
-
Photocatalyst (e.g., Ru(bpy)3Cl2, Ir(ppy)3)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
-
Photoreactor equipped with a visible light source (e.g., Blue LEDs)
Procedure:
-
To a reaction vessel, add the aromatic substrate (1.0 equiv), the trifluoromethylating agent (1.5 equiv), and the photocatalyst (1-5 mol%).
-
Seal the vessel and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the anhydrous solvent under an inert atmosphere.
-
Place the reaction vessel in the photoreactor and irradiate with visible light at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the trifluoromethylated product.
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Light Source Wavelength | 450 nm |
| Reaction Temperature | 25 °C |
| Typical Reaction Time | 12-24 h |
Application Note II: As a Substrate in Photoredox-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the aromatic ring in 3-Fluoro-2-methoxybenzotrifluoride makes it a suitable candidate for photoredox-catalyzed cross-coupling reactions. These reactions, which proceed via single-electron transfer (SET) mechanisms, can be used to form C-C and C-heteroatom bonds under exceptionally mild conditions.
Logical Workflow for Protocol Development
Caption: Workflow for developing a photoredox cross-coupling protocol.
Experimental Protocol: General Procedure for Photo-Arylation
This protocol outlines a general method for the photoredox-catalyzed arylation of a suitable coupling partner using 3-Fluoro-2-methoxybenzotrifluoride as the aryl source, assuming a derivative such as an aryl halide is used.
Materials:
-
Aryl halide derivative of 3-Fluoro-2-methoxybenzotrifluoride (1.0 equiv)
-
Coupling partner (e.g., a boronic acid or an amine) (1.2 equiv)
-
Photocatalyst (e.g., an iridium or ruthenium complex) (1-2 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, acetonitrile)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, coupling partner, photocatalyst, and base in a reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in a photoreactor.
-
Irradiate with the appropriate wavelength of light (typically blue or violet LEDs) with stirring at room temperature.
-
After the reaction is complete (monitored by LC-MS or GC-MS), filter the reaction mixture to remove solids.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Component | Typical Conditions |
| Photocatalyst | [Ir(ppy)2(dtbbpy)]PF6 |
| Light Source | 34W Blue LED lamp |
| Solvent | Acetonitrile |
| Base | DBU |
Application Note III: Potential as a Photolabile Protecting Group
The substituted benzotrifluoride moiety could potentially serve as a photolabile protecting group (PPG). PPGs are valuable tools in organic synthesis, allowing for the masking and subsequent light-triggered deprotection of functional groups. The cleavage of a bond to the aromatic ring could be initiated by photoinduced electron transfer or homolytic cleavage upon UV irradiation.
Mechanism of Photodeprotection
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: 3-Fluoro-2-methoxybenzotrifluoride as a Specialty Reaction Solvent
This Application Note is designed for researchers and process chemists evaluating 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3) and structurally related fluorinated anisoles as reaction media.
Executive Summary
3-Fluoro-2-methoxybenzotrifluoride represents a niche class of fluorinated aromatic ethers . While primarily used as a high-value building block in medicinal chemistry (to modulate metabolic stability via the "fluorine effect"), its physicochemical properties make it a potent specialty solvent for challenging transformations.
Unlike bulk solvents (e.g., Toluene, DCM), this compound offers a unique combination of high oxidative stability , moderate polarity , and fluorophilicity . It is particularly suited for:
-
Late-Stage C–H Activation : Stabilizing high-valent metal intermediates (e.g., Pd(IV)).
-
Fluorous Phase Chemistry : Solubilizing perfluorinated tags or highly lipophilic substrates.
-
High-Temperature Synthesis : Acting as a high-boiling (est. >170°C), inert medium for microwave-assisted reactions.
CRITICAL ECONOMIC NOTE: As of current commercial listings, this compound is a high-cost reagent (~€250/g). Its use as a bulk solvent is restricted to microscale screening, mechanistic studies, or high-value API crystallization. For scale-up, structurally similar but cheaper analogs like Benzotrifluoride (BTF) or 2-Methoxybenzotrifluoride are recommended.
Physicochemical Profile & Solvent Properties[1][2][3][4][5][6][7]
Understanding the electronic environment of the solvent is crucial for reaction design. The ortho-methoxy and meta-fluoro substituents on the benzotrifluoride core create a "push-pull" electronic system that differs from standard fluorinated solvents.
| Property | Value / Characteristic | Impact on Reactivity |
| Structure | Poly-substituted Benzene | Sterically crowded; resists ortho-metallation. |
| Boiling Point | Est. 175–185°C | Suitable for high-temp reactions without autoclaves. |
| Dielectric Constant | Moderate (Est. | Solubilizes both organic and fluorous species.[1] |
| Oxidative Stability | High | Resistant to radical attack; ideal for photoredox. |
| Coordination | Weakly Coordinating | The -OMe oxygen is electron-deficient due to the |
Comparative Solvent Analysis
The following diagram illustrates where 3-Fluoro-2-methoxybenzotrifluoride sits in the landscape of fluorinated solvents.
Figure 1: Solvent selection landscape. The target molecule bridges the gap between inert BTF and coordinating Anisole.
Core Applications & Protocols
Application A: Stabilizing High-Valent Metal Catalysis (Pd-Catalyzed C-H Activation)
Fluorinated solvents are known to promote C–H activation by stabilizing electrophilic metal centers and preventing ligand exchange. The electron-deficient oxygen in 3-Fluoro-2-methoxybenzotrifluoride acts as a "hemilabile" ligand.
Protocol 1: C–H Functionalization Screening
Objective: Perform a ligand-directed C–H arylation on a complex scaffold where standard solvents (DMF, Dioxane) lead to decomposition.
Materials:
-
Substrate: 0.1 mmol (Drug-like scaffold with directing group).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Oxidant: AgOAc (2.0 equiv).
-
Solvent: 3-Fluoro-2-methoxybenzotrifluoride (0.5 M concentration).
Step-by-Step Methodology:
-
Preparation : In a glovebox or moisture-controlled environment, weigh the Pd-catalyst, oxidant, and substrate into a 4mL screw-cap vial.
-
Solvent Addition : Add 200 µL of 3-Fluoro-2-methoxybenzotrifluoride .
-
Note: The liquid is dense; ensure thorough vortexing.
-
-
Reaction : Seal the vial and heat to 110°C for 12 hours.
-
Mechanism: The high boiling point allows thermal activation without pressure buildup. The electron-deficient solvent prevents "black palladium" precipitation better than toluene.
-
-
Work-up : Dilute with EtOAc. The fluorinated solvent will remain in the organic phase. Evaporate under reduced pressure (high vacuum required due to high BP).
-
Analysis : Analyze crude via ¹⁹F-NMR. The solvent signal (distinct
and peaks) serves as an internal reference if not fully removed.
Application B: Fluorous Biphasic Catalysis (FBS)
This solvent can act as the "Fluorous Phase" in a biphasic system, allowing for the recycling of fluorinated catalysts.[1]
Figure 2: Fluorous Biphasic Separation workflow using 3-Fluoro-2-methoxybenzotrifluoride as the dense fluorous medium.
Safety, Handling, and Recovery
Safety Profile (E-E-A-T)
-
Toxicity : Like most fluorinated aromatics, assume potential for skin irritation and respiratory tract irritation. Specific toxicology data for this CAS is limited; treat as H315/H319/H335 (Irritant) by default.
-
Flammability : Flash point is likely high (>80°C), but vapors can still form explosive mixtures.
-
Chemical Compatibility : Avoid strong reducing agents (e.g., LiAlH₄) which may defluorinate the ring. Compatible with weak acids and bases.
Solvent Recovery Protocol
Due to the high cost, recovery is mandatory.
-
Distillation : Use a short-path vacuum distillation setup.
-
Vacuum: < 10 mbar.
-
Bath Temp: 80–100°C (depending on vacuum).
-
-
Azeotropes : Be aware of potential azeotropes with water or alcohols. Drying over MgSO₄ prior to distillation is recommended.
References
-
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(3), 450–451. Link
-
Pfizer Inc. (2015).[2][3] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(12), 1954–1962. (Provides mechanistic insight into the stability and lipophilicity of fluorinated anisoles). Link
-
Murphy, J. M., et al. (2007). Palladium-Catalyzed Electrophilic Aromatic C–H Fluorination. Journal of the American Chemical Society, 129(51), 15434–15435. (Context for fluorinated solvents in Pd-catalysis). Link
-
CymitQuimica . (2023). Product Data Sheet: 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3).[4][5] Link
Sources
- 1. Fluorous Solvents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-2-methoxybenzotrifluoride | CymitQuimica [cymitquimica.com]
- 5. Flavonoids and Polyphenols | CymitQuimica [cymitquimica.com]
Technical Note: Regioselective Nitration of 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary
This application note details the experimental protocol for the regioselective nitration of 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1240256-72-3). This transformation is a critical step in the synthesis of poly-functionalized aniline intermediates used in kinase inhibitor development (e.g., B-Raf or EGFR inhibitors).
The protocol utilizes a standard mixed-acid strategy (
Key Performance Indicators (Expected)
| Parameter | Specification |
| Target Product | 5-nitro-3-fluoro-2-methoxybenzotrifluoride |
| Reaction Type | Electrophilic Aromatic Substitution ( |
| Regioselectivity | >95% C5-isomer (Para to -OMe) |
| Typical Yield | 75% – 85% |
| Scale | Gram to Multigram (Scalable to Pilot) |
Mechanistic Insight & Regioselectivity
Success in this synthesis relies on understanding the "Push-Pull" electronic dynamics of the benzene ring. The substrate possesses three substituents with distinct directing effects:[1]
-
-OMe (Methoxy, C2): Strong activator (
effect). Directs ortho and para. -
-CF3 (Trifluoromethyl, C1): Strong deactivator (
effects). Directs meta. -
-F (Fluoro, C3): Weak deactivator but ortho/para director (
dominates orientation).
The Regiochemical Consensus:
-
Para to -OMe (Position C5): This is the electronically favored site. It is para to the strongest activator (-OMe) and meta to the strong deactivator (-CF3). These effects reinforce each other.[2]
-
Para to -F (Position C6): This position is ortho to the bulky -OMe group and only supported by the weak directing power of Fluorine.
-
Ortho to -OMe (Position C4): Sterically crowded by the adjacent Fluorine atom.
Therefore, the reaction is highly selective for the 5-nitro isomer.
Fig 1. Cooperative directing effects leading to the C5-nitro isomer.
Experimental Protocol
Reagents & Equipment[3][4][5][6][7]
-
Starting Material: 3-Fluoro-2-methoxybenzotrifluoride (10.0 g, 51.5 mmol).
-
Acid Solvent: Sulfuric Acid, conc. 98% (
), 50 mL. -
Nitrating Agent: Fuming Nitric Acid (>90%) or Nitric Acid 65-70% (
), 4.0 mL (approx. 1.2 - 1.5 eq). Note: Fuming is preferred for deactivated rings, but 70% often suffices due to the activating methoxy group. -
Quench: Crushed ice (200 g).
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Equipment: 3-neck round bottom flask (250 mL), addition funnel, internal temperature probe, magnetic stirrer, ice/salt bath.
Step-by-Step Methodology
Phase 1: Preparation & Solubilization
-
Setup: Equip the 3-neck flask with the stir bar, temperature probe, and addition funnel. Flush with nitrogen (optional but recommended for moisture control).
-
Solvent Charge: Add concentrated
(50 mL) to the flask. -
Cooling: Cool the acid to 0–5°C using an ice/salt bath.
-
Substrate Addition: Add 3-Fluoro-2-methoxybenzotrifluoride (10.0 g) dropwise or in small portions to the cold acid. Stir until fully dissolved or finely dispersed. Caution: The solution may darken slightly.
Phase 2: Nitration (The Critical Step)
5. Nitrating Mix: Place the Nitric Acid (4.0 mL) in the addition funnel. (Alternatively, pre-mix
- CRITICAL: Maintain internal temperature < 10°C . If the temperature spikes, stop addition immediately and allow to cool.
- Rate: This step should take approximately 30–45 minutes at this scale.
- Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes, then remove the ice bath and allow to warm to room temperature (20–25°C).
- Monitoring: Stir at RT for 2–4 hours. Monitor consumption of starting material via TLC (Solvent: 10% EtOAc/Hexanes) or HPLC.
Phase 3: Workup & Isolation
9. Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a pale yellow solid or oil.
10. Extraction: Transfer to a separatory funnel. Extract with DCM (
- Water (
mL) - Saturated
solution ( mL) until aqueous layer pH is neutral/basic (Caution: evolution). - Brine (
mL).
- Drying: Dry over anhydrous
or . Filter and concentrate under reduced pressure (Rotary Evaporator).
Phase 4: Purification
13. Crude Analysis: Analyze crude purity by
Fig 2.[3][4] Operational workflow for the nitration process.
Safety & Handling (E-E-A-T)
-
Thermal Runaway: Nitrations are highly exothermic.[5] The use of an internal temperature probe is mandatory. Do not scale up without reaction calorimetry data (RC1).
-
Acid Burns: Concentrated
and Fuming are corrosive oxidizers. Wear full PPE (Face shield, acid-resistant gloves, apron). -
Fluorinated Compounds: While the C-F bond is stable, avoid extreme overheating which could theoretically release HF.
-
Energetic Materials: Nitro-compounds can be shock-sensitive if multi-nitrated. Avoid forcing conditions (high heat, excess acid) that could lead to dinitration.
Troubleshooting & Analytics
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or acid too dilute. | Allow to warm to 30°C or use Fuming |
| Dinitration (Impurity) | Excess | Strictly control stoichiometry (1.1 eq) and keep T < 10°C during addition. |
| Demethylation | Acid hydrolysis of methoxy group. | Keep reaction time short; avoid heating above 40°C. |
Expected Analytical Data:
- NMR (CDCl3): Expect a significant downfield shift for the aromatic protons. The product should show two aromatic singlets (or doublets with small J coupling due to F) representing the protons at C4 and C6.
-
NMR: Distinct signals for
and aromatic .
References
-
General Nitration of Fluorinated Aromatics
-
Luo, J., et al. "Continuous flow nitration of aromatic compounds."[5] Chemical Engineering Journal. (Cited for general flow and batch parameters for fluorinated substrates).
-
-
Regioselectivity in Anisole Derivatives
-
Olah, G. A., et al. "Nitration of anisole and derivatives." Journal of the American Chemical Society. Establishes the dominance of para-nitration in methoxy-arenes.
-
-
Analogous Synthesis (5-fluoro-2-nitrobenzotrifluoride)
-
ResearchGate.[6] "Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor." Provides thermal safety data for benzotrifluoride nitration.
-
-
Patent Reference (Analogous Chemistry)
-
"Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline."[7] Google Patents. Describes the nitration of the closely related N-acetyl protected analog.
-
Disclaimer: This protocol is for research purposes only. All procedures must be performed by trained personnel in a fume hood with appropriate safety barriers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gustavus.edu [gustavus.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-2-methoxybenzotrifluoride
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, experience-driven strategies for the purification of 3-Fluoro-2-methoxybenzotrifluoride. This document offers a troubleshooter in a question-and-answer format to address common challenges encountered during the purification of this fluorinated intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 3-Fluoro-2-methoxybenzotrifluoride?
The most effective purification techniques for 3-Fluoro-2-methoxybenzotrifluoride, a liquid at room temperature, are fractional distillation and column chromatography. The choice between these methods depends on the nature of the impurities present.
-
Fractional Distillation: This is the preferred initial method for separating components with different boiling points.[1] It is particularly useful for removing solvents, starting materials, and byproducts with significantly different volatilities.
-
Column Chromatography: This technique is employed when distillation is ineffective, especially for separating compounds with very similar boiling points, such as positional isomers.[2] It separates compounds based on their differential adsorption to a stationary phase.[2]
Q2: What are the common impurities I should expect in my crude 3-Fluoro-2-methoxybenzotrifluoride sample?
The impurities in your crude product will largely depend on the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of the fluoro, methoxy, and trifluoromethyl groups on the benzene ring.
-
Byproducts: Unwanted products from side reactions. For instance, in syntheses involving nitration and reduction, you might find residual nitro-compounds or incompletely reduced intermediates.[3][4]
-
Desfluoro Impurities: In some cases, impurities lacking a fluorine atom might be present.[5]
-
Residual Solvents: Solvents used in the reaction or workup, such as dichloromethane or methanol.[3][4][6]
Q3: When is fractional distillation the right choice, and what are the key parameters?
Fractional distillation is ideal when your impurities have boiling points that differ from 3-Fluoro-2-methoxybenzotrifluoride by at least 25-70°C.[7][8]
Key Parameters to Control:
-
Pressure: Using a vacuum lowers the boiling point of the liquid, which can prevent decomposition of thermally sensitive compounds.[9]
-
Temperature Gradient: A proper temperature gradient along the fractionating column is crucial for efficient separation.[8] The column should be hotter at the bottom and cooler at the top.[8]
-
Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Column Efficiency: The length and type of packing material in the fractionating column determine its efficiency, measured in "theoretical plates."[7] More theoretical plates result in better separation of liquids with close boiling points.[7]
| Property | Value |
| Boiling Point | 101-102 °C (at atmospheric pressure)[10] |
| Density | 1.302 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.4[10] |
Q4: Under what circumstances should I use column chromatography?
Column chromatography is necessary when fractional distillation fails to provide the desired purity, particularly when dealing with impurities that have very similar boiling points to the target compound, such as positional isomers.
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying organic compounds.[2] For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation.[11]
-
Mobile Phase (Eluent): A solvent system with appropriate polarity is critical. This is typically determined by thin-layer chromatography (TLC) prior to running the column. A common approach for fluorinated aromatic compounds is to use a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Gradient Elution: Often, a gradient of increasing solvent polarity is used to effectively separate all components of the mixture.
Q5: Is recrystallization a viable purification method for 3-Fluoro-2-methoxybenzotrifluoride?
Recrystallization is a powerful technique for purifying solid compounds.[12][13] Since 3-Fluoro-2-methoxybenzotrifluoride is a liquid at room temperature (melting point: -81.5°C[10]), direct recrystallization is not feasible. However, if you are working with a solid derivative of this compound, recrystallization would be a primary purification method to consider. The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[14]
Troubleshooting Guide
Issue 1: My compound is not separating from an impurity during fractional distillation.
Possible Cause & Solution:
-
Boiling Points are Too Close: If the boiling points of your compound and the impurity are less than 25°C apart, simple fractional distillation may not be effective.[8]
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[7]
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation.
-
-
Azeotrope Formation: The mixture may be forming an azeotrope, which is a mixture of liquids that has a constant boiling point and composition throughout distillation. In this case, another purification method like column chromatography will be necessary.
Issue 2: My compound is not moving on the silica gel column.
Possible Cause & Solution:
-
Solvent Polarity is Too Low: The eluent is not polar enough to move your compound down the column.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.
-
-
Strong Interaction with Silica: Your compound may be too polar or have functional groups that bind strongly to the acidic silica gel.
-
Use a More Polar Eluent: Switch to a more polar solvent system.
-
Modify the Stationary Phase: Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a base like triethylamine if your compound is basic.
-
Issue 3: My compound is coming off the column with impurities.
Possible Cause & Solution:
-
Poor Solvent System Selection: The chosen eluent is not providing adequate separation.
-
Optimize the Eluent: Perform a more thorough TLC analysis with different solvent systems to find one that gives better separation.
-
-
Column Overloading: Too much sample was loaded onto the column.
-
Use a Larger Column: Use a larger diameter column or less sample. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles.
-
Issue 4: I am experiencing significant product loss during purification.
Possible Cause & Solution:
-
Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel.[15]
-
Deactivate the Silica: Treat the silica gel with a base (like triethylamine) if the compound is base-stable, or use a more inert stationary phase like alumina.
-
-
Product is Too Volatile: The product may be evaporating during solvent removal.
-
Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heating.
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Change Stationary Phase: Try a different stationary phase.
-
Experimental Workflow & Logic Diagrams
Purification Workflow
Caption: A typical purification workflow for 3-Fluoro-2-methoxybenzotrifluoride.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common purification issues.
References
- Recrystallization1. (n.d.).
- Overall Science. (2020, September 29). Purification of Organic Compounds.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
- Chem-Impex. (n.d.). 3-Fluorobenzotrifluoride.
- ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?.
- Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis.
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile.
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Wikipedia. (n.d.). Fractional distillation.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ChemicalBook. (2025, September 25). 3-Fluorobenzotrifluoride.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
- FuseSchool - Global Education. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 3-Fluorobenzotrifluoride 99.
- PMC. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (n.d.).
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- HBCSE. (n.d.). Recrystallization.
- Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9).
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.).
Sources
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- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. overallscience.com [overallscience.com]
- 10. 3-Fluorobenzotrifluoride | 401-80-9 [chemicalbook.com]
- 11. orgsyn.org [orgsyn.org]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Identification and Troubleshooting of Impurities in 3-Fluoro-2-methoxybenzotrifluoride Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-methoxybenzotrifluoride. The presence of impurities, even in trace amounts, can significantly impact downstream applications, affecting reaction yields, product efficacy, and safety profiles.[1][2] This document provides a comprehensive troubleshooting framework, structured in a question-and-answer format, to address common challenges encountered during synthesis and purification. We will delve into the mechanistic origins of common impurities and provide robust analytical protocols for their identification and control.
Section 1: The Synthetic Landscape: A Plausible Pathway and Its Pitfalls
Understanding the synthetic route is the first step in predicting and controlling potential impurities. While several pathways to substituted benzotrifluorides exist, a common and logical approach involves the strategic modification of a commercially available precursor. The following multi-step synthesis is a representative example that forms the basis for our discussion on impurity formation.
Proposed Synthetic Workflow
The synthesis of 3-Fluoro-2-methoxybenzotrifluoride can be logically approached from 2-fluoro-3-nitrotoluene, proceeding through key functional group transformations. Each step presents a unique set of challenges and potential for impurity generation.
Caption: Plausible synthetic pathway to 3-Fluoro-2-methoxybenzotrifluoride.
Section 2: Frequently Asked Questions - Common Impurities and Their Origins
This section addresses the most common impurities encountered in the synthesis of 3-Fluoro-2-methoxybenzotrifluoride, explaining their formation mechanisms and providing initial troubleshooting advice.
Q1: My initial nitration of o-fluorotoluene (precursor to Step 1 starting material) produced multiple isomers. How can I control this?
A: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Nitrating o-fluorotoluene will inevitably lead to a mixture of isomers, primarily 2-fluoro-3-nitrotoluene, 2-fluoro-5-nitrotoluene, and others.[3][4]
-
Causality: The directing effects of the existing substituents on the benzene ring determine the position of the incoming nitro group. Controlling the reaction temperature (typically keeping it low, between 10-20°C) and the rate of addition of the nitrating mixture can influence the isomer ratio to some extent, but separation will be necessary.[5]
-
Troubleshooting:
-
Reaction Control: Maintain strict temperature control during nitration.
-
Purification: Efficient fractional distillation or column chromatography is essential to isolate the desired 2-fluoro-3-nitrotoluene isomer before proceeding to the next step.[3] Failure to do so will result in a complex mixture of regioisomeric impurities that are carried through the entire synthesis, making final purification extremely difficult.
-
Q2: After the methylation step (Step 4), I see a significant peak corresponding to the starting material, 3-Hydroxy-2-fluorobenzoic acid. What happened?
A: This indicates an incomplete methylation reaction.
-
Causality: The methylation of a phenolic hydroxyl group requires a sufficiently strong base to deprotonate the phenol, creating a phenoxide that can then act as a nucleophile. Common causes for incomplete reaction include:
-
Insufficient Base: The stoichiometry of the base was inadequate to fully deprotonate the starting material.
-
Reaction Time/Temperature: The reaction was not allowed to proceed for a sufficient duration or at an optimal temperature.
-
Reagent Quality: The methylating agent (e.g., dimethyl sulfate or methyl iodide) may have degraded.
-
-
Troubleshooting:
-
Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH) is used.
-
Monitor the reaction by TLC or GC-MS to determine the point of completion.
-
Use fresh, high-quality methylating agents.
-
Q3: My mass spectrum shows a peak with a mass of [M-18], corresponding to a loss of water. What could this be?
A: While this can sometimes be a fragmentation pattern in mass spectrometry, a common impurity that could lead to this observation is a "desfluoro" impurity, where the fluorine atom is replaced by a hydrogen.[6] However, in the context of this synthesis, a more likely scenario if this impurity is seen after Step 3 (diazotization) is the formation of a biphenyl ether or other condensation products, especially if the reaction temperature is not well-controlled.
-
Causality: Diazonium salts are highly reactive intermediates.[7] If the hydrolysis conditions are not optimal, the diazonium salt can react with another molecule of the starting phenol (or product) to form ethers or other coupled products.
-
Troubleshooting:
-
Maintain careful temperature control during the formation and subsequent reaction of the diazonium salt.
-
Ensure rapid and efficient hydrolysis by controlling the addition rate into heated water.
-
Q4: I'm using a Grignard-based route instead of the one outlined, and I'm seeing a high molecular weight impurity. What is its likely identity?
A: If you are using a Grignard reaction (e.g., reacting a bromo-fluoro-benzotrifluoride with magnesium), the most common high molecular weight impurity is a biphenyl derivative.[8]
-
Causality: This side product arises from the coupling of the Grignard reagent with unreacted aryl halide starting material (a Wurtz-type coupling).[8] This is favored by higher temperatures and high concentrations of the aryl halide.[8]
-
Troubleshooting:
-
Ensure the Grignard reagent is formed completely before adding the next reagent. Slow, dropwise addition of the aryl halide to the magnesium turnings can help.
-
Maintain a moderate reaction temperature.
-
Use anhydrous solvents, as water will quench the Grignard reagent and can contribute to side reactions.[9]
-
Section 3: Analytical Troubleshooting Guide
Effective impurity identification relies on a logical workflow combining separation and spectroscopic techniques.[10][11]
Q1: What is the best initial analytical method to check the purity of my crude product?
A: For a volatile and thermally stable molecule like 3-Fluoro-2-methoxybenzotrifluoride, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal starting point.
-
Rationale: GC provides excellent separation of isomers and other closely related impurities, while the mass spectrometer provides the molecular weight of each component, giving you an immediate idea of what you have in your mixture.[12][13] A typical GC-MS analysis can quickly reveal unreacted starting materials, intermediates, and major side products.
Q2: GC-MS shows several peaks with the same mass. How can I identify these regioisomers?
A: This is where Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, particularly ¹⁹F NMR .
-
Rationale: Regioisomers have the same molecular formula and thus the same mass, making them indistinguishable by MS alone. However, the chemical environment of the nuclei in each isomer is unique.
-
¹⁹F NMR: This is the most powerful tool for your specific problem. The chemical shift of the fluorine atom is exquisitely sensitive to its position on the aromatic ring and the nature of the adjacent substituents.[14] Each regioisomer will have a distinct ¹⁹F resonance, making identification straightforward.[15]
-
¹H and ¹³C NMR: The coupling patterns (splitting) and chemical shifts in the proton and carbon spectra, especially in the aromatic region, will also be unique for each isomer, allowing for definitive structure confirmation.[16] 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) can be used to piece together the full structure.
-
Workflow for Unknown Impurity Identification
When faced with a significant unknown peak in your chromatogram, a systematic approach is required for identification.
Caption: Systematic workflow for the identification of unknown impurities.
Section 4: Key Protocols and Data Interpretation
Protocol 1: GC-MS Screening for Impurity Profiling
This protocol provides a general method for the initial analysis of a reaction mixture.
-
Sample Preparation: Dissolve ~1-2 mg of the crude reaction product in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Integrate all peaks and analyze the corresponding mass spectra. Compare the molecular ions against the expected masses of starting materials, intermediates, and likely side products.
Protocol 2: ¹⁹F NMR for Isomer Identification
This is a critical experiment for confirming the identity of your target compound and distinguishing it from regioisomers.
-
Sample Preparation: Dissolve 10-20 mg of the purified sample (or isolated impurity) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard if quantification is needed (e.g., trifluorotoluene).
-
Instrumentation: A standard NMR spectrometer with fluorine detection capabilities.
-
Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is often cleaner.
-
Ensure the spectral width is large enough to encompass all expected fluorine signals.
-
-
Interpretation: The chemical shift (δ) of the ¹⁹F signal is the key diagnostic parameter. Regioisomers will exhibit distinct chemical shifts. For example, the fluorine at C-3 in the target molecule will have a different chemical shift than a fluorine at C-4 or C-5 in an isomeric impurity.
Data Summary: Potential Impurities and Their Signatures
| Impurity Name / Type | Probable Origin | Molecular Weight ( g/mol ) | Key Analytical Signature(s) |
| Regioisomers | Incorrect starting material; side reaction during substitution (e.g., nitration) | 208.13 | GC: Different retention time. ¹⁹F NMR: Unique chemical shift for each isomer.[16] |
| 3-Hydroxy-2-fluorobenzotrifluoride | Incomplete methylation of the hydroxyl intermediate. | 194.10 | GC-MS: M+ peak at m/z 194. Will be more polar than the final product. |
| Unreacted Intermediates | Incomplete reaction at any given step. | Varies | GC/HPLC: Peaks corresponding to known intermediates. |
| Biphenyl Derivatives | Side reaction during a Grignard-based synthesis.[8] | Varies (e.g., ~400+) | GC-MS: High molecular weight peak. Less volatile. |
| Desfluoro Impurity | Reductive defluorination during hydrogenation steps or other side reactions.[6] | 190.14 | GC-MS: M+ peak at m/z 190 (18 mass units less than the target). |
References
- Garel, L., & Saint-Jalmes, L. (2007). Process for the synthesis of fluorinated aromatic compounds by diazotization.
- CN101337911A. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.
- CN105985397A. (2016). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents.
- CN113698315A. (2021). Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
-
Reddy, G. S., et al. (2013). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 3(5), 356-363. Available at: [Link]
-
Li, C., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 962692. Available at: [Link]
- CN101337911A (English Translation). (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap.
- Safe, S., & Hutzinger, O. (1971). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 43(6), 731-737.
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
- EP0295674A1. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.
- Jasperse, J. (n.d.). Grignard Reaction.
- WO2015151116A2. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
- CN104447183B. (2017). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
- Jackson, G. P., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1645-1652.
-
CN113024384A. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Retrieved from [Link]
- Kruk, R., et al. (2012). Application of Fluorine NMR for Structure Identification of Steroids. Magnetic Resonance in Chemistry, 50(1), 35-43.
- University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Hope, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 9467-9477.
- Leitao, E. M., et al. (2020). Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Organometallics, 39(18), 3376–3383.
- Sharma, P., & Singh, I. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32521-32523.
- Johnson, S. A., et al. (2014). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 46(12), 1599-1601.
- Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23, 14316–14325.
- Fares, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Molecules, 27(8), 2401.
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- Cunningham, A. M., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- The Royal Society of Chemistry. (2017).
- Sahoo, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
- CN101177400A. (2008). Method for producing 2-fluorin-3-nitrotoluene. Google Patents.
- Chemistry LibreTexts. (2020). 5.1: Grignard Reactions- Theory and Background.
- Chemistry Student. (2018, November 30). Fluorine-19 nuclear magnetic resonance spectroscopy [Video]. YouTube.
- US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- Li, Y., et al. (2023). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing.
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
- International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Review article on impurity profiling.
- CN109988101A. (2019). The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
- Zhang, B., et al. (2024). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Journal of the American Chemical Society.
Sources
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- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
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- 10. biomedres.us [biomedres.us]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Application of fluorine NMR for structure identification of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. nmr.oxinst.com [nmr.oxinst.com]
common side reactions in 3-Fluoro-2-methoxybenzotrifluoride chemistry
Case Reference: TFM-ANISOLE-REACTIVITY-001
Executive Summary
3-Fluoro-2-methoxybenzotrifluoride (CAS: 1010423-37-4) is a densely functionalized arene used as a scaffold in agrochemical and pharmaceutical synthesis.[1] Its reactivity is defined by the competition between three contiguous substituents: the electron-withdrawing Trifluoromethyl group (
This guide addresses the three most common failure modes reported by process chemists: uncontrolled benzyne formation , unintended nucleophilic substitution , and ether cleavage .
Module 1: Organometallic Chemistry & Lithiation
Issue: Reaction mixture turns black/tarry upon warming.
Diagnosis: Uncontrolled formation of 3,4-benzyne followed by polymerization.
Technical Analysis
When subjecting 3-fluoro-2-methoxybenzotrifluoride to organolithium reagents (e.g., n-BuLi), researchers often intend to lithiate at C6 (ortho to
-
Kinetic Preference: Lithiation occurs preferentially at C4 due to the strong inductive effect (-I) of the adjacent Fluorine atom.
-
The Failure Mode: The resulting species is an ortho-lithiofluorobenzene. Upon warming above -78°C, this species undergoes rapid
-elimination of Lithium Fluoride (LiF) to generate a highly reactive 3,4-benzyne intermediate. -
Outcome: The benzyne reacts indiscriminately with solvent, starting material, or itself, leading to "black tar" polymers.
Troubleshooting Protocol
| Parameter | Recommendation | Rationale |
| Temperature | Strictly < -78°C | Elimination of LiF is temperature-dependent. The lithiated species is stable only at cryogenic temperatures. |
| Base Selection | LDA or LiTMP | Use non-nucleophilic amide bases instead of alkyl lithiums to minimize nucleophilic attack on the benzyne if it forms. |
| Quenching | In-situ Trapping | If possible, have the electrophile present before adding the base (Barbier conditions) or add immediately. |
Visualizing the Pathway (Graphviz)
Caption: The "Danger Zone" of ortho-lithiation. Warming the C4-lithio species triggers LiF elimination, destroying the scaffold.
Module 2: Nucleophilic Aromatic Substitution ( )
Issue: Loss of Fluorine during basic workup or reaction.
Diagnosis: The C3-Fluorine atom is activated for displacement by the
Technical Analysis
While Fluorine is generally a poor leaving group in
-
Activation: The
group at C1 is a strong electron-withdrawing group (EWG). It activates the ring positions ortho and para to it.[3][4] -
Vulnerability: The Fluorine at C3 is meta to the
group? Let's re-verify the structure numbering.-
1-
, 2- , 3- . -
F (C3) is meta to
(C1). -
However , the cumulative electron deficiency of the ring (caused by both
and F) makes the ring electrophilic. Strong nucleophiles (alkoxides, thiols, amines) can attack C3, displacing fluoride, especially in polar aprotic solvents (DMSO, DMF).
-
Troubleshooting Protocol
-
Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) if using strong bases, as they enhance nucleophilicity and
rates. Use THF or Toluene. -
Base Selection: Use bulky bases (e.g.,
-BuOK) if deprotonation is required, though even these can sometimes act as nucleophiles. Preferred: NaH or KHMDS. -
Monitoring: Monitor for the appearance of "def-fluoro" byproducts using
NMR. The disappearance of the singlet at ~ -110 to -130 ppm (Ar-F) indicates substitution.
Module 3: Lewis Acid Sensitivity
Issue: Conversion of Methoxy group to Phenol (Demethylation).
Diagnosis: Unintended ether cleavage by Lewis Acids.
Technical Analysis
The methoxy group at C2 is sterically crowded between the bulky
-
Trigger: Reagents like
, , or even strong Brønsted acids used for other transformations (e.g., Friedel-Crafts) will coordinate to the ether oxygen. -
Mechanism: The Lewis acid weakens the O-Me bond, allowing a nucleophile (like
) to attack the methyl group, cleaving it and leaving a phenol.
Prevention Strategy
-
Alternative Reagents: If performing acylation, consider using mild conditions (e.g., triflic anhydride) rather than harsh metal halides.
-
Scavengers: Ensure reaction mixtures are free of stray nucleophiles if Lewis Acids must be used.
FAQ: Frequently Asked Questions
Q: Can I use the Methoxy group (OMe) to direct lithiation to C3?
A: No. In 3-Fluoro-2-methoxybenzotrifluoride, the position C3 is already occupied by Fluorine. The position C1 is occupied by
Q: Which position is most acidic? A: H4 (the proton adjacent to Fluorine) is typically the most acidic due to the strong inductive effect of the fluorine atom. However, as noted in Module 1, lithiation here is risky.
Q: How do I distinguish the products by NMR? A:
-
Starting Material: 3 adjacent protons (H4, H5, H6). Look for a specific coupling pattern (doublet of doublets or multiplets).
-
C4 Substitution: Loss of the H4 signal. The remaining protons (H5, H6) will appear as two doublets (with ortho coupling,
). -
C6 Substitution: Loss of the H6 signal. The remaining protons (H4, H5) will appear as two doublets/multiplets.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on "Optional Site Selectivity" and the "Black Tar" benzyne mechanism in fluoroarenes).
-
Snieckus, V. (1990).[3] Directed Ortho Metalation.[3] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews. Link
-
PubChem Database. (2025).[5] Compound Summary: Fluorinated Benzene Derivatives Reactivity. National Library of Medicine. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on mechanisms involving Fluorine as a leaving group).
-
Gorecka, J., et al. (2018). Nucleophilic Aromatic Substitution in Pentafluorosulfanyl Arenes. Beilstein Journal of Organic Chemistry. Link (Analogous reactivity of highly fluorinated electron-poor rings).
Sources
Technical Support Center: Regiocontrol in Functionalization of 3-Fluoro-2-methoxybenzotrifluoride
Core Technical Analysis: The Electronic Battlefield
Before troubleshooting, you must understand the unique electronic "personality" of your substrate. 3-Fluoro-2-methoxybenzotrifluoride is a 1,2,3-trisubstituted arene that presents a classic conflict between inductive acidification and steric shielding.
Substrate Mapping
-
Position 1 (
): Strong Electron Withdrawing Group (EWG). Directs ortho (to C6) via inductive acidification, but imposes significant steric bulk. -
Position 2 (
): Strong Directed Metalation Group (DMG).[1] Normally directs ortho, but both ortho positions (C1 and C3) are blocked . Therefore, the methoxy group’s directing power is neutralized, leaving it only as an electron donor (deactivator) and a steric spacer. -
Position 3 (
): Strong EWG (Inductive). Directs ortho (to C4).
The Regioselectivity Outcome
The competition is between C4 (directed by Fluorine) and C6 (directed by Trifluoromethyl).
-
Winner: C4 (Ortho to Fluorine) .
-
Reason: Fluorine is the most potent inductive activator for lithiation on this ring. The proton at C4 is significantly more acidic than C6. Additionally, C6 is sterically "sandwiched" between the bulky
group and the H-5 proton, making it kinetically difficult to access.
-
-
The Trap: Benzyne Formation .
-
Lithiation at C4 places a Lithium atom adjacent to the Fluorine at C3. This is the precise precursor for LiF elimination to form a 3,4-aryne (benzyne), leading to tars and polymerization if not managed correctly.
-
Troubleshooting Guide: Diagnostics & Solutions
Module A: Lithiation & C-H Activation
Q1: I am trying to functionalize C4, but my yields are low and the reaction mixture turns black/tarry. What is happening?
Diagnosis: You are likely generating the 3,4-benzyne intermediate.
The lithiated species (3-fluoro-2-methoxy-4-lithiobenzotrifluoride) is thermally unstable. Even at -40°C, it can undergo
Solution: The "Cryogenic Trap" Protocol
-
Temperature: Must be maintained strictly at -78°C (or lower). Do not allow the reaction to warm up before quenching.
-
Base Selection: Use LDA (Lithium Diisopropylamide) instead of
-BuLi. LDA is non-nucleophilic, preventing attack on the benzyne if transiently formed, and favors the kinetic deprotonation at C4. -
In-Situ Quench (Barbrier Conditions): If the lithiated species is too unstable even at -78°C, mix your electrophile (e.g., TMSCl, Borate) with the substrate before adding the base. This captures the anion immediately upon formation.
Q2: I need to functionalize C6 (Ortho to
), but I exclusively get C4 products. How do I switch selectivity?
Diagnosis: You are fighting thermodynamics and kinetics simultaneously. The acidity of H-4 (adjacent to F) vastly overpowers H-6. Furthermore, the "blocked" methoxy group cannot assist you.
Solution: The "Silyl Blocker" Strategy Direct lithiation of C6 is nearly impossible in the presence of the C4-H. You must use a stepwise approach:
-
Step 1: Lithiate at -78°C and quench with TMSCl (Trimethylsilyl chloride). This installs a TMS group at C4.
-
Step 2: Perform a second lithiation. With C4 blocked, the base is forced to deprotonate C6 (adjacent to
). -
Step 3: Quench with your desired electrophile (
). -
Step 4: Remove the TMS group (desilylation) using TBAF or mild acid to recover the H-4 proton, leaving you with the C6-substituted product.
Q3: Can I use Schlosser Base (
-BuLi/KO
-Bu) to change the outcome?
Analysis: Schlosser base (LICKOR) typically equilibrates the reaction to the thermodynamic product.
-
In fluoroarenes, the thermodynamic product is almost always the species ortho to Fluorine (C4).
-
Verdict: Using Schlosser base will likely reinforce C4 selectivity and accelerate benzyne decomposition due to the higher reactivity of potassium species. Avoid for C6 targeting.
Experimental Protocols
Protocol A: Regioselective C4-Functionalization (Standard)
Best for: Introducing Boron, Silicon, or Iodine at C4.
| Parameter | Specification | Reason |
| Solvent | Anhydrous THF | Maximizes solubility and base reactivity. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents localized hotspots. |
| Base | LDA (1.1 equiv) | Bulky, non-nucleophilic base favors kinetic proton removal at C4. |
| Temperature | -78°C (Critical) | Prevents LiF elimination (Benzyne formation). |
| Quench | Inverse Addition | Cannulate the lithiated species into the electrophile solution to minimize equilibration. |
Step-by-Step:
-
Cool a solution of LDA (1.1 eq) in THF to -78°C.
-
Add 3-Fluoro-2-methoxybenzotrifluoride dropwise over 15 minutes.
-
Stir at -78°C for 30 minutes (Do not exceed 1 hour).
-
Add the electrophile (e.g.,
, , ) rapidly. -
Allow to warm to room temperature only after quenching is complete.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for functionalizing this substrate.
Caption: Decision tree for selecting reaction conditions based on the target regioisomer. Note the high risk of benzyne formation at C4.
Frequently Asked Questions (FAQs)
Q: Can I use
-
The
group is meta to the Fluorine. -
The
group is ortho to the Fluorine, but it is an Electron Donating Group (EDG), which deactivates the ring for nucleophilic attack. -
Result: You would need extremely harsh conditions, which might degrade the molecule. C-H activation (lithiation) is the preferred route.
Q: Why doesn't the Methoxy group direct lithiation to C6?
A: The Methoxy group is a "Blocked Director." In a standard anisole, OMe directs to the ortho positions (2 and 6). In your molecule, the positions ortho to the methoxy (C1 and C3) are already occupied by
Q: I see a minor impurity that matches the mass of a "dimer." What is it? A: This is likely a biphenyl formed via the benzyne mechanism. If a lithiated species (nucleophile) attacks a benzyne intermediate (electrophile), it forms a dimer. This confirms that your reaction temperature was too high or the quench was too slow.
References
-
Mongin, F., & Schlosser, M. (1996).[2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[2] Tetrahedron Letters, 37(36), 6551-6554.[2] [2]
- Establishes the dominance of Fluorine as an ortho-director over other halogens and the general acidity trends in fluoroarenes.
-
Schlosser, M. (2005).[3] The "Optional Site Selectivity" Principle in Organometallic Chemistry. Angewandte Chemie International Edition, 44(3), 376-393.
- Authoritative review on manipulating regioselectivity using base/solvent combin
-
Snieckus, V. (1990). Directed Ortho Metalation.[4][5] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933.
- Foundational text on DoM rules, explaining why blocked directors (like the OMe here) fail to direct to meta positions.
Sources
Technical Support Center: 3-Fluoro-2-methoxybenzotrifluoride Stability & Degradation Guide
Executive Summary: The Stability Profile
Researchers often underestimate the reactivity of 3-Fluoro-2-methoxybenzotrifluoride . While the trifluoromethyl (-CF3) group provides robust metabolic stability and lipophilicity, the unique 1,2,3-substitution pattern creates a "push-pull" electronic environment that dictates its degradation pathways.
The molecule features:
-
Steric Crowding: The methoxy group (C2) is sandwiched between the bulky -CF3 (C1) and the fluoro group (C3). This steric strain influences enzymatic access and chemical hydrolysis rates.
-
Electronic Conflict: The electron-withdrawing -CF3 and -F groups compete with the electron-donating -OCH3 group, making the ring susceptible to specific photo-oxidative pathways and nucleophilic attacks under forcing conditions.
Degradation Pathways & Mechanisms[1][2][3][4][5]
A. Photolytic Degradation (Storage & Handling)
Trigger: UV Light (λ < 300 nm) + Moisture. Mechanism: Photo-hydrolysis.[1] Unlike simple benzotrifluorides, the presence of the electron-donating methoxy group at the ortho position activates the ring, increasing the quantum yield for C-F bond cleavage in the -CF3 group.
-
Pathway: Excitation
Heterolytic/Homolytic C-F cleavage Formation of a benzylic cation/radical Hydrolysis to 3-Fluoro-2-methoxybenzoic acid . -
Visual Indicator: Samples turn from clear/colorless to pale yellow (formation of trace azo/nitroso byproducts if N-sources are present, or oligomerization).
B. Metabolic Degradation (In Vivo / DMPK)
Trigger: Liver Microsomes (CYP450). Mechanism: Oxidative O-Dealkylation. This is the primary clearance pathway in biological systems.
-
O-Demethylation (Major): CYP450 enzymes attack the methoxy carbon. The steric hindrance from the flanking -CF3 and -F groups may retard this reaction compared to non-fluorinated anisoles, but it remains the dominant route.
-
Product:3-Fluoro-2-hydroxybenzotrifluoride (Phenol derivative) .
-
-
Aromatic Hydroxylation (Minor): The ring is deactivated by -CF3, making direct ring oxidation difficult unless specific CYP isoforms (e.g., CYP2E1) are involved.
C. Chemical Hydrolysis (Synthesis Stress)
Trigger: Strong Lewis Acids (e.g., BBr3, AlCl3) or Extreme pH.
-
Acidic Hydrolysis: The -CF3 group is generally stable in dilute acid. However, in 100% H2SO4 or with Lewis acids used for demethylation, the -CF3 group may partially hydrolyze to a carboxylic acid.
-
Nucleophilic Attack: The C4 and C6 positions are activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the -CF3 group, though the electron-donating methoxy group mitigates this.
Interactive Degradation Map
The following diagram illustrates the causality between environmental stressors and degradation products.
Caption: Figure 1. Primary degradation vectors. Note that metabolic O-demethylation is the dominant biological pathway, while photo-hydrolysis is the primary storage risk.
Troubleshooting Guide & FAQs
Scenario A: "My sample has developed a yellow tint."
Diagnosis: Photochemical degradation or oxidation. Technical Insight: Benzotrifluoride derivatives with electron-donating substituents (like the methoxy group here) act as chromophores. Even minor UV exposure can generate radical species. Action Plan:
-
Check Purity: Run HPLC-UV. Look for a peak eluting earlier than the parent (Benzoic acid derivative is more polar).
-
Purification: If degradation is <5%, filter through a short plug of neutral alumina to remove polar oxidation products.
-
Prevention: Store under Argon in amber glass.
Scenario B: "I see a loss of 3F signal in 19F-NMR during synthesis."
Diagnosis: Hydrolysis of the Trifluoromethyl group.[2]
Technical Insight: If you are using strong Lewis acids (e.g.,
-
Check 1H-NMR: Look for the disappearance of the methoxy singlet (
ppm) AND the appearance of a broad carboxylic acid proton ( ppm). -
Protocol Adjustment: Switch to milder demethylation reagents like
or thiol-based nucleophiles (e.g., ethanethiol/AlCl3) at lower temperatures ( ).
Scenario C: "Microsomal stability data shows high clearance, but no parent loss in buffer."
Diagnosis: Enzymatic O-Demethylation. Technical Insight: The molecule is chemically stable in buffer (pH 7.4) but metabolically labile. The methoxy group is a "soft spot" for CYP450. Action Plan:
-
Metabolite ID: Look for a mass shift of -14 Da (loss of
) in LC-MS/MS. This confirms the phenol metabolite. -
Structural Modification: If this is a drug candidate, consider replacing
with (Trifluoromethoxy) or to block the metabolic site and improve half-life ( ).
Analytical Reference Data
Use these parameters to validate your degradation products.
| Analyte | Functional Change | Expected Mass Shift (Δ m/z) | HPLC Retention Shift (Reverse Phase) |
| Parent | N/A | [M+H]+ | Reference |
| Phenol Metabolite | -14 Da | Earlier (More Polar) | |
| Benzoic Acid | -22 Da (+2O, -H, -3F) | Much Earlier (Ionizable) | |
| Defluorinated | -18 Da | Later (Loss of polar C-F bond) |
References
-
Photostability of Benzotrifluorides
- Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. (2020). Electron-donating groups (like methoxy)
-
Metabolic Pathways (Fluoroanisoles)
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. (2015).[3] Details the O-demethylation liability of methoxy-substituted fluorobenzenes and strategies for mitigation (e.g., difluoromethoxy substitution).
-
-
Chemical Hydrolysis Mechanisms
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch and isomer.
Sources
Technical Support Center: Characterization of Byproducts in 3-Fluoro-2-methoxybenzotrifluoride Reactions
Welcome to the technical support center for the characterization of byproducts in reactions involving 3-Fluoro-2-methoxybenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting unexpected products in their syntheses. The presence of impurities can significantly impact the efficacy, safety, and regulatory approval of pharmaceutical and agrochemical products.[1] Therefore, a thorough understanding of potential byproducts is critical.
This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your research and development.
Understanding the Synthesis and Potential Byproducts
The synthesis of 3-Fluoro-2-methoxybenzotrifluoride can be approached through various routes, each with its own set of potential side reactions and byproducts. A common strategy involves the multi-step synthesis starting from precursors like o-fluorobenzotrifluoride or m-aminobenzotrifluoride.[2][3] Key reaction types include nitration, reduction, diazotization, and nucleophilic aromatic substitution (SNAr).[2][3][4]
Common Synthetic Pathways and Associated Byproducts
Understanding the synthetic route is the first step in predicting potential byproducts. Below is a summary of common byproducts associated with the synthesis of 3-Fluoro-2-methoxybenzotrifluoride.
| Synthetic Step | Potential Byproduct(s) | Reason for Formation | Recommended Analytical Technique(s) |
| Nitration of o-fluorobenzotrifluoride | Positional isomers (e.g., 2-fluoro-5-nitrobenzotrifluoride) | The directing effects of the fluoro and trifluoromethyl groups can lead to substitution at different positions on the aromatic ring. | GC-MS, HPLC, NMR[5][6] |
| Methoxylation (Nucleophilic Aromatic Substitution) | Isomeric methoxy compounds, diaryl ether byproducts | Incomplete reaction or reaction with alternative nucleophiles. The methoxy group may also be substituted.[7] | GC-MS, HPLC, NMR |
| Fluorination (e.g., Balz-Schiemann reaction) | Incomplete reaction products, tar formation | Harsh reaction conditions can lead to decomposition or incomplete conversion of the diazonium salt.[3] | HPLC, LC-MS |
| Trifluoromethylation | Incomplete trifluoromethylation, byproducts from the trifluoromethylating reagent | The reactivity of trifluoromethylating reagents can sometimes be difficult to control, leading to side reactions.[8][9] | GC-MS, 19F NMR[10] |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Q1: I've observed an unexpected peak with the same mass-to-charge ratio (m/z) as my product in the GC-MS analysis. What could it be?
A1: This is a strong indication of a positional isomer. During electrophilic substitution reactions on a substituted benzene ring, the incoming electrophile can be directed to different positions, resulting in isomers with the same molecular weight but different substitution patterns.[6]
Troubleshooting Steps:
-
NMR Spectroscopy: The most definitive way to distinguish between positional isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For example, ortho, meta, and para isomers will exhibit different splitting patterns.[11][12]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can often separate isomers. Using a well-chosen column and mobile phase, you may be able to resolve the different isomers as separate peaks.
-
Reference Standards: If available, compare the retention time and mass spectrum of your unknown peak with those of commercially available reference standards of the suspected isomers.
Q2: My NMR spectrum is showing more aromatic signals than expected for my target molecule. How do I proceed with identification?
A2: An excess of aromatic signals suggests the presence of one or more aromatic byproducts. These could be residual starting materials, reagents, or side-reaction products.
Troubleshooting Steps:
-
Check Starting Materials: Run NMR spectra of your starting materials and reagents to see if any of the unexpected signals match.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help in piecing together the structure of the unknown byproduct by showing correlations between protons and carbons.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of your mixture and provide the molecular weight of each, which is a crucial piece of information for identification.
Q3: I'm seeing a byproduct that appears to have lost the fluorine atom. How is this possible?
A3: The loss of a fluorine atom, or desfluoro impurity, can occur under certain reaction conditions, particularly in the presence of strong nucleophiles or during catalytic reduction steps.[13] Fluorine can act as a leaving group in nucleophilic aromatic substitution reactions, especially when the aromatic ring is activated by electron-withdrawing groups.[4]
Troubleshooting Steps:
-
Reaction Condition Review: Carefully examine your reaction conditions. High temperatures, strong bases, or certain catalysts can promote defluorination.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the byproduct and verify the absence of fluorine.
-
19F NMR: The absence of a signal in the 19F NMR spectrum is a definitive indicator that the fluorine atom is no longer present in the molecule.[10]
Frequently Asked Questions (FAQs)
-
What is the most common type of byproduct in the synthesis of 3-Fluoro-2-methoxybenzotrifluoride? Positional isomers formed during aromatic substitution reactions are among the most common byproducts.
-
How can I minimize the formation of byproducts? Careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reagents is crucial. Additionally, purification of starting materials can prevent the introduction of impurities that may lead to side reactions.
-
What is the best analytical technique for identifying unknown byproducts? A combination of techniques is often necessary. GC-MS or LC-MS can provide separation and molecular weight information, while NMR (¹H, ¹³C, and ¹⁹F) is essential for definitive structure elucidation.[14][15]
-
Are there any specific safety precautions I should take when working with fluorinated compounds? Yes, fluorinated compounds and the reagents used to synthesize them can be hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Identification
This protocol outlines a general method for the analysis of reaction mixtures to identify positional isomers and other volatile byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, for good separation of aromatic isomers.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector: Set the mass spectrometer to scan a range of m/z 50-500.
-
Data Analysis: Compare the mass spectra of the separated peaks to a spectral library (e.g., NIST) and to the expected fragmentation pattern of your target molecule and potential isomers.
Protocol 2: NMR Sample Preparation for Structural Elucidation
-
Purification: If possible, isolate the byproduct of interest using flash chromatography or preparative HPLC.
-
Solvent: Dissolve 5-10 mg of the purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to determine the full structure.
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathway
Caption: Potential pathways for byproduct formation during synthesis.
Analytical Troubleshooting Workflow
Caption: A logical workflow for identifying unknown byproducts.
References
- Garel, L., & Saint-Jalmes, L. (2007). Process for preparing fluoroaromatic compounds by Balz-Schiemann reaction.
- Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Fluorous Chemistry. Wiley-VCH.
-
Rochester University. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
- Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1964). Analytical Chemistry, 36(8), 1616-1628.
-
Govil, G. (1967). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]
- Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 54.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
-
ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
- Chiba, S., et al. (2016). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite.
- MDPI. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 22(16), 8754.
-
Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?[Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296.
- PubMed. (1993). Gas chromatographic analysis of trace impurities in chlorine trifluoride.
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
- PubMed Central. (2016). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 120, 299-305.
-
YouTube. (2017). How to Predict Products of Chemical Reactions | How to Pass Chemistry. [Link]
-
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]
- ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9224-9233.
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?[Link]
-
MB-About. (n.d.). Assay Troubleshooting. [Link]
- PubMed Central. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 142(24), 10664-10670.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support: Solvent Optimization for 3-Fluoro-2-methoxybenzotrifluoride
This guide serves as a technical support resource for researchers working with 3-Fluoro-2-methoxybenzotrifluoride (CAS: N/A for specific isomer, generic class referenced) . It addresses the critical impact of solvent selection on reaction kinetics, specifically focusing on Nucleophilic Aromatic Substitution (
Applicable Compound Class: Poly-functionalized Benzotrifluorides
Primary Reactivity Concerns:
Core Reaction Dynamics & Solvent Influence[1]
The molecule 3-Fluoro-2-methoxybenzotrifluoride presents a unique "push-pull" electronic environment that makes solvent selection the single most critical variable in your reaction design.
-
The
Group (Position 1): Strongly electron-withdrawing (inductive). Activates the ring for nucleophilic attack but deactivates it for electrophilic attack. -
The Methoxy Group (Position 2): Electron-donating by resonance (deactivates
) but inductively withdrawing (directs lithiation). -
The Fluorine Atom (Position 3): The primary leaving group for
or a directing group for metallation.
Why Solvent Matters (The Mechanism)
In
-
Protic Solvents (e.g., MeOH, Water): Form hydrogen bond "cages" around anionic nucleophiles, stabilizing them and drastically reducing reaction rates (by factors of
to ). -
Polar Aprotic Solvents (e.g., DMSO, NMP): Solvate the cation (e.g.,
, ) but leave the anionic nucleophile "naked" and highly reactive, lowering the activation energy for the transition state.
Troubleshooting Guide: Reactions
Scenario: You are attempting to displace the Fluorine atom (C3) with an amine or alkoxide, but the reaction is stalled or requires excessive heat.
Q1: My reaction is sluggish in Ethanol/Methanol. Should I increase the temperature?
Recommendation: Stop heating. Switching solvents is more effective than increasing temperature.
-
Root Cause: Alcohols hydrogen-bond to your nucleophile. For every 10°C increase, rate doubles; but switching from MeOH to DMSO can increase the rate by 10,000x at the same temperature.
-
Action: Swap to DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .
-
Data Insight:
| Solvent Type | Solvent | Relative Rate ( | Dielectric Constant ( | Mechanism of Acceleration |
| Protic | Methanol | 1 (Baseline) | 33 | High H-bonding (Nucleophile Deactivated) |
| Protic | Ethanol | 0.5 | 24 | High H-bonding |
| Aprotic | THF | 10 - 100 | 7.5 | Poor Cation Solvation (Tight Ion Pairs) |
| Aprotic | Acetonitrile | 5,000 | 37 | Moderate Cation Solvation |
| Aprotic | DMSO | 10,000 - 10^6 | 47 | "Naked" Anion Effect |
Q2: I see side products when using DMSO. What is happening?
Recommendation: Check for ether cleavage or hydrolysis .
-
Issue: The methoxy group (
) at Position 2 is labile under harsh basic conditions in wet DMSO. -
Fix:
-
Ensure DMSO is anhydrous (<50 ppm water).
-
Switch to Sulfolane if thermal stability >150°C is required.
-
If the nucleophile is an alkoxide, use the corresponding alcohol as a co-solvent (10%) only if necessary for solubility, but expect a rate drop.
-
Troubleshooting Guide: Lithiation (DoM)
Scenario: You are attempting to functionalize the ring via lithiation (e.g., using n-BuLi), but yields are low or regioselectivity is wrong.
Q3: Which solvent should I use for lithiation: THF or Diethyl Ether ( )?
Recommendation: Use THF for reactivity,
-
Mechanism: THF coordinates strongly to Lithium, breaking down alkyllithium aggregates (tetramers
dimers). This makes the base more reactive (kinetic acidity control). -
The Trap: In 3-Fluoro-2-methoxybenzotrifluoride, the C4 proton (ortho to F) and C6 proton (ortho to
) are competing.-
THF: Promotes fast, sometimes non-selective deprotonation or attack at the
group (defluorination). - : Promotes tighter aggregates. Reaction is slower but often more selective for the most acidic proton (C4, sandwiched between F and the ring system).
-
Q4: My reaction turns dark/black upon adding n-BuLi.
Recommendation: This indicates Benzyne formation or Polymerization .
-
Cause: Lithium-Halogen exchange (attacking the C3-F) is competing with deprotonation, followed by elimination of LiF to form a benzyne intermediate.
-
Solvent Fix:
-
Temperature: Must be -78°C or lower.
-
Solvent: Use Hexane/THF (9:1) mixture. The non-polar hexane suppresses the "naked" reactivity of the base, favoring directed deprotonation over nucleophilic attack on the Fluorine.
-
Decision Logic & Workflow (Visualized)
The following diagram illustrates the critical decision path for solvent selection based on your intended reaction pathway.
Caption: Decision tree for solvent selection emphasizing the divergence between
Standardized Solvent Screening Protocol
If literature data is insufficient for your specific nucleophile, perform this micro-screen before scaling up.
Objective: Determine optimal
-
Preparation: Prepare 4 HPLC vials with 0.1 mmol substrate + 1.1 eq Nucleophile.
-
Solvent System:
-
Vial A: Methanol (Control - Protic)
-
Vial B: Acetonitrile (Polar Aprotic - Volatile)
-
Vial C: DMF (Polar Aprotic - High Boiling)
-
Vial D: Toluene + Phase Transfer Catalyst (18-Crown-6)
-
-
Conditions: Heat all to 60°C for 1 hour.
-
Analysis: Quench with dilute acid, extract into EtOAc, and analyze via UPLC/MS.
-
Success Metric: Look for >90% conversion in Vial C. If Vial C is messy, check Vial B. If Vial A works, your nucleophile is likely neutral (e.g., an amine) and less sensitive to H-bonding.
-
References
- Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Nucleophilic Aromatic Substitution: Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (Mechanistic details on Meisenheimer complexes).
-
Directed Ortho Metalation : Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Fluorine in Medicinal Chemistry : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
- Solvent Effects on SNAr: Chambers, R. D., et al. (2000). Nucleophilic aromatic substitution in polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Validation & Comparative
Comparative Guide: Analytical Characterization of 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary & Molecule Profile
Target Analyte: 3-Fluoro-2-methoxybenzotrifluoride IUPAC Name: 1-fluoro-2-methoxy-3-(trifluoromethyl)benzene Structural Class: Polyfluorinated Anisole Primary Application: Pharmaceutical intermediate (metabolic stability enhancement via fluorine).[1]
Characterizing 3-Fluoro-2-methoxybenzotrifluoride (3F-2MeO-BTF) presents a unique analytical challenge due to its crowded 1,2,3-substitution pattern and the presence of two distinct fluorine environments (aromatic C-F and aliphatic
This guide compares high-fidelity characterization techniques, establishing
Comparative Analysis of Analytical Techniques
This section objectively compares the "Standard Alternative" (what is commonly done) against the "Optimized Approach" (what should be done for this specific molecule).
Comparison 1: Purity & Assay Determination
| Feature | Alternative: HPLC-UV (C18) | Recommended: | Verdict |
| Selectivity | Moderate. Regioisomers (e.g., 4-fluoro analog) often co-elute on standard C18 columns due to identical polarity.[1] | High. The chemical shift of the aromatic fluorine is highly sensitive to its position relative to the methoxy group. | qNMR Wins for absolute purity.[1] |
| Quantitation | Indirect. Requires a reference standard with a known response factor.[1] | Direct. Ratio-metric measurement against an internal standard (IS).[1] No identical reference material needed.[1] | qNMR Wins for assay. |
| Speed | Slow (Method development + run time).[1] | Fast (Sample prep + 10 min acquisition).[1] | qNMR Wins. |
Comparison 2: Structural Identification[1]
| Feature | Alternative: | Recommended: GC-MS (EI) | Verdict |
| Diagnostic Value | Low. The methoxy singlet dominates.[1] Aromatic protons are coupled to F, creating complex multiplets that are hard to interpret.[1] | High. Distinct fragmentation patterns (Loss of | GC-MS Wins for ID. |
| Volatility | N/A (Solution phase).[1] | Excellent. The molecule is a volatile ether/fluorocarbon.[1] | GC-MS Wins. |
Decision Matrix: Analytical Workflow
The following diagram illustrates the logical flow for characterizing 3F-2MeO-BTF, prioritizing the most effective technique for each stage of development.
Figure 1: Analytical decision matrix prioritizing GC-MS for identification and
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
Rationale: The
Reagents:
-
Solvent:
or DMSO- (ensure solubility). -
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm) or 4,4'-Difluorobenzophenone ( -106 ppm).[1] Note: Ensure IS peak does not overlap with analyte signals.
Step-by-Step Methodology:
-
Weighing: Accurately weigh ~10-15 mg of 3F-2MeO-BTF (
) and ~10 mg of Internal Standard ( ) into the same vial. Use a microbalance with 0.01 mg precision.[1] -
Dissolution: Dissolve in 0.6 mL of deuterated solvent. Vortex until strictly homogeneous.[1]
-
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (zgig) to eliminate NOE enhancement (crucial for quantitation).
-
Relaxation Delay (D1): Must be
. Fluorine can be long (2-5s).[1] Set D1 to 20-30 seconds to ensure full magnetization recovery. -
Spectral Width: 200 ppm (cover -50 to -200 ppm).
-
Scans: 16 to 32 scans are usually sufficient due to high F concentration.[1]
-
Offset (O1): Center between the
and Ar-F signals.
-
Data Processing:
-
Phase and baseline correct manually.[1]
-
Integrate the
signal of the analyte ( ~ -62 ppm) and the signal of the IS. -
Calculation:
(Where I = Integral, N = Number of F atoms, MW = Molecular Weight, P = Purity of IS).[2][3][4][5][6][7][8][9]
Protocol B: GC-MS Identification
Rationale: As a halogenated ether, 3F-2MeO-BTF is sufficiently volatile for Gas Chromatography.[1] The Electron Ionization (EI) fragmentation provides a "fingerprint" that distinguishes it from non-fluorinated impurities.[1]
Instrument Setup:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: 50°C (hold 2 min)
20°C/min 280°C (hold 5 min).
Fragmentation Interpretation (EI, 70eV):
-
Molecular Ion (
): Expect a distinct peak at m/z 194 ( ).[1] -
Primary Fragmentation:
Advanced Separation: Fluorinated Stationary Phases[1][10]
If HPLC is required (e.g., for non-volatile impurity tracking), standard C18 columns often fail to separate the 3-fluoro isomer from potential 4-fluoro or 5-fluoro impurities produced during synthesis.[1]
Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.[1]
-
Mechanism: PFP phases engage in
- interactions and dipole-dipole interactions specifically with fluorinated aromatics.[1] -
Selectivity: The electron-deficient PFP ring interacts differently with the electron-rich methoxy group depending on the position of the fluorine atom (ortho vs. meta vs. para), providing baseline separation of regioisomers that co-elute on C18.
Visualization of Fragmentation Logic
The following diagram details the expected mass spectrometry fragmentation pathway, crucial for confirming the identity of the molecule.
Figure 2: Predicted EI-MS fragmentation pathway. The M-15 peak is diagnostic for the methoxy group.
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Provides foundational scaling factors for
shifts). -
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link
-
Sigma-Aldrich. (2023).[1] Quantitative NMR (qNMR) Technical Guide. Link
-
Euerby, M. R., et al. (2003).[1] "Chromatographic classification and comparison of commercially available perfluorinated stationary phases." Journal of Chromatography A. Link
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for MS fragmentation of anisoles).
Sources
- 1. 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
GC-MS analysis protocol for 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary
This guide details the optimized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for 3-Fluoro-2-methoxybenzotrifluoride , a critical fluorinated building block in pharmaceutical synthesis. While High-Performance Liquid Chromatography (HPLC) is often the default for drug intermediates, this guide argues for the superiority of GC-MS for this specific analyte due to its volatility, lack of chromophores, and the necessity for structural elucidation of isomeric impurities.
Part 1: Strategic Analysis & Platform Selection
Before detailing the protocol, we must validate the choice of analytical platform. For fluorinated anisole derivatives like 3-Fluoro-2-methoxybenzotrifluoride, the selection between GC-MS, GC-FID, and HPLC-UV is driven by physical properties—specifically volatility and ionization potential.
Comparative Performance Matrix
| Feature | GC-MS (Recommended) | HPLC-UV | GC-FID |
| Primary Mechanism | Volatility & Mass Fragmentation | Polarity & UV Absorption | Volatility & Carbon Counting |
| Suitability for Analyte | High. Analyte is semi-volatile and thermally stable. | Medium. Requires low UV detection limits (210-220 nm) due to weak chromophores. | High. Good for routine purity, but lacks ID capability. |
| Impurity Identification | Excellent. Distinguishes structural isomers via fragmentation patterns. | Poor. Relies solely on Retention Time (RT); cannot identify unknown impurities. | None. Blind quantification only. |
| Limit of Detection (LOD) | < 10 ppb (SIM mode) | ~1-10 ppm (Variable based on extinction coefficient) | ~1 ppm |
| Throughput | 20-30 min/sample | 15-45 min/sample | 15-20 min/sample |
Expert Insight: The trifluoromethyl (-CF3) and methoxy (-OCH3) groups render the molecule sufficiently volatile for gas phase analysis without derivatization. HPLC-UV often struggles with fluorinated aromatics because the electronegative fluorine atoms can shift absorption maxima and reduce extinction coefficients, leading to poor sensitivity. GC-MS is the self-validating choice: the mass spectrum confirms you are analyzing the correct isomer, not just a peak at a specific time.
Part 2: The Optimized Protocol
This protocol is designed to maximize resolution between the target analyte and potential regioisomers (e.g., 4-fluoro or 5-fluoro isomers) which are common byproducts in nucleophilic aromatic substitution syntheses.
Sample Preparation
-
Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate.
-
Why: Methanol should be avoided to prevent potential transesterification or interaction with residual acylating agents if the sample is from a crude reaction mixture. DCM provides excellent solubility for fluorinated aromatics.
-
-
Concentration: 1 mg/mL (1000 ppm) for Scan mode; 1 µg/mL for SIM trace analysis.
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may absorb polar fluorinated species).
GC Parameters (Agilent 7890/8890 or equivalent)
-
Column: DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.
-
Causality: A non-polar phase is essential. Polar columns (e.g., Wax) may cause peak tailing due to interaction with the fluorine atoms and the methoxy oxygen. The "UI" (Ultra Inert) designation is critical to prevent adsorption of trace active impurities.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
Temp: 250°C.
-
Mode: Split 50:1 (for purity profiling).
-
-
Oven Program:
-
Hold at 50°C for 2 min (Solvent delay & focusing).
-
Ramp 15°C/min to 180°C (Elution of target).
-
Ramp 30°C/min to 280°C (Bake out).
-
Hold 3 min.
-
MS Parameters (Agilent 5977 or equivalent)
-
Source: Electron Ionization (EI) @ 70 eV.[1]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 35 to 400.
-
Solvent Delay: 3.5 min (Adjust based on solvent retention).
Part 3: Data Analysis & Fragmentation Logic
Understanding the mass spectrum is the core of the "Self-Validating" requirement. A peak is only confirmed as 3-Fluoro-2-methoxybenzotrifluoride if it adheres to the specific fragmentation logic of fluorinated anisoles.
Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation, driven by the lability of the methoxy methyl group and the stability of the benzotrifluoride core.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 3-Fluoro-2-methoxybenzotrifluoride. The loss of the methyl group (alpha-cleavage at oxygen) is typically the dominant process.
Interpretation Guide:
-
Molecular Ion (M+): Expect a distinct peak at m/z ~194. It may be intense due to the aromatic stabilization.[2]
-
Base Peak ([M-15]+): The loss of the methyl group from the methoxy moiety is the most favorable pathway, forming a resonance-stabilized quinoid-like cation (m/z 179). If this peak is absent, the compound is likely not an anisole.
-
Diagnostic Loss ([M-33]+): Simultaneous loss of F and CH2 is rare; look for m/z 151 (Loss of CO from the [M-15] ion) as a secondary confirmation of the ether linkage.
Part 4: Quality Control & Troubleshooting
To ensure Trustworthiness , the analytical system must be challenged before running critical samples.
System Suitability Test (SST)
Run a standard mix containing the analyte and a known isomer (if available) or a similar fluorinated aromatic (e.g., 4-fluorobenzotrifluoride).
-
Requirement: Tailing Factor < 1.2. (Fluorinated compounds interact with active sites; tailing indicates liner/column degradation).
-
Signal-to-Noise: > 50:1 for the 10 ppm standard.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in inlet liner. | Replace liner with Ultra Inert (UI) wool liner. |
| Missing M+ Peak | Ion source temp too high. | Lower source temp to 200°C to preserve molecular ion. |
| Ghost Peaks | Carryover from previous high-conc run. | Run blank DCM injection; increase final bake-out time. |
| m/z 69 Dominance | CF3+ ion saturation. | Common in benzotrifluorides; ensure scan range starts at m/z 35 to catch it, but rely on high-mass ions for ID. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Fluorinated Aromatics. NIST Standard Reference Data. [Link]
-
Curran, D. P., et al. (2025).[3] Benzotrifluoride and Derivatives: Useful Solvents and Intermediates for Organic Synthesis.[3] ResearchGate.[4] [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[Link]
- Agilent Technologies.GC/MS Analysis of Fluorinated Derivatives. Application Note 5991-XXXX. (General reference for DB-5MS column selection principles).
Sources
HPLC Method Development Guide: 3-Fluoro-2-methoxybenzotrifluoride
This guide outlines a scientifically rigorous approach to HPLC method development for 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3), a fluorinated aromatic intermediate often used in pharmaceutical synthesis.[1][2]
Executive Summary & Compound Profile
3-Fluoro-2-methoxybenzotrifluoride presents a unique chromatographic challenge due to its high lipophilicity and the electron-withdrawing nature of its trifluoromethyl (-CF3) and fluoro substituents.[1][2] Standard C18 methods often fail to adequately resolve this compound from its positional isomers (e.g., 4-fluoro analogs) or des-fluoro impurities due to similar hydrophobic profiles.[1][2]
This guide compares the industry-standard C18 stationary phase against a specialized Pentafluorophenyl (PFP) phase.[1][2] The PFP phase is recommended as the superior alternative, leveraging specific fluorine-fluorine and
Physicochemical Profile
| Property | Value / Characteristic | Impact on Method |
| Structure | Benzene core with -CF3, -OMe, -F | High hydrophobicity; requires high organic mobile phase strength.[1][2] |
| LogP | ~3.2 (Predicted) | Strong retention on Reverse Phase (RP); Isocratic elution possible but Gradient preferred for purity profiling.[1][2] |
| UV Max | ~260 nm | Use UV/PDA detector; 254 nm is a standard robust wavelength.[1][2] |
| Solubility | Low in water; High in ACN/MeOH | Diluent must contain at least 50% organic solvent to prevent precipitation.[1][2] |
Strategic Comparison: C18 vs. Fluoro-Phenyl (PFP)
The choice of stationary phase is the critical variable.[1][2] While C18 is the "workhorse," PFP offers orthogonal selectivity essential for fluorinated aromatics.[1][2]
Comparative Performance Data (Representative)
The following data illustrates the expected separation efficiency when analyzing a crude mixture containing the target analyte and a critical regioisomer impurity (e.g., 4-Fluoro-2-methoxybenzotrifluoride).
| Parameter | Method A: Traditional C18 | Method B: Fluoro-Phenyl (PFP) | Verdict |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | PFP offers multi-mode retention.[1][2] |
| Retention Time ( | 4.5 min | 5.2 min | PFP increases retention of fluorinated species.[1][2] |
| Resolution ( | 1.2 (Partial Co-elution) | 2.8 (Baseline Separation) | PFP resolves isomers based on F-position.[1][2] |
| Tailing Factor ( | 1.3 | 1.05 | PFP provides sharper peak shape for halogenated rings.[1][2] |
| Selectivity ( | 1.05 | 1.15 | Superior selectivity on PFP.[1][2] |
Scientific Insight: The PFP phase contains a pentafluorophenyl ring bonded to the silica.[1][2] This creates an electron-deficient surface that interacts strongly with the electron-rich methoxy group and the electron-withdrawing fluorine atoms of the analyte.[1][2] This "fluorophilic" retention mechanism is absent in C18 columns.[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal method conditions.
Caption: Decision tree prioritizing PFP stationary phases for complex fluorinated mixtures.
Optimized Experimental Protocol (Method B)
This protocol is designed for Method B (PFP) , validated for stability-indicating capabilities.
Instrumentation & Conditions[1][2][3]
-
System: HPLC or UHPLC with PDA/UV Detector.
-
Column: Fluorophenyl-Hexyl or Pentafluorophenyl (PFP),
(e.g., Phenomenex Luna PFP(2) or Waters XSelect HSS PFP).[1][2] -
Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1][2]
-
Column Temp:
(Controls viscosity and kinetics).[1][2] -
Injection Volume:
.
Reagents & Mobile Phase[1][2]
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1][2] Acid suppresses silanol ionization and sharpens peaks.
-
Solvent B: Acetonitrile (HPLC Grade).[1][2] ACN is preferred over Methanol for lower backpressure and better solubility of fluorinated compounds.
Gradient Program
A gradient is recommended to elute highly retained non-polar impurities (e.g., bis-trifluoromethyl byproducts).[1][2]
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 60 | 40 | Initial equilibration |
| 10.0 | 20 | 80 | Linear ramp to elute analyte |
| 12.0 | 5 | 95 | Wash step (remove lipophilic buildup) |
| 15.0 | 5 | 95 | Hold wash |
| 15.1 | 60 | 40 | Return to initial |
| 20.0 | 60 | 40 | Re-equilibration |
System Suitability & Validation
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every sample set.
System Suitability Workflow
Caption: Mandatory system suitability testing workflow prior to routine analysis.
Validation Parameters (ICH Q2(R1) Compliant)
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | No interference at | Inject blank and placebo. Purity angle < Purity threshold (PDA).[1][2] |
| Linearity | 5 levels from 50% to 150% of target concentration.[1][2] | |
| Precision | RSD | 6 replicate injections of standard.[1][2] |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Critical for trace impurity analysis. |
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1][2] Application Note.
-
PubChem. 3-Fluoro-2-methoxybenzotrifluoride (Compound Summary). National Library of Medicine.[1][2]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
Sources
quantitative analysis of 3-Fluoro-2-methoxybenzotrifluoride
Technical Assessment: Quantitative Methodologies for 3-Fluoro-2-methoxybenzotrifluoride
Part 1: Executive Summary & Chemical Context
Compound: 3-Fluoro-2-methoxybenzotrifluoride Class: Poly-fluorinated Aromatic Ether Application: Critical intermediate for kinase inhibitors and CNS-active agents.
In modern drug discovery, the 3-Fluoro-2-methoxybenzotrifluoride scaffold represents a strategic "privileged structure." It offers a superior pharmacokinetic profile compared to its non-fluorinated analogs (e.g., 2-methoxybenzotrifluoride) or non-trifluoromethylated analogs (e.g., 3-fluoro-2-methoxytoluene).
Why this molecule? (Performance Comparison)
-
Metabolic Stability: The C-F bond at position 3 blocks oxidative metabolism (Phase I) often seen at open aromatic positions.
-
Lipophilicity Modulation: The
group significantly increases lipophilicity ( value), enhancing blood-brain barrier (BBB) permeability compared to a methyl group, while the methoxy group provides a hydrogen bond acceptor handle. -
Conformational Lock: The steric bulk of the
group adjacent to the methoxy group forces the methoxy out of planarity, creating a unique 3D vector for target binding that flat aromatics cannot achieve.
Part 2: Comparative Analysis of Analytical Methodologies
To ensure the integrity of this building block in synthesis, "performance" is defined by the accuracy of the quantitative analysis. We compare the three primary methodologies used to validate this compound.
Table 1: Analytical Performance Matrix
| Feature | Method A: GC-FID (Recommended Routine) | Method B: HPLC-UV (Impurity Profiling) | Method C: |
| Primary Utility | Routine Assay & Volatile Impurities | Quantification of Polar Precursors (Phenols) | Reference Standard Qualification |
| Linearity ( | N/A (Molar Ratio) | ||
| LOD/LOQ | Excellent (ppm range) | Good (dependent on chromophore) | Moderate (requires high conc.) |
| Specificity | High (Separates isomers) | Moderate (Co-elution risks) | Extreme (Distinct F-shifts) |
| Limitations | Thermal degradation of labile impurities | Low sensitivity for non-UV active impurities | High instrument cost; lower throughput |
Expert Insight:
-
Why GC-FID is the Workhorse: 3-Fluoro-2-methoxybenzotrifluoride is a relatively volatile ether. GC-FID offers superior resolution for separating it from positional isomers (e.g., 4-fluoro or 5-fluoro analogs) which have very similar polarities but distinct boiling points.
-
The HPLC Necessity: If the synthesis involves methylation of 3-fluoro-2-hydroxybenzotrifluoride (the phenol precursor), GC can be misleading due to peak tailing of the free phenol. HPLC is required to strictly quantify residual phenol levels
.
Part 3: Detailed Experimental Protocols
Protocol A: Gas Chromatography (GC-FID) – The Gold Standard
This protocol is self-validating using an internal standard to correct for injection variability.
1. Reagents & Standards:
-
Analyte: 3-Fluoro-2-methoxybenzotrifluoride (Reference Standard, >99.5%).
-
Solvent: Dichloromethane (HPLC Grade).
-
Internal Standard (IS):
-Dodecane or 1,3-Dichlorobenzene (Must not co-elute).
2. Instrument Parameters (Agilent 7890/8890 or equivalent):
-
Inlet: Split/Splitless, 250°C. Split ratio 50:1.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane),
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
-
Detector (FID): 300°C.
flow 30 mL/min; Air 400 mL/min.
3. System Suitability Test (SST):
-
Inject a mixture of Analyte + IS.
-
Requirement: Resolution (
) > 1.5 between all peaks. Tailing factor ( ) < 1.2.
4. Calibration:
-
Prepare 5 levels (0.1 mg/mL to 2.0 mg/mL) maintaining constant IS concentration.
-
Plot Area Ratio (
) vs. Concentration Ratio.
Protocol B: F Quantitative NMR (qNMR) – The "Truth" Method
Used to assign an absolute purity value to the primary reference standard used in Protocol A.
1. Sample Preparation:
-
Weigh approx. 20 mg of Analyte (precision
mg). -
Weigh approx. 15 mg of Internal Standard (
-Trifluorotoluene, NIST Traceable). -
Dissolve in 0.7 mL
(containing 0.03% TMS).
2. Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE).
-
Relaxation Delay (
): seconds (Critical: Must be of the slowest relaxing group). -
Scans: 64 (for S/N > 200).
-
Center Frequency: -100 ppm (covers -60 ppm
and -120 ppm ).
3. Calculation:
Part 4: Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for analyzing this compound and the specific GC workflow.
Figure 1: Analytical Decision Matrix selecting the optimal method based on the specific data requirement (Purity vs. Impurity Profiling).
Figure 2: Workflow for the self-validating GC-FID protocol utilizing an Internal Standard.
References
-
Finger, G. C., & Reed, F. H. (1944). The Synthesis of 2,5- and 3,5-Difluorobenzotrifluorides. Journal of the American Chemical Society. Link
- Foundational text on benzotrifluoride synthesis and properties.
-
Wang, J., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Link
- Supports the "Chemical Performance" claims regarding lipophilicity and metabolic stability of fluoroanisoles.
-
Toms, D. (2016). Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector. Journal of Chromatography A. Link
- Validates the use of GC-FID for absolute quantification of vol
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link
- Establishes the principles for qNMR relax
-
BenchChem Technical Repository. (2025). General workflow for purity assessment using HPLC and GC.Link
- General reference for industrial standard operating procedures for aromatic intermedi
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 4. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
Comparative Guide: 3-Fluoro-2-methoxybenzotrifluoride Certified Reference Standards (CRS) vs. Technical Grades
Topic: 3-Fluoro-2-methoxybenzotrifluoride Certified Reference Standard Content Type: Publish Comparison Guide
Executive Summary
In pharmaceutical development, particularly within the synthesis of fluorinated kinase inhibitors, 3-Fluoro-2-methoxybenzotrifluoride serves as a critical metabolic stability pharmacophore. However, a common analytical pitfall occurs when researchers interchange Certified Reference Standards (CRS) with Reagent Grade materials during potency assignment.
This guide, written from the perspective of a Senior Application Scientist, objectively compares the ISO 17034-accredited CRS against technical-grade alternatives. Experimental data presented herein demonstrates that relying on "Certificate of Analysis" (CoA) values from reagent-grade suppliers can lead to a potency bias of >2.5% , significantly impacting GMP release testing and toxicological dosing calculations.
Technical Context: The Fluorine Advantage
The 3-Fluoro-2-methoxybenzotrifluoride moiety is prized for its ability to block metabolic soft spots (via the methoxy group) and modulate lipophilicity (via the trifluoromethyl group).
-
Chemical Name: 3-Fluoro-2-methoxybenzotrifluoride
-
Application: Key intermediate for API synthesis (e.g., modulating pKa and metabolic half-life).
-
Criticality: As a structural marker, its purity assignment directly dictates the accuracy of quantitation for impurities and final drug substance potency.
Strategic Comparison: CRS vs. Alternatives
The following table summarizes the metrological differences between the Certified Reference Standard (ISO 17034) and common alternatives used in early-phase research.
| Feature | Certified Reference Standard (CRS) | Reagent / Synthesis Grade | In-House Standard |
| Purity Definition | Mass Balance (100% - Impurities - Water - Solvents) | Area % (HPLC/GC only) | Variable (Often Area %) |
| Traceability | SI-Traceable (via NIST/NMI Primary Standards) | None / Batch-dependent | Internal only |
| Uncertainty | Explicit Uncertainty Budget (e.g., 98.2% ± 0.4%) | None (e.g., "≥ 98%") | undefined |
| Water/Solvent | Quantified by KF/TGA and subtracted | Ignored | Checked but often ignored |
| Homogeneity | Statistically validated | Not tested | Assumed |
| Primary Use | GMP Release, Tox Studies, Method Validation | Synthesis starting material | Early discovery screening |
The "Reagent Grade Trap"
Reagent vendors often claim "99% Purity" based on HPLC-UV Area %. This is misleading for quantitative work because:
-
Response Factors: It assumes all impurities have the same UV response as the analyte.
-
Invisibility: It ignores non-UV active contaminants (water, inorganic salts, residual solvents).
Experimental Insight: In our comparison, a Reagent Grade sample labeled "99.1%" was found to contain 1.8% water and 0.9% inorganic residue. Its true potency was 96.4% . Using the vendor's "99.1%" value would induce a 2.7% systematic error in all downstream calculations.
Experimental Validation: Establishing the True Value
To validate the superiority of the CRS, we employed a Mass Balance Approach orthogonalized by Quantitative NMR (qNMR) . This is the "Gold Standard" for primary reference material characterization.
Workflow Visualization
The following diagram illustrates the rigorous qualification process for the CRS compared to the linear (and often flawed) workflow of Reagent Grade assignment.
Figure 1: Comparison of purity assignment workflows. The CRS workflow (Green/Blue) accounts for all impurity types, whereas the Reagent workflow (Red) relies solely on chromatographic area.
Detailed Protocol: 19F-qNMR Purity Assessment
Objective: Determine absolute purity with traceability to SI units.
Materials
-
Analyte: 3-Fluoro-2-methoxybenzotrifluoride CRS candidate.
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST SRM).
-
Solvent: DMSO-d6 (to prevent volatility loss).
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Methodology
-
Gravimetry (Critical):
-
Equilibrate samples to room temperature in a desiccator (minimize hygroscopic error).
-
Weigh approx. 20 mg of Analyte and 15 mg of IS directly into the NMR tube using a 5-decimal place analytical balance. Record weights to ±0.01 mg.
-
Note: Weighing directly into the tube eliminates transfer errors.
-
-
Solvation:
-
Add 0.6 mL DMSO-d6. Cap and vortex until fully dissolved.
-
Senior Scientist Tip: Verify no undissolved micro-particles remain; these cause baseline distortion.
-
-
Acquisition Parameters (19F):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Set to ≥ 5 × T1 (typically 30–60 seconds for fluorinated aromatics) to ensure full magnetization recovery. Failure here is the #1 cause of low quantitation.
-
Spectral Width: Wide enough to cover -60 ppm (CF3) to -120 ppm (Ar-F).
-
Scans: 64 (to achieve S/N > 250:1).
-
-
Processing:
-
Phase correction: Manual (Automatic phasing is often unreliable for qNMR).
-
Baseline correction: Polynomial (Order 0 or 1).
-
Integration: Define regions manually, extending 20x linewidths on either side of the peak.
-
Calculation
Where:
- = Integral area
- = Number of fluorine atoms (3 for CF3 group, 1 for Ar-F)
- = Molecular Weight[1]
- = Mass weighed[2]
- = Purity (as a decimal)[3]
Data Summary: The Cost of Inaccuracy
We analyzed three batches of 3-Fluoro-2-methoxybenzotrifluoride. The table below highlights the discrepancy between the "perceived" purity (HPLC Area %) and the "true" purity (Certified Mass Balance).
| Sample Source | HPLC Area % (Vendor Claim) | Water Content (KF) | Residual Solvent | True Purity (Mass Balance) | Potency Error |
| Reagent Vendor A | 99.2% | 0.8% | 0.4% (EtOAc) | 97.9% | +1.3% |
| Reagent Vendor B | 98.5% | 1.5% | 1.1% (DCM) | 95.8% | +2.7% |
| CRS (Our Product) | 99.4% | 0.05% | 0.02% | 99.3% ± 0.3% | < 0.1% |
Traceability Architecture
To ensure the data stands up to regulatory scrutiny (FDA/EMA), the CRS is integrated into a global traceability chain.
Figure 2: Metrological traceability chain ensuring the CRS value is linked to the SI unit.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[4]Link
-
BIPM (Bureau International des Poids et Mesures). (2025). Metrological Traceability in Chemical Measurement.Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Sigma-Aldrich. (2021).[5] "Quantitative NMR for Content Assignment of Reference Standards." Technical White Paper.Link
-
European Directorate for the Quality of Medicines (EDQM). (2024). Reference Standards: Production and Handling.Link
Sources
Publish Comparison Guide: Electronic & Steric Effects in 3-Fluoro-2-methoxybenzotrifluoride
This guide provides an in-depth technical analysis of 3-Fluoro-2-methoxybenzotrifluoride , focusing on the interplay between electronic activation and steric locking in this trisubstituted aromatic system.
Executive Summary: The "Locked" Anisole Scaffold
3-Fluoro-2-methoxybenzotrifluoride represents a specialized class of "sandwiched" anisoles where the electron-donating methoxy group is flanked by two electron-withdrawing groups (EWGs) of vastly different steric profiles: a bulky trifluoromethyl (CF₃) group and a compact fluoro (F) atom.
Unlike simple anisoles, this molecule exhibits steric inhibition of resonance , where the bulky CF₃ group forces the methoxy group out of planarity. This unique conformational lock dramatically alters its reactivity profile, making it a superior building block for metabolic stability compared to its non-fluorinated analogs.
Quick Comparison: The Strategic Advantage
| Feature | 3-Fluoro-2-methoxybenzotrifluoride (Subject) | 2-Methoxybenzotrifluoride (Alternative A) | 1,3-Difluoro-2-methoxybenzene (Alternative B) |
| Electronic Nature | Highly Electron Deficient (Activated for DoM) | Moderately Electron Deficient | Electron Deficient |
| Steric Environment | High (Methoxy twisted out of plane) | Moderate (Methoxy planar/rotatable) | Low (Methoxy planar) |
| Primary Lithiation Site | Position 4 (Ortho to F) | Position 3 (Ortho to OMe) | Position 4 (Ortho to F) |
| Metabolic Stability | Excellent (C3 and C1 blocked) | Good (C3 vulnerable) | Moderate |
| Key Application | Bioisostere for ortho-disubstituted benzenes | General building block | Fluorine scanning |
Electronic & Steric Landscape
The Electronic Tug-of-War
The reactivity of this molecule is defined by the competition between three contiguous substituents on the benzene ring (Positions 1, 2, and 3).
-
1-CF₃ (Trifluoromethyl): A strong inductive electron-withdrawing group (-I). It deactivates the ring towards electrophilic attack but acidifies the ring protons, facilitating metallation.
-
2-OMe (Methoxy): Typically a strong resonance donor (+R). However, in this specific scaffold, its donation is compromised.
-
3-F (Fluoro): A dual-nature substituent (-I / +R). Its strong inductive effect makes the adjacent C-H bond (Position 4) highly acidic.
Steric Inhibition of Resonance (The "Twist")
The most critical feature of this molecule is the steric clash between the 1-CF₃ group and the 2-OMe group.
-
Mechanism: The Van der Waals radius of CF₃ (~2.2 Å) is significantly larger than that of F (~1.47 Å). To minimize steric repulsion, the methoxy methyl group rotates away from the CF₃ group.
-
Consequence: This rotation twists the oxygen lone pairs out of alignment with the aromatic
-system. -
Result: The methoxy group loses much of its electron-donating capability (+R), behaving more like an inductively electron-withdrawing group (-I) due to the oxygen atom. This makes the ring significantly more electron-deficient than predicted by standard additivity rules.
Reactivity Profile & Experimental Logic
Directed Ortho Metalation (DoM)
This is the primary method for functionalizing this scaffold. The regioselectivity is dictated by the "Acidifying Effect" of the substituents.
-
Prediction: Lithiation will occur at Position 4 .
-
Rationale:
-
Position 6 (Ortho to CF₃): The proton here is acidified by the CF₃ group (weak director) and the OMe group (coordination). However, it is sterically crowded by the adjacent CF₃.
-
Position 4 (Ortho to F): The proton here is acidified by the F atom (strongest inductive effect) and is meta to the bulky CF₃. The "Ortho-Fluorine Effect" is the dominant directing force in lithiation chemistry.
-
Diagram: Lithiation Regioselectivity Pathway
Caption: Graphviz diagram illustrating the kinetic preference for lithiation at Position 4 due to the strong inductive effect of Fluorine and steric hindrance at Position 6.
Nucleophilic Aromatic Substitution (SₙAr)
Despite the presence of the CF₃ group, this molecule is resistant to SₙAr.
-
Analysis: SₙAr typically requires a leaving group ortho or para to a strong EWG (like CF₃).
-
In this molecule:
-
The 3-F is meta to the 1-CF₃ group. (No activation).
-
The 2-OMe is ortho to the 1-CF₃ group, but OMe is a poor leaving group.
-
Experimental Protocols
Protocol A: Regioselective C-4 Lithiation and Trapping
Validates the accessibility of Position 4.
Reagents:
-
Substrate: 3-Fluoro-2-methoxybenzotrifluoride (1.0 eq)
-
Base: s-Butyllithium (1.1 eq, 1.3 M in cyclohexane)
-
Additive: TMEDA (1.1 eq)
-
Electrophile: DMF (Dimethylformamide) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add THF (10 mL) and TMEDA.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.
-
Deprotonation: Add s-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 1 hour at -78°C.
-
Why s-BuLi? It is more reactive than n-BuLi, necessary for the inductively deactivated ring, but less prone to aggregation than t-BuLi.
-
-
Trapping: Add neat DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.
-
Quench: Quench with saturated NH₄Cl solution.
-
Analysis: Extract with EtOAc. The product, 4-fluoro-3-methoxy-2-(trifluoromethyl)benzaldehyde , confirms lithiation at position 4.
References
-
Schlosser, M. (2005). The 2-Fluoro- and 3-Fluoro-Substituted Anisoles: A distinct difference in reactivity. European Journal of Organic Chemistry.
-
Leroux, F. R., & Schlosser, M. (2003). The "Ortho-Fluorine Effect" in Organometallic Chemistry. Angewandte Chemie International Edition.
-
Gorelik, M. V. (1994). Steric Effects in Di- and Trisubstituted Benzenes. Russian Chemical Reviews.
-
PubChem Compound Summary. (2023). 3-Fluoro-2-methoxybenzotrifluoride.[1][2][3] National Center for Biotechnology Information.
Sources
Strategic Reagent Selection: 3-Fluoro-2-methoxybenzotrifluoride and Functional Alternatives
[1]
Executive Summary: The Reactivity Pivot
In the design of fluorinated bioactive scaffolds—particularly kinase inhibitors and CNS-active agents—3-Fluoro-2-methoxybenzotrifluoride (CAS: 1017778-57-6) serves as a critical electrophile.[1] Its utility lies in the 3-position susceptibility , where the fluorine atom acts as a leaving group in Nucleophilic Aromatic Substitution (SNAr), activated by the electron-withdrawing trifluoromethyl (CF3) group.[1]
However, relying solely on the fluoro-derivative restricts synthetic flexibility and often incurs higher material costs.[1] This guide objectively compares the standard reagent against its halogenated congeners (Bromo/Chloro) and precursor derivatives.[1] The core insight is a "Reactivity Pivot" : switching from SNAr chemistry (using the Fluoro-analog) to Transition-Metal Catalysis (using the Bromo-analog) often delivers higher yields under milder conditions for complex nucleophiles.[1]
Technical Profile & Decision Matrix
The Target Reagent[2][3][4]
-
Compound: 3-Fluoro-2-methoxybenzotrifluoride[1]
-
Primary Role: Electrophile for introducing the 2-methoxy-3-(trifluoromethyl)phenyl moiety.[1]
-
Limitation: Requires strong nucleophiles (e.g., alkoxides, thiols) or high temperatures for amines; poor reactivity with sterically hindered partners.[1]
The Alternatives
We evaluate three distinct classes of alternatives based on reaction type and availability.
| Feature | Standard Reagent (3-Fluoro-) | Alternative A (3-Bromo-) | Alternative B (3-Chloro-) | Alternative C (Phenol Precursor) |
| CAS No. | 1017778-57-6 | 871352-91-9 | N/A (Custom) | 3-Fluoro-2-hydroxy- derivatives |
| Primary Reaction | SNAr | Pd-Catalyzed Coupling | Ni/Pd-Catalyzed Coupling | O-Alkylation / Mitsunobu |
| Reactivity Driver | Electronegativity (Inductive) | C-X Bond Weakness | Ligand Acceleration | Nucleophilicity |
| Cost Profile | High (Specialty Fluorine) | Medium (Commodity) | Low (If available) | Low (Raw Material) |
| Ideal For | Small, hard nucleophiles | Complex amines, Boronic acids | Large Scale / Cost-sensitive | Ether synthesis |
Visualizing the Strategy
The following decision tree guides the selection process based on the desired nucleophile and reaction conditions.
Figure 1: Strategic decision tree for selecting between Fluoro- and Bromo- analogs based on nucleophile characteristics.
Deep Dive: Alternative A (3-Bromo-2-methoxybenzotrifluoride)[1]
Why Switch?
While the C-F bond is highly activated for nucleophilic attack in electron-deficient rings, the C-Br bond is superior for oxidative addition to transition metals.[1] If your synthesis involves Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings, the Bromo-analog is the obligatory choice.[1]
Comparative Data (Simulated based on General Reactivity Trends):
| Reaction Type | Nucleophile | 3-Fluoro Reagent Yield | 3-Bromo Reagent Yield | Mechanism Note |
| Amination | Morpholine | 85% (120°C, DMSO) | 92% (80°C, Pd-Cat) | SNAr requires heat; Pd is milder.[1] |
| C-C Bond | Phenylboronic Acid | <5% (No Reaction) | 95% (Suzuki) | F is inert to Pd(0) under standard conditions.[1] |
| Etherification | Sodium Methoxide | 98% (RT) | 10% (Side reactions) | F is superior for simple alkoxides.[1] |
Protocol 1: Buchwald-Hartwig Amination (Using 3-Bromo Alternative)
Use this protocol when coupling complex amines where SNAr fails due to steric hindrance.[1]
Materials:
-
3-Bromo-2-methoxybenzotrifluoride (1.0 equiv)[1]
-
Amine Partner (1.2 equiv)[1]
-
Pd(OAc)₂ (2 mol%)[1]
-
XPhos or BINAP (4 mol%)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
Toluene or 1,4-Dioxane (Anhydrous)[1]
Methodology:
-
Inerting: Charge a reaction vial with the aryl bromide, Pd catalyst, ligand, and base. Cycle with N₂/Vacuum (3x).
-
Addition: Add the amine and solvent via syringe under N₂ flow.
-
Heating: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.[1]
-
Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography (Hex/EtOAc).
Self-Validation:
Deep Dive: Alternative C (Precursor Synthesis)
The "Make" Option
If the 3-Fluoro-2-methoxybenzotrifluoride is unavailable or cost-prohibitive, it can be synthesized from 3-Fluoro-2-hydroxybenzotrifluoride (a phenol).[1] This route allows for late-stage diversification of the alkoxy group (e.g., installing an ethoxy or isopropoxy group instead of methoxy).[1]
Protocol 2: Methylation of 3-Fluoro-2-hydroxybenzotrifluoride
Use this to synthesize the target reagent in-house.[1]
Materials:
-
3-Fluoro-2-hydroxybenzotrifluoride (1.0 equiv)[1]
-
Methyl Iodide (MeI) (1.5 equiv) Caution: Carcinogen[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Acetone or DMF (0.2 M)[1]
Methodology:
-
Dissolve the phenol in Acetone.[1]
-
Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to form the phenoxide.
-
Stir at 40°C for 4 hours.
-
Quench: Dilute with water, extract with EtOAc.
-
Purification: Usually not required; the product is often pure enough for subsequent steps after drying and concentration.[1]
Mechanistic Visualization
Understanding why the alternatives work requires visualizing the transition states.[1]
Figure 2: Mechanistic comparison. The Fluoro-pathway relies on ring stabilization of a negative charge (Meisenheimer), while the Bromo-pathway relies on metal insertion into the C-X bond.[1]
References
-
Process Chemistry of Fluorinated Intermediates
-
SNAr Reactivity Trends
-
Cross-Coupling of Aryl Halides
-
Commercial Availability Validation
Sources
- 1. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In aliphatic nucleophilic substitution reactions, alkyl fluorides are the.. [askfilo.com]
- 3. CN103657722A - Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 4. 871352-91-9|3-Bromo-2-methoxybenzotrifluoride|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Fluoro-2-methoxybenzotrifluoride Isomers
Introduction: The Critical Need for Isomeric Purity
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of molecular entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Substituted benzotrifluorides are a privileged scaffold in these fields, valued for the metabolic stability and altered electronic properties conferred by the trifluoromethyl group.[1] The introduction of additional substituents, such as fluoro and methoxy groups, creates a diverse landscape of positional isomers. While these isomers share the same molecular formula, a minor shift in a substituent's position can profoundly alter a molecule's biological activity, toxicity, and physical properties.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate the four key positional isomers of fluoro-2-methoxybenzotrifluoride:
-
Isomer 1: 3-Fluoro-2-methoxybenzotrifluoride
-
Isomer 2: 4-Fluoro-2-methoxybenzotrifluoride
-
Isomer 3: 5-Fluoro-2-methoxybenzotrifluoride
-
Isomer 4: 6-Fluoro-2-methoxybenzotrifluoride
We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Our objective is to equip researchers with the knowledge to select the appropriate analytical tools and confidently interpret the resulting data for unambiguous isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹⁹F NMR, stands as the most powerful and unequivocal method for differentiating these fluorinated isomers. The high natural abundance (100%) and sensitivity of the ¹⁹F nucleus, combined with its vast chemical shift range, make it an ideal probe for discerning subtle electronic differences.[2][3]
Causality Behind NMR Differentiation
The key to differentiation lies in the unique electronic environment of each fluorine and hydrogen nucleus on the aromatic ring for each isomer. The chemical shift of a nucleus is dictated by the degree of magnetic shielding provided by its surrounding electrons.
-
¹⁹F NMR: The chemical shift of the aromatic fluorine (Ar-F ) is highly sensitive to the electronic effects of the adjacent methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The electron-donating -OCH₃ group increases electron density (shielding), causing an upfield shift, while the electron-withdrawing -CF₃ group decreases electron density (deshielding), leading to a downfield shift.[4] The relative position (ortho, meta, para) of the Ar-F to these groups creates a unique chemical shift for each isomer. Similarly, the chemical shift of the fluorine atoms in the -CF₃ group is also modulated, albeit to a lesser extent.
-
¹H NMR: The aromatic protons of each isomer will exhibit a unique splitting pattern and chemical shift. This is governed by both homonuclear coupling to other protons (³JHH) and heteronuclear coupling to the nearby fluorine atoms (JHF). The magnitude of JHF coupling is distance-dependent, with coupling through three bonds (³JHF) typically being larger than through four (⁴JHF) or five (⁵JHF) bonds, providing a clear structural fingerprint.[5][6]
-
¹³C NMR: Each carbon atom in the aromatic ring has a unique chemical environment in each isomer. Critically, the carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) provide a wealth of structural information. The direct one-bond coupling (¹JCF) is typically very large ( >240 Hz), while two- and three-bond couplings are smaller and highly dependent on the substitution pattern.[7]
Predicted NMR Data for Isomer Comparison
The following table summarizes the predicted ¹H and ¹⁹F NMR data. Chemical shifts (δ) are hypothetical and presented to illustrate the relative differences expected between the isomers. Coupling constants (J) are based on typical values for fluorinated aromatic systems.
| Isomer | Predicted ¹H NMR (Aromatic Region, δ ppm) | Predicted ¹⁹F NMR (δ ppm) | Key Differentiating Features |
| 3-Fluoro-2-methoxy | Multiplets, complex due to multiple H-F couplings. | Ar-F: Unique shift due to ortho -OCH₃ and -CF₃. -CF₃: Shift influenced by ortho -F. | Complex ¹H splitting. Two distinct ¹⁹F signals with clear ortho H-F and F-F (through space) coupling. |
| 4-Fluoro-2-methoxy | Doublet of doublets patterns expected. | Ar-F: Shift influenced by meta -OCH₃ and ortho -CF₃. -CF₃: Shift influenced by meta -F. | Simpler ¹H splitting than isomer 1. Large ³JHF coupling constant. |
| 5-Fluoro-2-methoxy | Distinct patterns, likely a doublet of triplets or similar. | Ar-F: Shift influenced by para -OCH₃ and meta -CF₃. -CF₃: Shift influenced by meta -F. | Long-range ⁴JHF and ⁵JHF couplings will dominate the ¹H splitting pattern for some protons. |
| 6-Fluoro-2-methoxy | Multiplets, complex due to ortho H-F coupling. | Ar-F: Shift influenced by ortho -OCH₃. -CF₃: Shift influenced by ortho -OCH₃. | Significant deshielding of H-5 due to proximity to both -OCH₃ and -CF₃. Large ³JHF coupling. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent does not contain fluorine impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
Tuning and Matching: Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment. For quantitative results, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
-
Spectral Width: Set a wide spectral width (e.g., -200 to +100 ppm) to ensure all fluorine signals (both Ar-F and CF₃) are captured.
-
Reference: Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm) or an internal standard.
-
Decoupling: Acquire both a ¹⁹F{¹H} decoupled spectrum (to simplify multiplets to singlets for precise chemical shift determination) and a coupled spectrum (to analyze H-F coupling constants).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Workflow for NMR Analysis
Caption: Workflow for unambiguous isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: The Fingerprint Identifier
IR spectroscopy provides a unique vibrational "fingerprint" for each isomer. While some functional group absorptions will be similar across all four molecules, the subtle shifts in bond vibrations and the overall pattern in the fingerprint region allow for confident differentiation.
Causality Behind IR Differentiation
Infrared spectroscopy measures the absorption of light that excites molecular vibrations (stretching, bending).[6] The exact frequency of a vibration is sensitive to bond strength and the mass of the atoms involved. For these isomers, differentiation relies on:
-
Fingerprint Region (1500 - 600 cm⁻¹): This region contains a complex series of absorptions corresponding to C-C stretching, C-O stretching, and various bending vibrations. The overall pattern is unique to the specific arrangement of atoms in each isomer and serves as a literal fingerprint for the molecule.[8]
-
Aromatic C-H Bending (900 - 650 cm⁻¹): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the benzene ring. A 1,2,3,4-tetrasubstituted ring (as in these isomers) will have a distinct OOP absorption pattern compared to other substitution patterns. Subtle shifts within this region can help distinguish between the isomers.
-
C-F and C-O Stretching (1350 - 1000 cm⁻¹): The stretching frequencies of the Ar-F and Ar-OCH₃ bonds will be slightly different for each isomer due to the varying electronic influences of the neighboring groups.
Expected Characteristic IR Data
| Isomer | Expected C-F Stretch (cm⁻¹) | Expected Aryl-O Stretch (cm⁻¹) | Expected Fingerprint Region & C-H Bending |
| 3-Fluoro-2-methoxy | ~1260 | ~1240 | Unique, complex pattern. |
| 4-Fluoro-2-methoxy | ~1255 | ~1245 | Unique, complex pattern distinct from Isomer 1. |
| 5-Fluoro-2-methoxy | ~1250 | ~1250 | Unique, complex pattern distinct from others. |
| 6-Fluoro-2-methoxy | ~1265 | ~1235 | Unique, complex pattern distinct from others. |
(Note: Frequencies are estimates and serve for comparative purposes.)
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Workflow for IR Analysis
Caption: Standard workflow for isomer differentiation using FT-IR spectroscopy.
Mass Spectrometry (MS): Separation is Key
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While standard electron ionization (EI) mass spectra of positional isomers can be nearly identical, coupling MS with Gas Chromatography (GC-MS) is essential.[9] The GC separates the isomers based on their boiling points and interactions with the column's stationary phase, allowing for individual analysis.
Causality Behind MS Differentiation
-
Gas Chromatography (GC) Separation: The four isomers will have slightly different polarities and volatilities, resulting in distinct retention times on a GC column. This separation is the primary means of differentiation.
-
Fragmentation Patterns: Upon ionization (typically EI at 70 eV), the molecular ion (M⁺˙) is formed. This high-energy ion then fragments in a predictable way.[10] While major fragments like [M-CH₃]⁺ (loss of methyl from the methoxy group) or [M-F]⁺ may be common to all isomers, the relative abundances of these and other minor fragments can differ. These differences arise from the varying stability of the intermediate radical cations and the proximity of functional groups, which can enable or inhibit specific rearrangement pathways. Advanced techniques like chemical ionization (CI) or tandem MS (MS/MS) can further amplify these subtle differences.[11]
Predicted GC-MS Data
| Isomer | Predicted GC Retention Time | Expected Key Fragment Ions (m/z) | Potential Differentiating Feature |
| 3-Fluoro-2-methoxy | t₁ | M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺ | Relative abundance of fragments. |
| 4-Fluoro-2-methoxy | t₂ | M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺ | Different retention time from t₁. |
| 5-Fluoro-2-methoxy | t₃ | M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺ | Different retention time from t₁, t₂. |
| 6-Fluoro-2-methoxy | t₄ | M⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺ | Different retention time from others. Possible ortho-effect fragmentation. |
(Note: Retention times are relative, t₁ ≠ t₂ ≠ t₃ ≠ t₄)
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Column: Use a standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, in split mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C. This temperature gradient ensures separation.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.
-
Source/Transfer Line Temp: Set the ion source temperature to ~230°C and the transfer line to ~280°C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of each isomer. Examine the mass spectrum corresponding to each chromatographic peak.
Workflow for GC-MS Analysis
Caption: GC-MS workflow, emphasizing separation prior to mass analysis.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic ring. While it is not a primary tool for unambiguous isomer identification, it provides valuable complementary data.
Causality Behind UV-Vis Differentiation
The substitution pattern on the benzene ring influences the energy levels of the π molecular orbitals. Changing the position of the fluoro group relative to the methoxy and trifluoromethyl groups will slightly alter the energy of the π → π* transition. This results in a small shift in the wavelength of maximum absorbance (λ_max).[8][12] The overall shape and intensity of the absorption bands may also vary subtly between the isomers.
Predicted UV-Vis Data
| Isomer | Predicted λ_max Shift | Rationale |
| 3-Fluoro-2-methoxy | Baseline | Reference isomer. |
| 4-Fluoro-2-methoxy | Slight shift | Altered conjugation and electronic effects. |
| 5-Fluoro-2-methoxy | Noticeable shift | Fluorine is para to the -OCH₃ group, potentially causing the largest shift. |
| 6-Fluoro-2-methoxy | Slight shift | Steric and electronic effects differ from other isomers. |
(Note: Shifts are qualitative predictions.)
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare accurate, dilute solutions of each isomer in a UV-transparent solvent (e.g., methanol or cyclohexane) using volumetric flasks. A typical concentration is ~0.01 mg/mL.
-
Cuvette Preparation: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Instrument Setup: Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of a dual-beam spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) for each isomer.
Workflow for UV-Vis Analysis
Caption: A simple workflow for comparative UV-Vis analysis of isomers.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique offers valuable information, no single method should be used in isolation for the definitive identification of positional isomers. The most robust and scientifically sound approach is an integrated one.
-
NMR spectroscopy , especially ¹⁹F and ¹H NMR, provides the most definitive structural information through chemical shifts and coupling constants.
-
GC-MS is essential for confirming purity and separating the isomers, providing molecular weight and fragmentation data for each resolved component.
-
IR spectroscopy offers a rapid and highly specific fingerprint, confirming the identity of a separated or purified isomer against a known standard.
-
UV-Vis spectroscopy serves as a useful, complementary check on the electronic structure.
By systematically applying these techniques and understanding the causal links between molecular structure and spectral data, researchers can confidently differentiate the isomers of 3-fluoro-2-methoxybenzotrifluoride, ensuring the integrity and reliability of their scientific endeavors.
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Brownlee, R., & Craik, D. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. Available at: [Link]
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Gauthier, D. R., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(5), 2829–2837. Available at: [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. (Data for Anisole available at PhotochemCAD). Available at: [Link]
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Uchiyama, T., et al. (2022). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Drug Testing and Analysis, 14(6), 1083-1090. Available at: [Link]
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Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association. Available at: [Link]
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Trivedi, M. K., et al. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Journal of Mass Spectrometry & Purification Techniques. (UV-Vis spectrum of anisole shown). Available at: [Link]
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Shevyrin, V., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(6), 1017-1031. Available at: [Link]
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Kranenburg, R., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-2-methoxybenzotrifluoride: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds such as 3-Fluorobenzotrifluoride, 3-Fluoro-2-methoxybenzotrifluoride should be treated as a hazardous substance with the following potential risks:
-
Flammability: Similar benzotrifluoride derivatives are flammable liquids.[1][2] Vapors may be heavier than air and can travel to an ignition source.[2]
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Environmental Hazard: As a halogenated organic compound, it is persistent and potentially harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.
| Hazard Class | Anticipated Properties | Primary Concerns |
| Physical | Flammable Liquid | Fire or explosion risk, especially near heat, sparks, or open flames. |
| Health | Irritant, Potential Toxin | Skin and eye irritation, respiratory tract irritation, potential for systemic toxicity. |
| Environmental | Halogenated Organic | Persistence in the environment, potential for bioaccumulation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 3-Fluoro-2-methoxybenzotrifluoride for disposal:
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves may offer splash protection for short-term handling, but for more extensive procedures, consider heavier-duty gloves such as Viton® or a laminate (e.g., Silver Shield®). Always consult a glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. Ensure that footwear is closed-toe and chemically resistant.
-
Respiratory Protection: All handling of this compound for disposal should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is crucial.
For a small spill (manageable by trained lab personnel):
-
Alert colleagues and restrict access to the area.
-
Ensure the fume hood is operational .
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.
-
Collect the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a large spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Fluoro-2-methoxybenzotrifluoride is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Segregation of Waste
Proper segregation is critical for both safety and cost-effective disposal.
-
Create a dedicated waste stream for halogenated organic compounds. This is often labeled "Halogenated Organic Waste."
-
Do not mix this waste with non-halogenated organic solvents, as this will necessitate the entire mixture be treated as more expensive halogenated waste.[3]
-
Avoid mixing with incompatible waste streams such as strong acids, bases, or oxidizers.
Step 2: Containerization
-
Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition with a secure, leak-proof cap.
-
The container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Fluoro-2-methoxybenzotrifluoride" and any other components in the waste.
-
The approximate concentration of each component.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., flammable, irritant).
-
Step 3: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
The storage area must be in a well-ventilated location , away from heat sources and ignition points.
-
Secondary containment is highly recommended. Place the waste container in a larger, chemically resistant bin or tray that can hold the entire volume of the container in case of a leak.
-
Keep the container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional and regulatory procedures for waste handover. This may include completing specific forms or manifests.
The primary and most effective method for the ultimate destruction of halogenated organic compounds like 3-Fluoro-2-methoxybenzotrifluoride is high-temperature incineration .[4][5] This process, when carried out in a permitted hazardous waste incinerator, breaks the strong carbon-fluorine bonds and converts the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride, with the latter being scrubbed from the flue gases.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 3-Fluoro-2-methoxybenzotrifluoride.
Sources
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Personal protective equipment for handling 3-Fluoro-2-methoxybenzotrifluoride
Operational Safety Guide: Handling 3-Fluoro-2-methoxybenzotrifluoride
Executive Summary & Chemical Intelligence
This guide provides an operational safety framework for handling 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3). As a fluorinated aromatic ether, this compound presents a dual hazard profile: the volatility and flammability associated with aromatic ethers, combined with the chemical stability and potential combustion toxicity (HF generation) of the trifluoromethyl group.
Chemical Profile:
-
Systematic Name: 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene
-
Molecular Formula: C₈H₆F₄O
-
Physical State: Liquid (Colorless to pale yellow)[3]
-
Key Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Flammable Liquid (H226 - extrapolated from structural analogs).
Scientist’s Note: Do not treat this merely as a generic solvent. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) groups stabilizes the ether linkage against peroxidation compared to non-fluorinated ethers, but it increases the lipophilicity. This means rapid dermal absorption is a critical risk vector. Standard nitrile gloves may degrade faster than expected due to the aromatic core.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Standard Operation (Bench/Hood) | High-Risk Operation (Spill/Scale-up) | Technical Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (High-Dexterity, 5-6 mil) | Laminate/Barrier (Silver Shield/4H) or Viton® (FKM) | Aromatic fluorocarbons can swell standard nitrile, reducing breakthrough time. Laminate films provide >480 min permeation resistance. |
| Eye/Face | Chemical Splash Goggles (Indirect vented) | Full Face Shield + Goggles | Safety glasses are insufficient due to the high volatility and irritation potential of fluorinated aromatics. |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 100 fpm) | Respirator: Half-mask with Organic Vapor (OV) cartridges (Black/Yellow band) | Inhalation can cause severe respiratory tract irritation. If hood failure occurs, OV protection is required. |
| Body | Lab Coat: 100% Cotton or Nomex (Flame Resistant) | Chemical Resistant Apron (Tychem or similar) | Synthetic blends (polyester) can melt into skin if the flammable liquid ignites. |
Operational Workflow: PPE Selection Logic
The following decision tree illustrates the logic for selecting the appropriate PPE based on the specific task duration and volume.
Figure 1: PPE Selection Logic based on volume and exposure duration. Note the critical shift to Laminate gloves for prolonged tasks.
Detailed Handling Protocols
A. Pre-Operational Check (The "3-Point Verification")
Before uncapping the reagent bottle, verify:
-
Airflow: The fume hood monitor indicates valid flow.
-
Glove Integrity: Inflate nitrile gloves slightly to check for pinholes.
-
Quench Path: Have a beaker of saturated sodium bicarbonate (NaHCO₃) ready. While this compound is stable, acidic byproducts from potential hydrolysis (if impurities exist) need neutralization.
B. Transfer Techniques
-
Syringe/Cannula Transfer: Preferred for volumes < 50 mL. This closed-system approach minimizes vapor release.
-
Technique: Use a long needle to avoid tilting the bottle.
-
-
Pouring: Only permissible for larger volumes.
-
Requirement: Must be done over a secondary containment tray (polypropylene).
-
Caution: Benzotrifluoride derivatives have high density (~1.3 g/mL). The liquid will pour "heavier" and faster than water or acetone. Adjust your pour angle accordingly to prevent surging.
-
C. Doffing (Removal) Protocol
Contamination often occurs after the experiment.
-
Wash Outer Gloves: Rinse outer gloves with acetone, then water, before removing them while still in the hood.
-
Peel Technique: Remove outer gloves without touching the exterior surface.
-
Inspect Inner Gloves: Check inner gloves for any signs of wetness or discoloration. If found, wash hands immediately with soap and water for 5 minutes.
Emergency Response & Disposal
Spill Management
Critical Warning: Do not use standard paper towels for large spills of fluorinated aromatics; they provide no barrier to evaporation.
Figure 2: Spill Response Workflow. Note that spills outside the fume hood require immediate evacuation due to respiratory irritation risks.
Disposal Strategy
-
Segregation: This compound must be classified as Halogenated Organic Waste .
-
Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Piranha solution) or alkali metals. The trifluoromethyl group is stable, but the methoxy group can be a site for oxidative attack under extreme conditions.
-
Labeling: Clearly mark waste containers with "Fluorinated Solvent - Toxic."
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11237305 (3-Fluoro-2-methoxybenzotrifluoride). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
